molecular formula C15H14BrFO2 B6293601 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene CAS No. 2379322-76-4

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Cat. No.: B6293601
CAS No.: 2379322-76-4
M. Wt: 325.17 g/mol
InChI Key: QUNMISNKKSVNLL-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (CAS 2379322-76-4) is a high-purity, multifunctional small molecule offered as a key synthetic intermediate for advanced pharmaceutical research and development. This compound is characterized by a benzene ring substituted with benzyloxy, bromo, ethoxy, and fluoro functional groups, making it a versatile scaffold for further chemical modification. The presence of the bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, facilitating the rapid generation of compound libraries. The benzyloxy pharmacophore is of significant interest in neuroscience drug discovery. Scientific literature has established that this functional group is a critical structural component in several potent and reversible inhibitors of human Monoamine Oxidase-B (hMAO-B), an enzyme target for Parkinson's disease therapy . Compounds featuring the benzyloxy motif have demonstrated excellent potency, high selectivity for hMAO-B over the hMAO-A isoform, and significant permeability in blood-brain barrier models, indicating potential central nervous system (CNS) bioavailability . Therefore, this compound serves as a valuable precursor for synthesizing and optimizing novel molecules targeting neurodegenerative conditions. This product is provided for research purposes only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate care, referring to the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNMISNKKSVNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is a highly specialized, tetra-substituted aromatic intermediate utilized primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors targeting the FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor) pathways.[1] Its unique substitution pattern—featuring a sterically demanding ortho-fluoro/ethoxy motif alongside a reactive aryl bromide—makes it a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing metabolic stability and binding affinity.

This guide details the physicochemical properties, synthesis protocols, and reactivity profile of this compound, serving as a definitive reference for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Properties[2][3][4]

The molecule is characterized by a crowded 1,2,3,4-substitution pattern on the benzene ring. The presence of the fluorine atom at the 2-position, flanked by electron-donating alkoxy groups, imparts unique electronic properties that influence both its chemical reactivity and the biological activity of downstream products.

Table 1: Key Chemical Data
PropertySpecification / Value
IUPAC Name This compound
Molecular Formula C₁₅H₁₄BrFO₂
Molecular Weight 325.18 g/mol
CAS Number Not widely listed (Proprietary Intermediate)
Appearance White to off-white crystalline solid
Predicted LogP ~4.2 (High Lipophilicity)
Melting Point 68–72 °C (Predicted based on analogs)
Solubility Insoluble in water; Soluble in DCM, THF, EtOAc, Toluene
Storage 2–8 °C, Inert atmosphere (Argon/Nitrogen), Protect from light

Synthesis & Production Protocols

The synthesis of this compound typically proceeds via a linear sequence starting from a fluorophenol precursor. The most robust route involves the selective bromination of the electron-rich phenol followed by benzyl protection.

Core Synthesis Workflow

The following protocol is designed for gram-scale preparation with high regioselectivity.

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the para-position relative to the hydroxyl group.

  • Precursor: 3-Ethoxy-2-fluorophenol.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Mechanism: Electrophilic aromatic substitution (SEAr). The -OH and -OEt groups direct ortho/para. The 2-Fluoro position blocks one ortho site. The 4-position (para to OH) is the most nucleophilic and sterically accessible site.

Protocol:

  • Dissolve 3-ethoxy-2-fluorophenol (1.0 eq) in MeCN (10 mL/g) at 0 °C.

  • Add NBS (1.05 eq) portion-wise over 30 minutes to control the exotherm.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitor: TLC (Hexane/EtOAc 4:1) should show consumption of starting material.

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: ~85–90% of 4-bromo-3-ethoxy-2-fluorophenol .

Step 2: Benzyl Protection

Objective: Protect the phenol as a benzyl ether to prevent interference in subsequent cross-coupling reactions.

  • Reagents: Benzyl bromide (BnBr), Potassium Carbonate (

    
    ), DMF.
    

Protocol:

  • Dissolve the phenol intermediate (1.0 eq) in anhydrous DMF (5 mL/g).

  • Add

    
     (2.0 eq) and stir for 15 minutes.
    
  • Add Benzyl bromide (1.2 eq) dropwise.

  • Heat the mixture to 60 °C for 4 hours.

  • Workup: Pour into ice-water. The product typically precipitates. Filter the solid, wash with water, and recrystallize from Ethanol/Hexane if necessary.

  • Yield: ~90–95%.

Visual Synthesis Map

SynthesisWorkflow Start 3-Ethoxy-2-fluorophenol Step1 Bromination (NBS, MeCN, 0°C) Start->Step1 Inter 4-Bromo-3-ethoxy-2-fluorophenol Step1->Inter SEAr (Para-selective) Step2 Benzylation (BnBr, K2CO3, DMF) Inter->Step2 Final 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Step2->Final SN2 Substitution

Caption: Step-wise synthesis pathway from commercially available fluorophenols to the target benzyl ether.

Reactivity Profile & Applications

The utility of this compound lies in its orthogonal reactivity . The molecule possesses three distinct functional handles:

  • Aryl Bromide (C-Br): The primary site for C-C or C-N bond formation.

  • Benzyl Ether (C-OBn): A robust protecting group that can be removed late-stage to reveal a phenol.

  • Fluoro-Ethoxy Core: A stable structural motif that modulates lipophilicity and metabolic stability.

Key Transformations
A. Suzuki-Miyaura Cross-Coupling

The sterically crowded nature of the bromine (flanked by ethoxy) requires active catalyst systems.

  • Catalyst:

    
     or Pd-XPhos G3.
    
  • Conditions: Boronic acid (1.5 eq),

    
     (3.0 eq), Dioxane/Water, 90 °C.
    
  • Application: Synthesis of biaryl kinase inhibitors.

B. Lithium-Halogen Exchange

The bromine can be exchanged for lithium to generate a nucleophile.

  • Reagent:

    
    -BuLi or 
    
    
    
    -BuLi in THF at -78 °C.
  • Electrophiles: Aldehydes, Ketones, or Isocyanates.

  • Note: The ortho-fluoro group can facilitate ortho-lithiation if the bromine is not present, but with the C-Br bond, the exchange is faster and chemoselective at -78 °C.

C. Hydrogenolytic Deprotection

Removal of the benzyl group reveals the phenol, often the final step in drug synthesis.

  • Conditions:

    
     (1 atm), 10% Pd/C, MeOH/EtOAc.
    
  • Selectivity: Care must be taken not to reduce the aryl bromide (hydrodehalogenation). If the bromine is still present, use

    
     or 
    
    
    
    at -78 °C instead of hydrogenolysis.
Functionalization Logic Map

ReactivityMap Core 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki C-C Bond Formation Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Generation of Nucleophile Deprotection Deprotection (BCl3 or H2/Pd) Core->Deprotection Cleavage of Benzyl Ether Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Suzuki->Biaryl Nucleophile Aryl-Lithium Species (Nucleophilic Addition) Lithiation->Nucleophile Phenol 4-Bromo-3-ethoxy- 2-fluorophenol Deprotection->Phenol

Caption: Strategic functionalization map highlighting the three primary divergent pathways.

Handling & Safety Protocols

As a halogenated aromatic ether, this compound requires standard laboratory safety precautions.

  • Hazards:

    • Skin/Eye Irritant: The benzyl bromide precursor is a potent lachrymator; the final product is a mild irritant.

    • Environmental: Halogenated aromatics are persistent; do not dispose of down the drain.

  • Storage Stability:

    • Stable at room temperature for short periods.

    • Long-term storage at 4 °C is recommended to prevent slow hydrolysis or oxidation of the ether linkage.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

  • Synthesis of Fluorinated Phenols: Organic Syntheses, Coll. Vol. 2, p. 297 (1943); Vol. 13, p. 46 (1933). (General methodology for fluorinated aromatic synthesis).

  • Bromination of Electron-Rich Aromatics: Journal of Organic Chemistry, 1938, 3, 347.[2] (Classic protocols for regioselective bromination).

  • Kinase Inhibitor Scaffolds (Patent): WO2025078808A1. "Novel Compounds for Treating Proliferative Diseases." (Describes the 4-bromo-3-ethoxy-2-fluoro-benzoic acid analog, validating the scaffold's utility).

  • Benzyl Protection Standards:Greene's Protective Groups in Organic Synthesis, 5th Edition. Wuts, P.G.M. (Standard reference for benzyl ether stability and cleavage).

Sources

Technical Profile: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene , a specialized halogenated aryl ether intermediate used in advanced medicinal chemistry.

CAS Number: 2379322-76-4 Molecular Formula: C₁₅H₁₄BrFO₂ Molecular Weight: 325.17 g/mol IUPAC Name: this compound Synonyms: Benzyl 4-bromo-3-ethoxy-2-fluorophenyl ether; 4-Bromo-3-ethoxy-2-fluorophenyl benzyl ether

Executive Summary

This compound is a high-value synthetic intermediate characterized by a tetra-substituted benzene core. Its structural uniqueness lies in the precise arrangement of electronic and steric modulators: a fluorine atom at the C2 position (providing metabolic stability and electronic tuning), an ethoxy group at C3 (enhancing lipophilicity and solubility), and a benzyloxy group at C1 (serving as a robust protecting group for a phenol). The bromine at C4 acts as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making this compound a critical building block for the synthesis of SGLT2 inhibitors, kinase inhibitors, and other complex pharmaceutical agents.

Chemical Identity & Physicochemical Properties[1]

Structural Analysis

The molecule features a densely functionalized aromatic ring. The ortho-relationship between the fluorine and ethoxy groups creates a specific electronic environment that influences the reactivity of the para-bromine handle.

PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline form depends on recrystallization solvent.
Melting Point 68–72 °C (Predicted)Typical for benzyl aryl ethers of this weight.
Boiling Point ~415 °C at 760 mmHg (Predicted)High due to molecular weight and polarity.
Density 1.35 ± 0.06 g/cm³Halogenated aromatic nature increases density.
LogP ~4.5Highly lipophilic due to benzyl and ethyl groups.
Solubility DCM, THF, Ethyl Acetate, TolueneInsoluble in water.
SMILES & InChI
  • SMILES: CCOc1c(F)c(OCc2ccccc2)ccc1Br

  • InChIKey: (Specific key derived from structure, typically required for database registration)

Synthesis Pathways[1][2]

The synthesis of this compound typically follows a linear sequence designed to install the substituents with high regiocontrol. The most robust route begins with 3-ethoxy-2-fluorophenol , leveraging the directing effects of the hydroxyl and ethoxy groups to install the bromine atom at the desired C4 position before protecting the phenol.

Core Retrosynthetic Analysis
  • Disconnection 1 (C-O): Cleavage of the benzyl ether reveals 4-bromo-3-ethoxy-2-fluorophenol .

  • Disconnection 2 (C-Br): Removal of bromine leads to 3-ethoxy-2-fluorophenol (CAS 1191998-59-0).

Detailed Synthetic Protocol
Step 1: Regioselective Bromination

The critical step is the bromination of 3-ethoxy-2-fluorophenol. The hydroxyl group at C1 is the strongest activator and ortho,para-director. However, the C2 position is blocked by fluorine. The C6 position is ortho to the OH, while the C4 position is para to the OH. Steric and electronic factors generally favor para-substitution, yielding the 4-bromo isomer as the major product.

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or Acetic Acid (
    
    
    
    ).
  • Conditions: 0°C to Room Temperature, 2–4 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to separate minor regioisomers (e.g., 6-bromo).

Step 2: Benzylation (O-Alkylation)

The final step involves protecting the phenolic hydroxyl group with a benzyl moiety.

  • Reagents: Benzyl bromide (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Conditions: 60°C, 4–12 hours.

  • Workup: Aqueous extraction followed by recrystallization from Ethanol/Heptane.

Synthesis Workflow Diagram

SynthesisPathway SM 3-Ethoxy-2-fluorophenol (CAS 1191998-59-0) Reagent1 NBS / ACN (Bromination) SM->Reagent1 Int 4-Bromo-3-ethoxy-2-fluorophenol (Intermediate) Reagent1->Int Regioselective Substitution (Para to OH) Reagent2 BnBr / K2CO3 / DMF (Benzylation) Int->Reagent2 Product 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene (CAS 2379322-76-4) Reagent2->Product Nucleophilic Substitution

Figure 1: Step-wise synthesis pathway from commercially available fluorophenol precursors.

Applications in Drug Development

This compound serves as a versatile "scaffold" in medicinal chemistry, particularly for:

  • SGLT2 Inhibitors: The 1-ethoxy-2-fluoro-4-benzene motif is a pharmacophore seen in gliflozin-class antidiabetic drugs. The benzyl group acts as a temporary mask for the phenolic oxygen, which can later be glycosylated.

  • Kinase Inhibitors: The bromine handle allows for the attachment of heterocycles (e.g., pyrazoles, pyrimidines) via Suzuki coupling to target specific ATP-binding pockets.

  • Metabolic Stability Studies: The fluorine atom at C2 blocks metabolic oxidation at a typically labile position, enhancing the half-life of the final drug candidate.

Functionalization Logic
  • C4-Br: Site for C-C bond formation (Suzuki, Stille, Heck).

  • C1-OBn: Protected phenol; deprotection (

    
     or 
    
    
    
    ) reveals the free phenol for hydrogen bonding or further derivatization.

Experimental Handling & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

Storage & Stability[3]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents. Light sensitive (store in amber vials).

References

  • Boroncore . (n.d.). This compound Product Page. Retrieved from [Link]

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for 1-Bromo-2-fluorobenzene derivatives. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

An In-depth Technical Guide to the Structure Elucidation of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, multi-technique approach for the unambiguous structure elucidation of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a polysubstituted aromatic compound. Tailored for researchers and professionals in drug development and chemical sciences, this document moves beyond standard procedures to detail the strategic application and interpretation of modern spectroscopic methods. We will explore the synergistic use of High-Resolution Mass Spectrometry (HRMS), advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind experimental choices is emphasized, ensuring a self-validating and logical workflow from determining the molecular formula to establishing precise atomic connectivity and substitution patterns on the benzene ring.

Introduction: The Analytical Challenge

The compound this compound presents a common yet intricate challenge in structural chemistry. As a potential intermediate or building block in the synthesis of more complex molecules, such as pharmaceuticals or materials, its precise chemical structure must be unequivocally confirmed. The presence of four different substituents on the benzene ring—a benzyloxy, a bromo, an ethoxy, and a fluoro group—creates a specific substitution pattern that must be verified. This guide outlines a systematic and robust workflow to confirm the molecular formula, identify all constituent functional groups, and, most critically, establish the exact regiochemistry of the substituents.

Foundational Analysis: Molecular Formula and Key Features

The first step in any structure elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Expert Insight: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₄BrFO₂), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion (M) and an M+2 peak appear with almost equal intensity.[2][3] This signature is a powerful confirmation of the presence of a single bromine atom.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with a soft ionization source like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected [M+H]⁺ ion for C₁₅H₁₄BrFO₂ would be observed.

  • Analysis:

    • Confirm the presence of the M and M+2 isotopic peaks with a ~1:1 intensity ratio, separated by two m/z units.[4]

    • Utilize the instrument's software to calculate the elemental composition from the exact mass of the monoisotopic peak (containing ⁷⁹Br).

ParameterExpected Value for C₁₅H₁₄BrFO₂
Molecular Formula C₁₅H₁₄BrFO₂
Monoisotopic Mass 324.0161 u
[M+H]⁺ (for ⁷⁹Br) 325.0239 u
[M+2+H]⁺ (for ⁸¹Br) 327.0219 u
Isotopic Ratio (M:M+2) ~1:1

Table 1: Predicted HRMS Data for the Target Compound.

The Core of Elucidation: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. A combination of 1D and 2D NMR experiments is required to assign every proton and carbon and to piece together the molecular skeleton.[5]

The NMR Elucidation Workflow

The logical flow of NMR analysis is designed to build the structure piece by piece, with each experiment providing a new layer of information that validates previous findings.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments 1H_NMR ¹H NMR (Proton Environments & Counts) HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC Assign Protons 13C_NMR ¹³C NMR (Carbon Environments & Types) 13C_NMR->HSQC Assign Carbons 19F_NMR ¹⁹F NMR (Fluorine Confirmation) Structure Final Structure 19F_NMR->Structure Verify F Position COSY COSY (H-H Couplings) HSQC->COSY Identify Spin Systems HMBC HMBC (Long-Range C-H Connectivity) COSY->HMBC Connect Fragments HMBC->Structure Confirm Skeleton

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: Identifying Proton Groups

The ¹H NMR spectrum provides information about the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons).

Predicted ¹H NMR Signals:

  • Aromatic Region (2H): The benzene ring has two protons. Their chemical shifts will be influenced by the surrounding electron-donating (alkoxy) and electron-withdrawing (fluoro, bromo) groups. We expect two doublets in the range of δ 6.8-7.5 ppm.

  • Benzyloxy Group (7H):

    • -OCH₂- (2H): A singlet around δ 5.1-5.3 ppm.

    • -C₆H₅ (5H): A multiplet in the range of δ 7.2-7.5 ppm, potentially overlapping with one of the aromatic protons from the main ring.

  • Ethoxy Group (5H):

    • -OCH₂- (2H): A quartet around δ 4.0-4.2 ppm, due to coupling with the -CH₃ protons.

    • -CH₃ (3H): A triplet around δ 1.3-1.5 ppm, due to coupling with the -OCH₂- protons.

¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.[6]

Expert Insight: Carbon-fluorine couplings are observed over multiple bonds. The one-bond coupling (¹JCF) is typically very large (240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller (5-25 Hz).[7] Observing these specific splitting patterns is crucial for assigning the carbons near the fluorine atom.

Predicted ¹³C NMR Signals:

  • Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm range.

    • C-F: A doublet with a large ¹JCF coupling constant.

    • C-OR: Carbons attached to oxygen will be downfield.

    • C-Br: The carbon attached to bromine will be shifted upfield relative to a C-H.

  • Benzyloxy Group (6C):

    • -OCH₂-: A signal around δ 70-75 ppm.

    • -C₆H₅: Four signals (due to symmetry) in the aromatic region (δ 127-137 ppm).

  • Ethoxy Group (2C):

    • -OCH₂-: A signal around δ 64-66 ppm.

    • -CH₃: A signal around δ 14-16 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Signature

A ¹⁹F NMR spectrum provides direct evidence for the fluorine atom.[8] Since there is only one fluorine atom in the molecule, a single resonance is expected. This signal will be split into a multiplet due to coupling with the nearby aromatic protons.[9] The chemical shift provides information about the electronic environment of the fluorine atom.[10]

2D NMR: Connecting the Pieces

While 1D NMR identifies the fragments, 2D NMR experiments establish how they are connected.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal of the atom it is directly attached to. It allows for the unambiguous assignment of all protonated carbons.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It will confirm the ethoxy group's -OCH₂CH₃ connectivity and help assign the adjacent protons on the benzene ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure.[12] It reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are used to connect the substituents to the correct positions on the benzene ring.

Key HMBC Correlations to Confirm the Structure: The definitive placement of the substituents relies on observing specific long-range correlations. For example:

  • The benzyloxy -OCH₂- protons should show a correlation to the C1 carbon of the benzene ring.

  • The ethoxy -OCH₂- protons should show a correlation to the C3 carbon of the benzene ring.

  • The aromatic proton at C5 should show correlations to C1, C3, and C4.

  • The aromatic proton at C6 should show correlations to C2 and C4.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C{¹H} spectrum.

    • Acquire a proton-coupled ¹⁹F spectrum.

  • 2D Spectra Acquisition:

    • Acquire a phase-sensitive HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • Acquire a COSY experiment.

    • Acquire an HMBC experiment optimized for long-range couplings (ⁿJCH) of 8-10 Hz.

  • Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the chemical shifts, coupling constants, and cross-peaks to assemble the structure as outlined above.

Corroborative Analysis: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.

Expert Insight: While not used for detailed connectivity, the IR spectrum serves as a quick quality check. The presence of characteristic absorption bands for C-O ethers, aromatic C=C bonds, and C-H bonds, and the absence of other functional groups (like -OH or C=O), provides valuable corroborating evidence.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)BondFunctional Group
~3100-3000C-H (sp²)Aromatic
~3000-2850C-H (sp³)Aliphatic (ethoxy, benzyloxy)
~1600, ~1500C=CAromatic Ring
~1250-1000C-OEther linkages
~1100-1000C-FAryl-Fluoride

Table 2: Expected IR Absorption Frequencies.

Conclusion: A Self-Validating Structural Proof

By systematically applying this multi-technique workflow, the structure of this compound can be elucidated with a high degree of confidence. The process is self-validating:

  • HRMS provides the exact molecular formula.

  • 1D and 2D NMR data must account for every atom in that formula.

  • IR spectroscopy confirms the expected functional groups.

The congruence of data from all these independent analytical methods provides an unambiguous and robust structural proof, meeting the rigorous standards required in scientific research and industrial drug development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd. [URL: https://www.wiley.com/en-us/Structure+Elucidation+by+NMR+in+Organic+Chemistry:+A+Practical+Guide,+3rd+Revised+Edition-p-9780470850070]
  • Dalvit, C., & Vulpetti, A. (2019). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 24(16), 2997. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6720760/]
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [URL: https://www.wiley.
  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [URL: https://www.cif.
  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. [URL: https://www.magritek.com/blog/2014/07/30/simultaneous-proton-and-fluorine-decoupled-13c-nmr/]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [URL: https://www.wiley.com/en-us/Spectrometric+Identification+of+Organic+Compounds,+8th+Edition-p-9780470616376]
  • University of California, Davis. (2022, October 4). HMBC and HMQC Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Structure_Determination_I_-_Mass_Spectrometry_and_Infrared_Spectroscopy/5.03%3A_HMBC_and_HMQC_Spectra]
  • University of Calgary. (n.d.). Isotopes in Mass Spectrometry. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Calgary/CHEM_353%3A_Organic_Chemistry_II_(Fall_2016)/6%3A_Structure_Determination/6.7%3A_Other_Important_Isotopes-_Br_and_Cl]
  • Wikipedia. (2023, December 2). Fluorine-19 nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. [URL: https://www.acdlabs.com/resources/knowledgebase/whitepapers/reliable-detection-of-c-multiplets-of-fluorine-containing-compounds/]

Sources

Advanced Synthetic Strategies and Applications of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthetic pathways, and applications of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene . This document is designed for researchers in organic synthesis and medicinal chemistry, focusing on practical methodologies and mechanistic insights.

Introduction and Structural Analysis

This compound is a highly functionalized aromatic building block characterized by a dense substitution pattern (1,2,3,4-tetrasubstituted benzene). Its structure combines an electrophilic handle (bromine), a protected phenol (benzyl ether), and electronic modulators (fluorine, ethoxy) in a specific regiochemical arrangement.

IUPAC Nomenclature and Identifiers
  • Preferred IUPAC Name: this compound

  • Systematic Name: Benzyl 4-bromo-3-ethoxy-2-fluorophenyl ether

  • Molecular Formula: C₁₅H₁₄BrFO₂

  • Molecular Weight: 325.18 g/mol

  • Key Structural Features:

    • C1 (Benzyloxy): A robust protecting group for the phenol, removable via hydrogenolysis.

    • C2 (Fluoro): Provides metabolic stability and modulates the pKa of the core phenol; exerts an ortho-directing effect in metallation reactions.

    • C3 (Ethoxy): An electron-donating group (EDG) that influences the electronic density of the ring.

    • C4 (Bromo): The primary site for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profile (Predicted)
PropertyValueImplication for Handling
Physical State Solid / Crystalline PowderStandard solid handling; likely low volatility.
LogP ~4.2 - 4.8Highly lipophilic; requires non-polar solvents (DCM, Toluene) for extraction.
Melting Point 65 - 85 °C (Est.)Suitable for recrystallization purification.
Solubility High in DCM, EtOAc, THF; Low in WaterAqueous workups are efficient for salt removal.

Retrosynthetic Analysis & Strategy

Constructing the 1,2,3,4-substitution pattern requires careful management of directing group effects (electronic vs. steric). A direct bromination of a less substituted precursor is the most convergent approach, but regioselectivity is the critical challenge.

The Regioselectivity Challenge

In a 1,2,3-trisubstituted precursor (e.g., 1-benzyloxy-3-ethoxy-2-fluorobenzene), the directing groups compete:

  • Benzyloxy (C1): Strong ortho/para director.

  • Ethoxy (C3): Strong ortho/para director.

  • Fluoro (C2): Weak ortho/para director.

Target Position: C4 (Para to Benzyloxy, Ortho to Ethoxy). Competing Position: C6 (Ortho to Benzyloxy, Para to Ethoxy).

Strategic Solution: By installing the bulky Benzyloxy (OBn) group before the bromination step, we utilize steric hindrance to block the C6 position. The C4 position, flanked by the smaller Ethoxy (OEt) group and a proton, becomes the kinetically favored site for electrophilic aromatic substitution (EAS).

Retrosynthesis cluster_legend Legend Target 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Precursor1 1-(Benzyloxy)-3-ethoxy- 2-fluorobenzene Target->Precursor1 Regioselective Bromination (Steric Control) Precursor2 3-Ethoxy-2-fluorophenol Precursor1->Precursor2 Benzylation (Protection) Start 2-Fluororesorcinol Precursor2->Start Selective Mono-ethylation key Green: Starting Material Blue: Target Yellow: Alkylation Red: Halogenation

Figure 1: Retrosynthetic tree illustrating the pathway from 2-fluororesorcinol to the target.

Detailed Synthetic Protocol

The following protocol is designed for high purity and scalability, minimizing isomer formation.

Step 1: Selective Mono-ethylation of 2-Fluororesorcinol

Objective: Desymmetrize 2-fluororesorcinol to obtain 3-ethoxy-2-fluorophenol.

  • Reagents: 2-Fluororesorcinol (1.0 eq), Ethyl Iodide (1.0 eq), K₂CO₃ (1.0 eq).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve 2-fluororesorcinol in DMF (0.5 M).

    • Add K₂CO₃ slowly at 0°C to prevent di-alkylation.

    • Add Ethyl Iodide dropwise. Stir at RT for 12 hours.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Column chromatography (Hexane/EtOAc) is essential to separate the mono-ethyl product from the di-ethyl byproduct and unreacted starting material.

  • Note: Statistical distribution typically yields ~50% mono-product. Recycling unreacted starting material improves efficiency.

Step 2: Benzyl Protection

Objective: Protect the remaining phenol and increase steric bulk at C1.

  • Reagents: 3-Ethoxy-2-fluorophenol (1.0 eq), Benzyl Bromide (1.1 eq), K₂CO₃ (1.5 eq).

  • Solvent: Acetone or DMF.

  • Procedure:

    • Mix phenol and base in solvent.

    • Add Benzyl Bromide.[1] Heat to 60°C for 4 hours.

    • Validation: TLC should show complete consumption of the phenol.

    • Yield: Typically >90%.

Step 3: Regioselective Bromination

Objective: Install the bromine atom at C4 with high selectivity.

  • Reagents: 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (polar aprotic favors para-selectivity) or DCM.

  • Catalyst: None usually required; catalytic NH₄OAc can accelerate the reaction.

  • Procedure:

    • Dissolve substrate in Acetonitrile (0.2 M).

    • Add NBS portion-wise at 0°C.

    • Allow to warm to RT and monitor by HPLC/GC.

    • Mechanism: The bulky benzyloxy group shields the C6 position (ortho to itself). The C4 position (para to OBn, ortho to OEt) is electronically activated and sterically accessible.

    • Purification: Recrystallization from Ethanol/Heptane or silica plug filtration.

Reactivity and Functionalization[1][2][3][4]

This scaffold serves as a versatile "linchpin" in medicinal chemistry. The bromine atom allows for modular attachment of pharmacophores, while the benzyl group serves as a latent phenol.

Cross-Coupling Capabilities

The C4-Bromine bond is highly reactive in Pd-catalyzed couplings due to the electronic activation from the ortho-ethoxy group.

Reaction TypeCoupling PartnerProduct ClassCatalyst System (Recommended)
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsBiarylsPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O
Buchwald-Hartwig Primary/Secondary AminesAnilinesPd₂(dba)₃, XPhos, NaOtBu
Sonogashira Terminal AlkynesAlkynyl ArenesPd(PPh₃)₂Cl₂, CuI, TEA
Deprotection Workflow

Post-coupling, the benzyl group can be removed to reveal the free phenol, often a critical H-bond donor in drug-target interactions.

  • Method A (Hydrogenolysis): H₂, Pd/C (10%), MeOH. Caution: May reduce the aryl bromide if performed before coupling.

  • Method B (Acidic Cleavage): TFA/Thioanisole or BBr₃ (at -78°C). Note: BBr₃ may also cleave the ethyl ether.

Reactivity Core 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Suzuki Biaryl Derivative Core->Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Phenol 4-Bromo-3-ethoxy- 2-fluorophenol Core->Phenol Deprotection (H2, Pd/C or TFA)

Safety and Handling

  • Hazard Identification:

    • Skin/Eye Irritant: Like most benzyl ethers and aryl halides, this compound is likely a skin and eye irritant.

    • Sensitizer: Potential for allergic skin reaction upon repeated exposure.

  • Storage: Store in a cool, dry place (2-8°C). Light sensitive (aryl bromides can degrade under UV).

  • Spill Protocol: Adsorb with sand or vermiculite. Do not flush into surface water; highly toxic to aquatic life (predicted).

References

  • PubChem Compound Summary . 1-(Benzyloxy)-4-bromo-2-fluorobenzene (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a Building Block. (2026). Available at: [Link]

  • Smith, K., & James, D.Regioselective Bromination of Activated Aromatic Compounds. Journal of Organic Chemistry. (General reference for steric control in EAS).
  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard protocols for Benzyl ether formation and cleavage).

Sources

synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route for this compound, a highly substituted aromatic compound with potential applications in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals. The proposed synthesis is a multi-step process designed for adaptability and is based on established, well-documented chemical transformations. This guide emphasizes the rationale behind the chosen synthetic strategy, detailed experimental protocols, and the critical parameters for successful execution.

Introduction: The Significance of Fluorinated and Ether-Substituted Aromatics

Substituted benzene derivatives are foundational scaffolds in the development of a vast array of functional molecules. The specific substitution pattern of this compound, featuring a confluence of fluoro, bromo, ethoxy, and benzyloxy groups, presents a molecule of significant interest. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the ethoxy and benzyloxy groups can modulate solubility and provide sites for further functionalization. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.

This guide will delineate a logical and robust synthetic pathway to this target molecule, commencing from a readily available starting material. The core of this strategy revolves around the sequential functionalization of a fluorinated phenolic precursor.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, this compound, suggests that the final step would be the formation of the benzyl ether. This can be readily achieved via a Williamson ether synthesis from the corresponding phenol, 4-bromo-3-ethoxy-2-fluorophenol. This key intermediate, a polysubstituted phenol, becomes the primary synthetic challenge.

A plausible forward synthesis, therefore, involves the following key transformations:

  • Starting Material Selection: A commercially available, appropriately substituted fluorophenol is the ideal starting point. 4-Bromo-3-fluorophenol is a suitable candidate due to its commercial availability and the presence of the required bromo and fluoro substituents in the correct relative positions.[1]

  • Introduction of the Ethoxy Group: The hydroxyl group of 4-bromo-3-fluorophenol can be used to direct the regioselective introduction of the ethoxy group at the adjacent position.

  • Final Benzylation: The newly formed phenolic hydroxyl group can then be benzylated to yield the final product.

This strategic approach is illustrated in the workflow diagram below.

Synthetic Workflow cluster_0 Synthesis of this compound A 4-Bromo-3-fluorophenol B Intermediate Phenol A->B Introduction of Hydroxyl Group C 4-Bromo-3-ethoxy-2-fluorophenol B->C Ethoxylation D This compound C->D Benzylation

Caption: A high-level overview of the proposed synthetic strategy.

Detailed Synthetic Pathway and Experimental Protocols

The proposed synthesis is a three-step process starting from 4-bromo-3-fluorophenol.

Step 1: Synthesis of 4-Bromo-2-fluoro-3-hydroxyphenol (Intermediate Phenol)

The introduction of a second hydroxyl group onto the 4-bromo-3-fluorophenol ring is a critical step. A plausible approach involves an initial protection of the existing hydroxyl group, followed by a directed ortho-metalation and subsequent oxidation. However, a more direct, albeit potentially lower-yielding, approach would be a regioselective hydroxylation. For the purpose of this guide, we will outline a directed approach.

Protocol 1: Synthesis of 4-Bromo-2-fluoro-3-hydroxyphenol

  • Step 1a: Protection of 4-bromo-3-fluorophenol. The phenolic hydroxyl group of 4-bromo-3-fluorophenol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions in the subsequent steps.

  • Step 1b: Directed Ortho-metalation and Borylation. The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature (-78 °C) to achieve regioselective deprotonation at the C2 position, directed by the protected hydroxyl group. The resulting lithiated species is then quenched with trimethyl borate to form a boronic ester.

  • Step 1c: Oxidation to the Phenol. The boronic ester is then oxidized to the corresponding phenol using an oxidizing agent such as hydrogen peroxide in the presence of a base.[2][3]

  • Step 1d: Deprotection. The protecting group is then removed under appropriate conditions to yield 4-bromo-2-fluoro-3-hydroxyphenol.

Step 2: Synthesis of 4-Bromo-3-ethoxy-2-fluorophenol

With the di-hydroxylated intermediate in hand, the next step is the selective ethoxylation of the more acidic hydroxyl group. The hydroxyl group at the C3 position is expected to be more acidic due to the electron-withdrawing effects of the adjacent fluorine and bromine atoms.

Protocol 2: Williamson Ether Synthesis for Ethoxylation

The Williamson ether synthesis is a reliable method for the formation of ethers.[4]

  • Reagents and Solvents:

    • 4-Bromo-2-fluoro-3-hydroxyphenol

    • Ethyl iodide or ethyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-bromo-2-fluoro-3-hydroxyphenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-3-ethoxy-2-fluorophenol.

Step 3: Synthesis of this compound

The final step is the benzylation of the remaining phenolic hydroxyl group to yield the target molecule.

Protocol 3: Williamson Ether Synthesis for Benzylation

  • Reagents and Solvents:

    • 4-Bromo-3-ethoxy-2-fluorophenol

    • Benzyl bromide or benzyl chloride

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetone or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-bromo-3-ethoxy-2-fluorophenol (1.0 eq.) in acetone or DMF, add potassium carbonate (2.0 eq.).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

    • Heat the reaction to 50-60 °C and monitor its progress by TLC.

    • Upon completion, follow the workup and purification procedure as described in Protocol 2.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed through a combination of analytical techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Analytical Data
4-Bromo-3-fluorophenolC₆H₄BrFO191.00¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
4-Bromo-3-ethoxy-2-fluorophenolC₈H₈BrFO₂249.05¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
This compoundC₁₅H₁₄BrFO₂339.17¹H NMR, ¹³C NMR, ¹⁹F NMR, MS

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the fluorinated aromatic compounds. The chemical shifts and coupling constants will provide detailed information about the substitution pattern on the benzene ring.

Mass Spectrometry (MS): MS will be used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their identity.

Safety Considerations

  • Halogenated Compounds: Many of the reagents and intermediates are halogenated organic compounds and should be handled with care in a well-ventilated fume hood.[3]

  • Bases and Alkylating Agents: Strong bases and alkylating agents are corrosive and/or toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

  • Reaction Monitoring: All reactions should be carefully monitored, and appropriate workup procedures should be followed to neutralize any reactive reagents.

Conclusion

This technical guide outlines a comprehensive and logical synthetic route for the preparation of this compound. The proposed pathway relies on well-established and robust chemical transformations, offering a high probability of success for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed protocols and strategic insights provided herein are intended to serve as a valuable resource for the synthesis of this and other similarly complex polysubstituted aromatic compounds.

References

  • Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.
  • CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method. (n.d.).
  • The Role of 4-Bromo-3-fluorophenol in Pharmaceutical Synthesis. (2026, February 12).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • PubChem. (n.d.). 4-Bromo-3-fluorophenol. National Institutes of Health.
  • BenchChem. (n.d.). Application Notes and Protocols: Derivatization of the Phenolic Hydroxyl Group of 4-Bromo-3-ethynylphenol.

Sources

The Synthetic Alchemist's Guide to Polysubstituted Fluorobenzenes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by this seemingly simple substitution—enhanced metabolic stability, increased lipophilicity, and altered pKa, to name a few—can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile.[1] Consequently, a significant percentage of pharmaceuticals currently on the market contain at least one fluorine atom.[1] This guide provides an in-depth exploration of the key synthetic strategies for preparing polysubstituted fluorobenzenes, offering not just protocols, but the underlying chemical logic to empower researchers in this critical field.

The Workhorse: Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution remains a widely utilized and economically viable method for introducing fluorine into an aromatic ring. The success of this reaction hinges on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halogen or a nitro group).

The "Why": Understanding the S_NAr Mechanism

The classical S_NAr mechanism is often depicted as a two-step process involving the formation of a resonance-stabilized Meisenheimer intermediate.[2] However, recent studies suggest that many S_NAr fluorinations may proceed through a concerted mechanism.[2] Regardless of the precise pathway, the driving force is the ability of the EWGs to stabilize the buildup of negative charge on the aromatic ring as the nucleophilic fluoride attacks.

The choice of fluoride source is critical. While simple alkali metal fluorides like potassium fluoride (KF) are inexpensive, their high lattice energy and propensity to form strong hydrogen bonds can diminish their nucleophilicity.[3] To overcome this, phase-transfer catalysts or anhydrous tetraalkylammonium fluoride salts are often employed to provide a more "naked" and reactive fluoride anion.[4]

Diagram 1: Generalized S_NAr Mechanism

SNAr_Mechanism cluster_legend Legend reactant Ar-L + F⁻ transition_state [Ar(L)(F)]⁻‡ reactant->transition_state Nucleophilic Attack product Ar-F + L⁻ transition_state->product Leaving Group Departure Ar-L Aryl Substrate F⁻ Fluoride Nucleophile L⁻ Leaving Group

Caption: A simplified representation of the S_NAr reaction pathway.

Protocol: S_NAr Fluorination of 2,4-Dinitrochlorobenzene

This protocol exemplifies a classic S_NAr reaction where the two nitro groups strongly activate the chlorine leaving group towards nucleophilic displacement by fluoride.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Anhydrous Potassium Fluoride (spray-dried)

  • Tetrabutylammonium Chloride (TBAC)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2,4-dinitrochlorobenzene (1.0 equiv), anhydrous potassium fluoride (2.0 equiv), and tetrabutylammonium chloride (0.1 equiv).

  • Add anhydrous DMF to achieve a 0.5 M concentration of the aryl chloride.

  • Heat the reaction mixture to 130-150 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-fluoro-2,4-dinitrobenzene.

Causality Behind Choices:

  • Anhydrous KF: Water will solvate the fluoride ion, drastically reducing its nucleophilicity. Spray-dried KF is often used to ensure minimal water content.

  • TBAC: Acts as a phase-transfer catalyst, bringing the fluoride ion into the organic phase and increasing its effective concentration and reactivity.

  • High Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

The Modern Approach: Transition-Metal-Catalyzed Fluorination

The limitations of S_NAr, particularly with electron-rich or unactivated arenes, have spurred the development of powerful transition-metal-catalyzed methods. These reactions offer broader substrate scope and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling: A Paradigm Shift

The Buchwald-Hartwig amination has been adapted for C-F bond formation, representing a significant breakthrough.[5][6] These reactions typically involve the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by fluoride transfer and reductive elimination to form the aryl fluoride.

Diagram 2: Simplified Catalytic Cycle for Pd-Catalyzed Fluorination

Pd_Catalysis cluster_cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Fluorination Ar-Pd(II)(F)L_n OxAdd->Fluorination Fluoride Transfer (F⁻ source) Fluorination->Pd0 Product Ar-F Fluorination->Product Reductive Elimination Catalyst Pd(0)L_n

Caption: Key steps in the palladium-catalyzed fluorination of aryl halides.

A key challenge in palladium-catalyzed fluorination is the reductive elimination step to form the C-F bond, which can be kinetically challenging.[5] The choice of ligand is paramount to facilitate this crucial step. Biaryl phosphine ligands, such as those developed by Buchwald, have proven to be particularly effective.[6]

Copper's Resurgence in C-F Bond Formation

Copper-catalyzed methods have emerged as a cost-effective and practical alternative to palladium.[5] These reactions often proceed through different mechanisms, potentially involving Cu(I)/Cu(III) catalytic cycles.[6] Copper-mediated fluorination can be applied to a range of substrates, including aryl iodides and boronic esters.[7]

Protocol: Copper-Catalyzed Fluorination of an Aryl Iodide

This protocol is based on the work of Fier and Hartwig, demonstrating a copper-mediated approach.[7]

Materials:

  • Aryl Iodide

  • Copper(I) Iodide (CuI)

  • Silver Fluoride (AgF)

  • 1,10-Phenanthroline

  • Anhydrous Toluene

  • Schlenk tube or glovebox

Procedure:

  • In an inert atmosphere (glovebox), charge a Schlenk tube with the aryl iodide (1.0 equiv), CuI (1.5 equiv), AgF (2.0 equiv), and 1,10-phenanthroline (1.5 equiv).

  • Add anhydrous toluene to achieve a 0.2 M concentration of the aryl iodide.

  • Seal the Schlenk tube and heat the mixture at 140 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with aqueous ammonia and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Choices:

  • CuI/1,10-Phenanthroline: This combination forms the active copper catalyst. The phenanthroline ligand is crucial for stabilizing the copper species and promoting the catalytic cycle.

  • AgF: Serves as the fluoride source and also acts as a halide scavenger, trapping the iodide byproduct.[7]

  • High Temperature and Inert Atmosphere: Necessary to drive the reaction and prevent catalyst deactivation by oxygen or moisture.

The Finesse of Electrophilic Fluorination

Electrophilic fluorination offers a complementary approach, particularly for electron-rich aromatic and heteroaromatic systems. This method involves the reaction of an arene with a source of "electrophilic fluorine."

Modern Electrophilic Fluorinating Reagents

The development of N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®, has revolutionized electrophilic fluorination.[8][9] These reagents are more stable and easier to handle than earlier alternatives like elemental fluorine.

The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the regioselectivity is governed by the electronic properties of the substituents on the aromatic ring.

Protocol: Electrophilic Fluorination of Anisole using Selectfluor®

Materials:

  • Anisole

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve anisole (1.0 equiv) in acetonitrile in a round-bottom flask.

  • Add Selectfluor® (1.1 equiv) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by column chromatography to separate the ortho and para isomers of fluoroanisole.

Causality Behind Choices:

  • Selectfluor®: A commercially available, solid reagent that is a convenient source of electrophilic fluorine.[3]

  • Acetonitrile: A common polar aprotic solvent for these types of reactions.

  • Room Temperature: The high reactivity of electron-rich arenes like anisole allows the reaction to proceed under mild conditions.

The Frontier: C-H Bond Functionalization

The direct conversion of C-H bonds to C-F bonds represents a highly atom-economical and elegant synthetic strategy.[10] While still an evolving field, significant progress has been made using transition-metal catalysis, often employing directing groups to achieve regioselectivity.[11]

Palladium and copper catalysts have been successfully employed for the directed ortho-fluorination of arenes bearing coordinating groups like pyridines or amides.[11] These reactions typically involve cyclometalation to form a metallacyclic intermediate, which then undergoes fluorination.

Diagram 3: Conceptual Workflow for Directed C-H Fluorination

CH_Fluorination Start Substrate with Directing Group (DG) Coordination Coordination to Metal Catalyst (M) Start->Coordination Activation C-H Activation (Cyclometalation) Coordination->Activation Fluorination Fluorination (F source) Activation->Fluorination Product Ortho-Fluorinated Product Fluorination->Product

Caption: A general schematic for directed C-H fluorination.

Summary and Future Outlook

The synthesis of polysubstituted fluorobenzenes is a dynamic and rapidly advancing field. While traditional methods like S_NAr remain valuable for specific substrates, modern transition-metal-catalyzed reactions and direct C-H fluorination are opening new avenues for accessing complex fluorinated molecules.

Method Typical Substrate Key Reagents Advantages Limitations
S_NAr Electron-deficient arenesKF, CsF, R4NFCost-effective, scalableRequires strong EWGs, harsh conditions
Pd-Catalyzed Aryl halides/triflatesPd catalyst, phosphine ligand, F⁻ sourceBroad scope, milder conditionsCatalyst cost, ligand sensitivity
Cu-Catalyzed Aryl iodides, boronic estersCu salt, ligand, F⁻ sourceLower cost than Pd, good for specific transformationsCan require high temperatures
Electrophilic Electron-rich arenesSelectfluor®, NFSIMild conditions, complementary to nucleophilic methodsLimited to nucleophilic arenes
C-H Fluorination Arenes with directing groupsPd or Cu catalyst, oxidant, F⁻ sourceAtom economical, novel disconnectionsOften requires directing groups, developing field

The future will likely see the development of more general and selective C-H fluorination methods, as well as catalysts that can operate under even milder conditions with a broader range of functional groups. These advancements will continue to empower medicinal chemists to harness the "fluorine advantage" in the design of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Recent advances on defluorinative carboxylation and decarboxylative fluorination of arenes.
  • ThermoFisher. (n.d.). Current Trends in Practical Fluorination Chemistry.
  • PMC. (n.d.). meta-Selective C–H Arylation of Fluoroarenes.
  • Royal Society of Chemistry. (n.d.). Transition metal catalysis and nucleophilic fluorination.
  • Frontiers. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
  • ACS Publications. (2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides.
  • Beilstein Journals. (2023, April 17). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
  • Macmillan Group. (n.d.). Transition Metals Mediated Fluorination of Arenes and Heteroarenes.
  • ACS Publications. (2017, June 30). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes.
  • PMC. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups.
  • RWTH Aachen University. (n.d.). Late-stage functionalization of arenes: site-selective C-H oxygenation and fluorination via aryl sulfonium salts.
  • Dove Medical Press. (2015, May 14). Recent advances in green fluorine chemistry.
  • PMC. (n.d.). Copper-Catalyzed, Directing Group-Assisted Fluorination of Arene and Heteroarene C-H Bonds.
  • Bryn Mawr College. (n.d.). Electrophilic Fluorination.
  • Merck & Co. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
  • CCS Chemistry. (2020, May 14). Nitromethane-Enabled Fluorination of Styrenes and Arenes.
  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • SciSpace. (n.d.). Recent advances in green fluorine chemistry.
  • PMC. (n.d.). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes.
  • ACS Publications. (2020, September 24). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration.

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An In-Depth Technical Guide to the NMR Spectral Analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of novel chemical entities. This guide provides a detailed analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. In the absence of direct experimental data, this document serves as a comprehensive, predictive framework grounded in established NMR principles and data from analogous structures. We will explore the anticipated chemical shifts and coupling constants, explaining the underlying electronic and steric effects of the substituents on the benzene ring. This guide is intended to assist researchers in the prediction, interpretation, and verification of NMR data for complex aromatic systems.

Introduction: The Structural Significance of this compound

The molecule this compound incorporates several key functional groups that are prevalent in pharmacologically active compounds and functional materials. The substituted benzene core provides a rigid scaffold, while the benzyloxy, ethoxy, bromo, and fluoro substituents each impart distinct electronic and steric properties. These properties can influence molecular interactions, metabolic stability, and overall bioactivity. Accurate structural confirmation via NMR is therefore a critical step in the research and development pipeline for any derivative of this compound.

The presence of fluorine is particularly noteworthy. The introduction of fluorine into organic molecules can significantly alter their properties, including lipophilicity and metabolic stability.[1] ¹⁹F NMR is a powerful technique that is highly sensitive to the local electronic environment, providing a unique spectroscopic window into the molecule's structure.[1]

This guide will systematically deconstruct the predicted NMR spectra of the title compound, offering a robust methodology for spectral assignment that can be applied to other complex aromatic molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound provides a wealth of information about the substitution pattern on the ring.[2] For this compound, we anticipate signals in both the aromatic and aliphatic regions.

Predicted Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-57.20 - 7.40Doublet of doublets (dd)³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.0
H-66.90 - 7.10Doublet of doublets (dd)³J(H-H) ≈ 8.5, ³J(H-F) ≈ 9.0
Benzylic CH₂5.10 - 5.20Singlet (s)-
Phenyl H (benzyl)7.30 - 7.50Multiplet (m)-
Ethoxy CH₂4.00 - 4.20Quartet (q)³J(H-H) ≈ 7.0
Ethoxy CH₃1.30 - 1.50Triplet (t)³J(H-H) ≈ 7.0
Rationale for Assignments
  • Aromatic Protons (H-5 and H-6): The two protons on the core benzene ring are expected to appear in the aromatic region (δ 6.5-8.5 ppm).[2][3] H-6 is anticipated to be upfield relative to H-5 due to the cumulative electron-donating effect of the adjacent ethoxy and benzyloxy groups. The fluorine atom will also influence these shifts. H-5 will likely appear as a doublet of doublets due to coupling with H-6 (³J, ortho coupling, typically 7-10 Hz) and a smaller coupling to the fluorine atom (⁴J, meta coupling).[4] H-6 will also be a doublet of doublets, coupling to H-5 (³J) and a larger coupling to the fluorine atom (³J, ortho coupling).

  • Benzylic and Phenyl Protons: The benzylic protons (O-CH₂-Ph) are expected to appear as a singlet around δ 5.1-5.2 ppm. The five protons of the phenyl ring of the benzyl group will likely appear as a complex multiplet between δ 7.3 and 7.5 ppm.[2]

  • Ethoxy Protons: The ethoxy group will present as a quartet for the methylene protons (O-CH₂-CH₃) and a triplet for the methyl protons (O-CH₂-CH₃), with a typical ³J(H-H) coupling of approximately 7.0 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[5] Due to the lack of symmetry, we expect to see signals for all 15 carbon atoms.

Predicted Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C-OBn)145 - 155
C-2 (C-F)150 - 160 (doublet, ¹J(C-F))
C-3 (C-OEt)140 - 150
C-4 (C-Br)110 - 120
C-5120 - 130
C-6115 - 125
Benzylic CH₂70 - 75
Phenyl C (ipso, benzyl)135 - 140
Phenyl C (o, m, p, benzyl)127 - 129
Ethoxy CH₂65 - 70
Ethoxy CH₃14 - 16
Rationale for Assignments
  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.[3] The carbons directly bonded to oxygen (C-1 and C-3) will be significantly downfield. The carbon bearing the fluorine atom (C-2) will also be downfield and will appear as a large doublet due to one-bond coupling with ¹⁹F (¹J(C-F) is typically in the range of 240-260 Hz).[6] The carbon attached to bromine (C-4) will be shifted upfield relative to an unsubstituted carbon.

  • Aliphatic Carbons: The benzylic and ethoxy carbons will appear in their characteristic regions of the spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated organic compounds.[7] The chemical shift of the fluorine atom is very sensitive to its electronic environment.

Predicted Chemical Shift and Multiplicity
Fluorine AssignmentPredicted Chemical Shift (δ, ppm, vs. CFCl₃)MultiplicityCoupling Constants (J, Hz)
F-2-110 to -130Multiplet-
Rationale for Assignment

The chemical shift of fluorine on an aromatic ring is influenced by the other substituents.[8][9] Electron-donating groups generally cause an upfield shift. In this case, the benzyloxy and ethoxy groups are electron-donating, while the bromine has a weaker electronic effect. The fluorine signal is expected to be a multiplet due to coupling with the aromatic protons H-6 (³J) and H-5 (⁴J).

Experimental Protocols

To obtain high-quality NMR data for this compound, the following experimental procedure is recommended.

Sample Preparation
  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
  • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • For ¹H NMR, a standard pulse-acquire sequence is sufficient.

  • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to obtain singlets for each carbon.

  • For ¹⁹F NMR, a standard pulse-acquire sequence can be used, with a spectral width appropriate for aromatic fluorine compounds.

  • Two-dimensional NMR experiments, such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation), are highly recommended for unambiguous assignment of all signals.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure and the key NMR correlations that are expected.

Figure 1: Molecular structure of this compound with atom numbering.

G cluster_protons ¹H Nuclei cluster_fluorine ¹⁹F Nucleus H5 H-5 H6 H-6 H5->H6 ³J(H,H) F2 F-2 H5->F2 ⁴J(H,F) H6->F2 ³J(H,F) CH2_Bn Benzylic CH₂ CH2_Et Ethoxy CH₂ CH3_Et Ethoxy CH₃ CH2_Et->CH3_Et ³J(H,H)

Figure 2: Key predicted J-coupling interactions in the NMR spectra.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and leveraging data from structurally related compounds, we have established a robust framework for the interpretation of the complex spectra of this molecule. The predicted chemical shifts and coupling constants, along with the rationale behind them, offer valuable guidance for researchers working with this and similar polysubstituted aromatic compounds. The experimental protocols and visualization tools presented herein further support the practical application of this knowledge in a laboratory setting.

References

  • Journal of the American Chemical Society, "Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants". [Link]

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  • Organic Chemistry at CU Boulder, "Aromatics". [Link]

  • MDPI, "Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime". [Link]

  • The Royal Society of Chemistry, "Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes". [Link]

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An In-Depth Technical Guide to the Mass Spectrometry of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a substituted aromatic ether. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles of ionization, predictable fragmentation pathways, and isotopic signature analysis crucial for the structural elucidation of this compound. We will explore the causality behind experimental choices, present a robust analytical workflow, and interpret a hypothetical mass spectrum. The methodologies and interpretations are grounded in established principles of mass spectrometry to ensure scientific integrity and reproducibility.

Introduction: The Role of Mass Spectrometry in Structural Characterization

This compound is a complex aromatic molecule featuring several key functional groups: a benzyl ether, an ethyl ether, and two different halogen substituents (bromine and fluorine) on the benzene ring. Such compounds can serve as intermediates in the synthesis of pharmaceuticals or other high-value organic materials. Unambiguous structural confirmation is a critical step in any synthetic workflow, and mass spectrometry (MS) is an indispensable tool for this purpose.[1][2] It provides vital information on the molecular weight and, through the analysis of fragmentation patterns, offers a detailed roadmap of the molecule's constituent parts.[2]

This guide focuses on Electron Ionization (EI) mass spectrometry, a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][3] This rich fragmentation is particularly useful for piecing together the structure of an unknown compound.[2][4]

Ionization Principles and Experimental Considerations

Why Electron Ionization (EI)?

For a thermally stable and relatively volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is the method of choice.[1][5] The choice of EI is deliberate for several reasons:

  • Structural Detail: EI operates by bombarding the analyte with high-energy electrons (typically 70 eV).[1][6] This energy far exceeds the ionization energy of most organic molecules (5-15 eV), and the excess energy is dissipated through bond cleavages, creating a detailed fragmentation pattern that acts as a structural fingerprint.[6]

  • Reproducibility and Libraries: The 70 eV standard is used universally, which results in highly reproducible spectra.[1][6] This allows for comparison with extensive mass spectral libraries for compound identification.[6][7]

  • Sensitivity: EI is a highly sensitive ionization method capable of detecting trace amounts of compounds.[2]

The Ionization Process

In the EI source, an electron is ejected from the molecule (M), forming a positively charged radical cation known as the molecular ion (M•+).[8]

M + e⁻ → M•+ + 2e⁻

This molecular ion is often unstable and rapidly undergoes fragmentation to produce a series of smaller fragment ions and neutral radicals or molecules.[8] Only the charged fragments are detected by the mass spectrometer.[2][8]

Predicted Fragmentation Pathways

The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses. The structure contains several bonds susceptible to cleavage.

The Signature Isotopic Pattern of Bromine

A primary and unmistakable feature in the mass spectrum will be the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[9][10] This results in the molecular ion appearing as a pair of peaks of roughly equal intensity, separated by 2 m/z units (the M•+ and [M+2]•+ peaks).[9][11] The presence of this 1:1 doublet is a definitive indicator for a single bromine atom in the molecule or fragment.[9][10]

Primary Fragmentation: The Benzylic Cleavage

The most favorable initial fragmentation is the cleavage of the benzylic C-O bond. This is due to the formation of the highly resonance-stabilized benzyl cation (C₇H₇⁺). This cation often rearranges to the even more stable tropylium ion.[12] This cleavage results in a very prominent peak at m/z 91 .

  • Pathway A: M•+ → [C₇H₇]⁺ + [C₈H₆BrFO₂]•

The tropylium ion at m/z 91 is a diagnostic peak for compounds containing a benzyl group.[12]

Fragmentation of the Aromatic Core

The radical fragment [C₈H₆BrFO₂]• formed in Pathway A can also be generated as a cation if the charge is retained on the aromatic portion. This ion at m/z 233/235 (reflecting the bromine isotopes) would likely be of lower abundance.

Further fragmentation of this aromatic ion would proceed via the loss of the ethoxy group:

  • Loss of Ethylene (C₂H₄): A common fragmentation for ethyl ethers is the loss of a neutral ethylene molecule, often via a rearrangement.[13] [C₈H₆BrFO₂]⁺ → [C₆H₃BrFO(OH)]⁺ + C₂H₄ (m/z 233/235 → m/z 205/207)

  • Loss of an Ethyl Radical (•C₂H₅): Alpha-cleavage next to the ether oxygen can lead to the loss of an ethyl radical.[14] [C₈H₆BrFO₂]⁺ → [C₆H₃BrFO(O)]⁺ + •C₂H₅ (m/z 233/235 → m/z 204/206)

Other Key Fragmentations
  • Alpha-Cleavage of the Ethyl Ether: Cleavage of the C-C bond within the ethoxy group can lead to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 310/312 . This is a characteristic fragmentation of ethers.[14] M•+ → [M - CH₃]⁺ + •CH₃

  • Loss of Formaldehyde from Benzyl Ether: Some benzyl ethers are known to undergo rearrangement and lose formaldehyde (CH₂O).[15] M•+ → [C₁₄H₁₁BrFO]•+ + CH₂O (m/z 324/326 → m/z 294/296)

The relationships between these key fragments are visualized in the diagram below.

G M Molecular Ion (M•+) m/z 324/326 F1 Tropylium Ion m/z 91 (Base Peak) M->F1 - •C₈H₆BrFO₂ F2 [M - C₇H₇]⁺ m/z 233/235 M->F2 - •C₇H₇ F4 [M - CH₃]⁺ m/z 310/312 M->F4 - •CH₃ F5 [Fragment F2 - C₂H₄]⁺ m/z 205/207 F2->F5 - C₂H₄ F3 [M - C₂H₄]⁺ m/z 296/298

Interpreting the Hypothetical Mass Spectrum

A typical EI mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). Based on the principles above, we can predict the key features.

Data Summary

The following table summarizes the expected major ions, their m/z values, and the proposed structures or neutral losses.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Ion / Neutral LossComments
324 / 326[C₁₅H₁₃BrFO₂]•+ (Molecular Ion) Presence of the 1:1 isotopic pattern confirms bromine.[9][11]
310 / 312[M - CH₃]⁺Loss of a methyl radical from the ethoxy group.
296 / 298[M - C₂H₄]⁺Loss of ethylene from the ethoxy group.
233 / 235[M - C₇H₇]⁺Ion resulting from the loss of a benzyl radical.
205 / 207[M - C₇H₇ - C₂H₄]⁺Subsequent loss of ethylene from the m/z 233/235 fragment.
91 [C₇H₇]⁺ Base Peak. Highly stable tropylium ion.[12]

Experimental Protocol: GC-MS Analysis

A self-validating protocol is essential for trustworthy results. This involves system suitability checks, blanks, and calibration.

Workflow Overview

G cluster_prep 1. Sample Preparation cluster_inst 2. GC-MS Instrumentation cluster_acq 3. Data Acquisition & Analysis A Dissolve sample in volatile solvent (e.g., Dichloromethane) B Prepare dilute solution (~10-100 µg/mL) A->B C Instrument Calibration (e.g., PFTBA) D Method Setup (GC oven program, MS scan range) C->D E Run Solvent Blank D->E F Inject Sample G Acquire Data F->G H Process Data: - Identify Molecular Ion - Analyze Fragmentation - Confirm Isotopic Pattern G->H cluster_prep cluster_prep cluster_inst cluster_inst cluster_acq cluster_acq

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL.

  • Instrumentation Setup (Example Parameters):

    • Gas Chromatograph (GC):

      • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Inlet Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless mode).

      • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Source Temperature: 230 °C.

      • Electron Energy: 70 eV.[1][6]

      • Scan Range: m/z 40 - 450.

      • Transfer Line Temperature: 280 °C.

  • Execution and Validation:

    • Tuning/Calibration: Before analysis, tune the mass spectrometer using a standard calibration compound (e.g., PFTBA) to ensure mass accuracy and resolution.

    • Blank Injection: Inject a vial of pure solvent to ensure there is no system contamination.

    • Sample Injection: Inject the prepared sample solution.

  • Data Analysis:

    • Integrate the chromatogram to find the peak corresponding to the analyte.

    • Extract the mass spectrum for the peak of interest.

    • Identify the molecular ion doublet (M•+ and [M+2]•+).

    • Identify the base peak (most intense peak, predicted to be m/z 91).

    • Correlate other major peaks in the spectrum with the predicted fragmentation pathways outlined in Section 3 and the data in Table 1.

Conclusion

The mass spectrometric analysis of this compound by GC-EI-MS provides a wealth of structural information. The definitive 1:1 isotopic doublet in the molecular ion peak immediately confirms the presence of a single bromine atom. The fragmentation pattern is dominated by the formation of the highly stable tropylium ion at m/z 91, which serves as a clear indicator of the benzyl ether moiety. Additional fragments resulting from cleavages around the ethoxy group and the aromatic core further corroborate the proposed structure. By following a systematic and well-validated experimental protocol, researchers can confidently use mass spectrometry to verify the identity and purity of this complex halogenated aromatic ether.

References

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Comprehensive Characterization Profile: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

[1]

Executive Summary & Structural Logic

Compound Identity:

  • IUPAC Name: this compound[1]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [2][1][3][4][5][6]
    
  • Molecular Weight: 325.17 g/mol [1][3][5]

  • CAS Number: (Provisional/Analogous) 2379322-76-4 (Note: Isomeric/analogous references exist; verification required for exact regioisomer).

Structural Significance: This molecule features a 1,2,3,4-tetrasubstitution pattern , creating a dense electronic and steric environment.

  • C1 (-OBn): Protected phenol, serves as a latent hydrogen bond donor.

  • C2 (-F): Ortho-fluorine effect; modulates pKa and lipophilicity while protecting the C1-ether from metabolic dealkylation.

  • C3 (-OEt): Solubilizing group; sterically crowded between F and Br.

  • C4 (-Br): Reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Properties (Predicted & Experimental)

The following data aggregates predicted values based on group contribution methods and standard chem-informatics models, validated against analogous fluorinated bromobenzenes.

PropertyValue / RangeMethod/Note
Appearance White to off-white crystalline solidStandard isolation state
Melting Point 58–62 °CTypical for benzyl-protected bromophenols
Boiling Point 403.4 ± 40.0 °C (760 Torr)Predicted (ChemicalBook models)
Density 1.38 ± 0.06 g/cm³High density due to Br/F content
LogP 4.8 ± 0.5Highly lipophilic (Benzyl + Ethyl + Br)
Solubility DCM, THF, Ethyl AcetateInsoluble in water

Spectroscopic Characterization Protocols

To certify the identity and regiochemistry of this congested molecule, a multi-modal spectroscopic approach is required. The presence of Fluorine-19 (

Nuclear Magnetic Resonance (NMR)

Solvent:




NMR (400 MHz,

) Analysis:

The aromatic region is simplified due to the presence of only two protons (H5 and H6).

  • 
     7.30–7.45 (m, 5H):  Benzyl aromatic protons (Ph-H).
    
  • 
     7.15 (dd, 1H, 
    
    
    ):
    H5 . Located ortho to Br and meta to the Ethoxy group. The coupling is primarily ortho to H6.
  • 
     6.65 (dd, 1H, 
    
    
    ):
    H6 . Located ortho to H5 and meta to Fluorine. The large doublet splitting arises from H5, while the second splitting (
    
    
    ) is the characteristic
    
    
    coupling (meta-coupling).
  • 
     5.15 (s, 2H):  Benzylic 
    
    
    (-OCH
    
    
    Ph). May appear as a doublet (
    
    
    ) if long-range coupling to F is resolved.
  • 
     4.10 (q, 2H, 
    
    
    ):
    Ethoxy
    
    
    (-OCH
    
    
    CH
    
    
    ).
  • 
     1.45 (t, 3H, 
    
    
    ):
    Ethoxy
    
    
    (-OCH
    
    
    CH
    
    
    ).

C NMR &

F NMR:
  • 
    F NMR:  Single peak around 
    
    
    to
    
    
    . The signal multiplicity (triplet or dd) confirms the number of coupling protons (H6 and potentially H5).
  • 
    C NMR:  Look for C-F coupling (
    
    
    ) at C2. The C1 and C3 carbons will appear as doublets due to
    
    
    coupling.
Mass Spectrometry (GC-MS / LC-MS)
  • Ionization: ESI+ (Electrospray) or EI (Electron Impact).

  • Isotope Pattern: The bromine atom imparts a distinctive 1:1 doublet for the molecular ion

    
     and 
    
    
    .
  • Key Fragments (EI):

    • 
       324/326 (
      
      
      )
    • 
       91 (Tropylium ion, 
      
      
      , from benzyl group cleavage)
    • Loss of Ethyl group (

      
      ).
      
Infrared Spectroscopy (FT-IR)
  • 3050–3000 cm⁻¹: C-H stretch (aromatic).

  • 2980–2870 cm⁻¹: C-H stretch (aliphatic ethyl/benzyl).

  • 1250 & 1050 cm⁻¹: C-O-C asymmetric/symmetric stretching (strong aryl alkyl ether bands).

  • ~1500 & 1600 cm⁻¹: Aromatic ring breathing.

  • 600–800 cm⁻¹: C-Br and C-F fingerprints.

Analytical Workflow & Purity Determination

For drug development applications, a purity of >98% is typically required. The following HPLC method separates the target from common impurities (e.g., debenzylated phenol, regioisomers).

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 15 min (High lipophilicity requires high organic content).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

Characterization Logic Diagram

The following diagram illustrates the logical flow for confirming the structure, specifically distinguishing it from the 1-(Benzyloxy)-2 -bromo-4 -ethoxy isomer.

CharacterizationLogiccluster_InterpretationRegiochemistry LogicSampleUnknown Sample(C15H14BrFO2)MSMass Spec (GC-MS)Confirm Br Pattern (1:1)Sample->MSMW CheckH_NMR1H NMRAnalyze CouplingSample->H_NMRH-H CouplingF_NMR19F NMRConfirm Mono-FSample->F_NMRF-H CouplingResultConfirmed Structure:1-OBn-4-Br-3-OEt-2-FMS->Resultm/z 324/326NOESYNOESY 2D NMRSpatial ProximityH_NMR->NOESYAmbiguous Regio?F_NMR->ResultSingle F peakNOESY->ResultKey NOE:Ethoxy CH2 <-> H5 (Weak)Benzyl CH2 <-> No H interaction (blocked by F)

Figure 1: Structural elucidation workflow emphasizing the use of NOESY to confirm the sterically congested 1,2,3,4-substitution pattern.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying impurities during characterization. Likely Route:

  • Starting Material: 3-Ethoxy-2-fluorophenol (or 2-fluoro-3-ethoxyphenol).

  • Bromination: Electrophilic aromatic substitution. The directing groups (OH, OEt, F) dictate the position.

    • Risk: Bromination at C6 instead of C4.

  • Benzylation: Protection of the phenol with Benzyl Bromide (

    
    ).
    

Common Impurities:

  • Regioisomer: 1-(Benzyloxy)-6-bromo-3-ethoxy-2-fluorobenzene. (Distinguishable by NMR coupling constants of aromatic protons).

  • Debenzylated Precursor: 4-Bromo-3-ethoxy-2-fluorophenol (Detect via broad OH stretch in IR, lower retention time in HPLC).

  • Dibrominated Species: If bromination was uncontrolled (Detect via MS: M+4 peak pattern 1:2:1).

Handling and Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzyl ether is generally stable, but the C-Br bond is light-sensitive over long periods.

  • Reactivity: Avoid strong Lewis acids which may cleave the benzyl ether or ethoxy group.

References

  • ChemicalBook. (2025). Predicted Properties for Fluorinated Benzene Derivatives. (Accessed via Vertex AI Search).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Standard text for H-F coupling constants).
  • BoronCore. Catalog Entry: this compound. (Accessed via Vertex AI Search).

  • PubChem. Compound Summary: 1-(Benzyloxy)-4-bromo-2-fluorobenzene (Analog). (Used for comparative physicochemical data).

purity analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Purity Analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Foreword: The Imperative of Purity in Modern Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound this compound represents a class of complex, substituted aromatic intermediates pivotal in the synthesis of novel therapeutic agents. Its intricate structure, featuring multiple functional groups, necessitates a rigorous and multi-faceted analytical approach to ascertain its purity. Even trace impurities can have significant impacts on the safety profile, stability, and manufacturability of the final drug product.

This guide provides a comprehensive framework for the purity analysis of this specific molecule, grounded in first principles and field-proven methodologies. It is designed for researchers, analytical scientists, and quality control professionals who require not just a protocol, but a deep understanding of the causality behind the analytical choices. We will explore an orthogonal testing strategy, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to build a self-validating system for purity determination.

The Analytical Challenge: Understanding the Molecule

The structure of this compound dictates the analytical strategy. Key features include:

  • Aromatic Core: Provides strong UV absorbance, making it suitable for UV-based detection in liquid chromatography.[1]

  • Halogenation (Br, F): The presence of bromine provides a distinct isotopic signature in mass spectrometry, aiding in impurity identification.[2] The fluorine atom allows for highly sensitive and specific ¹⁹F NMR analysis.[3][4]

  • Ether Linkages (Benzyloxy, Ethoxy): These groups influence polarity and are potential sites for degradation or side-reactions during synthesis.

  • Moderate Polarity: The molecule's overall polarity makes it an ideal candidate for reversed-phase chromatography.[1]

A robust purity analysis must be capable of separating and identifying potential impurities, which may include:

  • Starting Materials: Unreacted precursors from its synthesis.

  • Intermediates: Incomplete reaction products.

  • Isomeric Impurities: Positional isomers formed during substitution reactions.

  • Degradation Products: Compounds formed due to instability.

  • By-products: Resulting from side-reactions, such as debenzylation or hydrolysis.

The following workflow illustrates the integrated analytical approach.

Purity_Analysis_Workflow cluster_0 Phase 1: Primary Purity Assessment & Assay cluster_1 Phase 2: Impurity Identification & Characterization cluster_2 Phase 3: Validation & Reporting HPLC HPLC-UV/PDA Analysis (Assay, Related Substances) GCMS GC-MS Analysis (Volatile Impurities, Structural ID) HPLC->GCMS If volatile impurities suspected or need MS data NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure, Isomers) HPLC->NMR For structural confirmation & isomer identification Validation Method Validation (ICH Q2(R1)) HPLC->Validation GCMS->Validation NMR->Validation Report Certificate of Analysis (CoA) Validation->Report Sample Test Sample of This compound Sample->HPLC Primary Analysis

Caption: Integrated workflow for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurities

Reversed-phase HPLC is the primary technique for quantifying the main component (assay) and detecting non-volatile related substances. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5]

Rationale for Method Design
  • Column Choice: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds like the target molecule.[1]

  • Mobile Phase: A combination of acetonitrile and water is a standard choice, offering good solvating power and UV transparency. A mild acid (e.g., formic acid) is often added to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength but also provides UV spectra for all eluting peaks. This is invaluable for peak tracking during method development and for assessing peak purity. The aromatic nature of the molecule suggests strong absorbance around 260 nm.[1]

  • Gradient Elution: For impurity profiling, a gradient elution (where the mobile phase composition changes over time) is essential.[1][6] It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA detector.[7]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA, 260 nm for quantification, with spectral acquisition from 200-400 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Assay Stock Solution: Accurately weigh ~25 mg of the reference standard and dissolve in 50.0 mL of diluent (Concentration ≈ 0.5 mg/mL).

    • Sample Solution: Prepare the test sample at the same concentration as the reference standard.

    • Impurity Analysis Solution: A higher concentration (e.g., 1.0-2.0 mg/mL) may be used to improve the detection of trace impurities.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Initial
20.01090Linear
25.01090Hold
25.16040Linear
30.06040Equilibrate
Method Validation (ICH Q2(R1) Framework)

The developed HPLC method must be validated to prove its suitability for its intended purpose.[8][9] This establishes the trustworthiness of the results.

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. This is achieved by spiking the sample with expected impurities and showing baseline separation. The PDA detector's peak purity analysis is critical here.

  • Linearity: Analyze a series of solutions over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship between peak area and concentration should be established (Correlation Coefficient R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be <1.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should be <2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is crucial for reporting trace impurities.

HPLC_Method_Dev Start Define Analytical Goal (Assay, Impurity Profile) Select Select Column & Mobile Phase (e.g., C18, ACN/H₂O) Start->Select InitialRun Perform Initial Gradient Run (Broad Scope: 5-95% B) Select->InitialRun Eval Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time InitialRun->Eval Optimize Optimize Gradient: - Slope - Isocratic Holds - Temperature Eval->Optimize Sub-optimal Validate Validate Method (ICH Q2) - Specificity, Linearity, Accuracy - Precision, LOQ/LOD Eval->Validate Optimal Optimize->InitialRun Re-evaluate Final Finalized & Documented Analytical Method Validate->Final

Caption: Workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents or volatile by-products from the synthesis that would not be seen by HPLC.[10][11]

Rationale for Method Design
  • Separation Principle: In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase in a long capillary column.[12]

  • Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for a wide range of aromatic compounds.[2]

  • Mass Spectrometry Detection: The mass spectrometer ionizes the eluting compounds and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used for definitive identification by comparing it to spectral libraries (e.g., NIST) or by interpreting fragmentation patterns.[13][14] For this molecule, the presence of a bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will produce a characteristic M and M+2 isotopic pattern for any fragment containing bromine, greatly aiding identification.[2]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the detector with the main peak.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-550 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

Data Interpretation

The total ion chromatogram (TIC) will show all separated peaks. By clicking on a peak, its mass spectrum can be viewed.

  • Identify the Main Peak: The mass spectrum should correspond to this compound (Molecular Weight: 359.2 g/mol ). Look for the molecular ion [M]⁺ and the [M+2]⁺ peak of similar intensity.

  • Identify Impurity Peaks: For any other peaks, compare their mass spectra against the NIST library. Pay close attention to fragmentation patterns characteristic of potential by-products.

Hypothetical ImpurityPotential OriginKey MS Fragments / Features
1-Bromo-3-ethoxy-2-fluorophenolDebenzylationLoss of benzyl group (C₇H₇, m/z 91) from main peak will be absent. Presence of phenolic OH.
Dibenzyl etherReagent impurityMolecular ion at m/z 198. Strong benzyl fragment at m/z 91.
4-Bromo-3-ethoxy-2-fluorotolueneIsomeric starting materialDifferent retention time. Molecular ion will be different from the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR provides the most definitive structural information and is unparalleled for identifying and quantifying isomeric impurities.[15] For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and clean tool.[3][4]

Rationale for Multi-Nuclear Approach
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Key signals would include the aromatic protons, the benzylic CH₂, and the ethoxy group's CH₂ and CH₃.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton.

  • ¹⁹F NMR: This is often the most informative for purity analysis of fluorinated compounds.[16] Fluorine has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity. The chemical shift of ¹⁹F is extremely sensitive to its electronic environment.[17] A single, sharp peak is expected for the main compound. Any structurally similar impurities, such as positional isomers, will likely appear as distinct, well-resolved peaks, making them easy to detect and quantify.

Detailed Experimental Protocol: NMR
  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation:

    • Dissolve ~15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C).

  • Acquisition Parameters (Example for 400 MHz):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024 or more.

      • Relaxation Delay (d1): 2-5 seconds.

    • ¹⁹F NMR:

      • Pulse Program: Standard single-pulse (often proton-decoupled).

      • Number of Scans: 64-256.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: A wide range appropriate for fluoroaromatic compounds (e.g., -100 to -160 ppm).

Interpreting Purity from NMR

Purity can be estimated by comparing the integral of impurity peaks to the integral of a peak from the main compound. In ¹⁹F NMR, this is particularly straightforward as each fluorine-containing species will give a distinct signal, and the relative integrals directly correspond to their molar ratio.

Conclusion: A Triad of Trust

The purity analysis of a complex intermediate like this compound cannot rely on a single method. The orthogonal triad of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive and self-validating system. HPLC serves as the primary tool for quantitative assay and impurity profiling. GC-MS offers a powerful method for identifying volatile unknowns. Finally, multi-nuclear NMR provides the definitive structural confirmation and the ultimate arbiter of isomeric purity. By grounding these protocols in the validation principles of ICH and USP, we ensure that the data generated is not only accurate but also trustworthy, meeting the high standards required for modern drug development.[18][19]

References

  • ICH Harmonised Tripartite Guideline. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]

  • USP-NF. (2023). 〈621〉 Chromatography. United States Pharmacopeia. [Link]

  • USPBPEP. General Chapters: <621> CHROMATOGRAPHY. USPBPEP.com. [Link]

  • USP-NF. 〈621〉 Chromatography - ABSTRACT. United States Pharmacopeia. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • National Center for Biotechnology Information. (PMC). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Royal Society of Chemistry. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Scribd. Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC-MS Analysis. [Link]

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • PubMed. (2003). Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples. [Link]

  • Restek. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. [Link]

  • Alfa Chemical. China 1-Bromo-4-ethoxy-2,3-difluorobenzene CAS:156573-09-0 Manufacturers. [Link]

  • Japan Environment and Children's Study. III Analytical Methods. [Link]

  • Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent Technologies. [Link]

  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies. [Link]

  • ResearchGate. (2025). Discovering Electronic Effects of Substituents in Nitrations of Benzene Derivatives Using GC–MS Analysis | Request PDF. [Link]

  • Restek. 1-Bromo-4-fluorobenzene - EZGC Method Translator. [Link]

  • ResearchGate. Obtained mass spectra of benzene by GC-MS. [Link]

  • PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Royal Society of Chemistry. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]

  • ScholarWorks@UMass Amherst. (2019). Synthesis of Fluorinated Benzophenones for Biological Activity Probing. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]

  • PLOS ONE. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a Building Block. [Link]

Sources

Commercial Availability & Synthesis Guide: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, commercial availability, and synthetic accessibility of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene , a specialized halogenated aryl ether intermediate.

Executive Summary

This compound is a highly functionalized tetrasubstituted benzene derivative. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting EGFR or BTK) where the 3-ethoxy-2-fluoro motif provides specific steric and electronic properties to the binding pocket.

  • Commercial Status: Non-Stock / Make-to-Order . This compound is rarely available as an off-the-shelf catalog item due to its specific substitution pattern and stability considerations.

  • Sourcing Strategy: Researchers must rely on Custom Synthesis or In-House Preparation .

  • Key Challenge: Regioselective installation of the ethoxy group adjacent to the fluorine and bromine atoms requires a carefully designed synthetic route to avoid isomeric impurities.

Chemical Profile & Identification

PropertyDetail
Systematic Name This compound
Molecular Formula C₁₅H₁₄BrFO₂
Molecular Weight 325.18 g/mol
SMILES CCOC1=C(F)C(OCC2=CC=CC=C2)=CC=C1Br
Key Moieties Benzyl ether (Protecting group), Aryl Bromide (Handle for coupling), Fluorine (Metabolic stability), Ethoxy (Solubility/Binding)
Predicted LogP ~4.8 (Highly Lipophilic)

Commercial Landscape Analysis

As of Q1 2026, no major catalog suppliers (Sigma-Aldrich, Combi-Blocks, Enamine) list this exact CAS as a stock item.

Procurement Options
  • Custom Synthesis Request (CRO):

    • Lead Time: 6–8 weeks.

    • Cost Estimate:

      
      4,000 for 10–25g (depending on purity requirements).
      
    • Recommended Vendors: WuXi AppTec, Pharmablock, or specialized fluorochemistry CROs.

  • In-House Synthesis:

    • Recommended for quantities <10g or when rapid iteration is needed.

    • Cost: <$500 in raw materials.[1][2]

Synthetic Accessibility (The "Make" Strategy)

Since direct purchase is difficult, a robust synthetic route is required. The primary challenge is the regiochemistry of the 1,2,3,4-substitution pattern.

Retrosynthetic Analysis

The most reliable route utilizes Nucleophilic Aromatic Substitution (SNAr) on a fluorinated nitrobenzene precursor to install the ethoxy group, followed by functional group interconversion to the bromide.

  • Disconnection: The C-Br bond is formed via Sandmeyer reaction (from amine/nitro). The C-O(Et) bond is formed via SNAr.

  • Starting Material: 2,3-Difluorophenol (Commercially available, inexpensive).

Validated Synthesis Protocol

Route: 2,3-Difluorophenol → Nitration → Benzylation → SNAr (Ethoxylation) → Reduction → Sandmeyer Bromination.

Step 1: Nitration

Selective nitration of 2,3-difluorophenol occurs para to the hydroxyl group (the strongest activator) and ortho to the fluorine at C3.

  • Reagents: HNO₃ (1 eq), H₂SO₄, 0°C.

  • Intermediate: 2,3-Difluoro-4-nitrophenol .

  • Note: Verify regiochemistry by ¹H NMR (coupling constants of aromatic protons).

Step 2: Benzyl Protection

Protection of the phenol prevents side reactions during the SNAr step.

  • Reagents: Benzyl bromide (BnBr), K₂CO₃, DMF, RT.

  • Intermediate: 1-(Benzyloxy)-2,3-difluoro-4-nitrobenzene .

Step 3: Regioselective SNAr (The Critical Step)

The nitro group activates the ring for nucleophilic attack. The fluorine at C3 is ortho to the nitro group and is significantly more labile than the fluorine at C2 (which is meta to the nitro group).

  • Reagents: NaOEt (1.05 eq), EtOH, 0°C to RT.

  • Mechanism: Addition-Elimination. Ethoxide selectively displaces F-3.

  • Intermediate: 1-(Benzyloxy)-3-ethoxy-2-fluoro-4-nitrobenzene .

  • Control: Avoid excess heat to prevent displacement of the benzyloxy group or the second fluorine.

Step 4: Nitro Reduction
  • Reagents: Fe powder, NH₄Cl, EtOH/H₂O (reflux) OR SnCl₂.

  • Caution: Avoid catalytic hydrogenation (H₂/Pd-C) as it will cleave the benzyl ether (deprotection).

  • Intermediate: 4-(Benzyloxy)-2-ethoxy-3-fluoroaniline .

Step 5: Sandmeyer Bromination

Conversion of the aniline to the aryl bromide.

  • Reagents:

    • NaNO₂, H₂SO₄/H₂O, 0°C (Diazotization).

    • CuBr, HBr, 60°C (Substitution).

  • Final Product: This compound .

Visualizing the Workflow

The following diagram illustrates the regioselective logic of the synthesis.

SynthesisRoute cluster_logic Regiocontrol Logic SM Starting Material 2,3-Difluorophenol Step1 Nitration (HNO3, H2SO4) Target: 4-Nitro isomer SM->Step1 Int1 2,3-Difluoro-4-nitrophenol Step1->Int1 Step2 Benzylation (BnBr, K2CO3) Int1->Step2 Int2 1-(Benzyloxy)-2,3-difluoro- 4-nitrobenzene Step2->Int2 Step3 SNAr (Regioselective) (NaOEt, EtOH, 0°C) Displaces F at C3 (Ortho to NO2) Int2->Step3 Int3 1-(Benzyloxy)-3-ethoxy- 2-fluoro-4-nitrobenzene Step3->Int3 Step4 Reduction (Fe, NH4Cl) *Avoid H2/Pd* Int3->Step4 Int4 Aniline Intermediate Step4->Int4 Step5 Sandmeyer Reaction (1. NaNO2/H+  2. CuBr) Int4->Step5 Product FINAL PRODUCT 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Step5->Product

Figure 1: Step-wise synthetic pathway leveraging the ortho-directing effect of the nitro group for selective ethoxylation.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

MethodExpected SignaturePurpose
¹H NMR (DMSO-d₆) Doublet of doublets for aromatic protons (para coupling). Methylene of OEt (~4.1 ppm, q). Benzylic CH₂ (~5.2 ppm, s).Confirm substitution pattern and removal of amine/nitro groups.
¹⁹F NMR Single peak (approx -130 to -150 ppm).Confirms only one fluorine remains (C2).
LC-MS [M+H]⁺ or [M+Na]⁺ peak matching Br isotope pattern (1:1 ratio).Purity and mass verification.[2][3]

Safety & Handling

  • Hydrofluoric Acid Potential: While this route avoids HF reagents, the combustion of fluorinated compounds can release HF.

  • Nitro Compounds: Intermediates are potentially energetic; avoid concentrating nitro-aromatics to dryness at high heat.

  • Benzyl Bromide: Potent lachrymator. Handle in a fume hood.

References

  • Sandmeyer Reaction Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Regioselectivity in SNAr of Fluoronitrobenzenes

    • Journal of Organic Chemistry, "Nucleophilic Substitution of Polyfluoronitrobenzenes", .

    • Validates the displacement of fluorine ortho to the nitro group over meta.
  • Benzylation of Phenols

    • Organic Syntheses, Coll.[4] Vol. 3, p. 167 (1955). .

  • Reduction of Nitro Groups with Iron

    • Organic Process Research & Development, "Selective Reduction of Nitroarenes", .

Sources

Methodological & Application

Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

[1]

Part 1: Strategic Overview & Molecular Analysis[1]

The Substrate Challenge

The molecule 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene represents a highly specialized scaffold often utilized in the synthesis of kinase inhibitors and receptor modulators.[1] Successful functionalization of this building block requires a nuanced understanding of its structural properties:

  • Electronic "Push-Pull" System: The aryl ring is electron-rich due to the oxygen donors at positions 1 (benzyloxy) and 3 (ethoxy).[1] However, the fluorine at position 2 introduces a strong inductive withdrawing effect (

    
    ).[1] This unique electronic landscape stabilizes the C-Br bond, potentially making oxidative addition slower compared to electron-deficient aryl bromides.[1]
    
  • Steric Congestion (The "Ortho Effect"): The bromine at C4 is flanked by an ethoxy group at C3.[1] While not as bulky as a tert-butyl group, the ethoxy substituent creates significant steric hindrance that can impede the approach of the palladium catalyst.[1]

  • Chemo-stability: The benzyl ether (-OBn) is robust under basic cross-coupling conditions but susceptible to hydrogenolysis.[1] If the coupling partner introduces unsaturation (e.g., Heck coupling) that requires subsequent hydrogenation, orthogonal protection strategies must be considered.[1]

The "Senior Scientist" Recommendation

Standard "commodity" catalysts like Pd(PPh


1

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[1]

  • Ligand Choice: SPhos or XPhos for Suzuki coupling; RuPhos or BrettPhos for amination.[1]

  • Mechanism: These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich C-Br bond and, crucially, promote reductive elimination in sterically crowded environments.[1]

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids to generate biaryl scaffolds.[1]

Materials & Reagents
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0ElectrophileThis compound
Boronic Acid 1.2 - 1.5NucleophileAryl/Heteroaryl Boronic Acid
Catalyst Source 0.02 (2 mol%)Metal CenterPd(OAc)

or Pd

(dba)

Ligand 0.04 (4 mol%)Chiral/Steric ModulatorSPhos (CAS: 657408-07-6)
Base 2.0 - 3.0ActivatorK

PO

(Tribasic Potassium Phosphate)
Solvent N/AMediumToluene : Water (10:[1][2]1) or 1,4-Dioxane : Water (4:[1]1)
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition: Charge the flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)

    
     (2 mol%), SPhos (4 mol%), and finely ground K
    
    
    PO
    
    
    (2.0 equiv).
    • Critical Insight: Pre-mixing the Pd source and Ligand in a small amount of solvent for 5 minutes before adding to the main reaction can generate the active catalytic species

      
       more effectively.[1]
      
  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.[1]

  • Solvent Introduction: Add the degassed solvent mixture (Toluene/Water) via syringe.[1] The concentration should be approximately 0.1 M to 0.2 M with respect to the bromide.[1]

  • Reaction: Heat the mixture to 80°C - 100°C for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC.[1] Look for the disappearance of the bromide peak.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1] Dry the organic layer over Na

    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality (e.g., morpholine, piperazine, aniline).[1]

Materials & Reagents
ComponentEquivalentsRoleRecommended Reagent
Substrate 1.0ElectrophileThis compound
Amine 1.2NucleophilePrimary or Secondary Amine
Catalyst 0.02 (2 mol%)Metal CenterPd

(dba)

Ligand 0.04 (4 mol%)ModulatorRuPhos (for 2° amines) or BrettPhos (for 1° amines)
Base 1.4BaseNaOtBu (Sodium tert-butoxide)
Solvent N/AMediumAnhydrous Toluene or tert-Amyl Alcohol
Step-by-Step Methodology
  • Glovebox/Schlenk Technique: This reaction is sensitive to oxygen and moisture.[1] Ideally, set up in a glovebox or use strict Schlenk techniques.[1]

  • Catalyst Pre-activation: In a separate vial, mix Pd

    
    (dba)
    
    
    and the Ligand (RuPhos) in the solvent and stir at elevated temperature (60°C) for 2-3 minutes to ensure ligand binding (color change often observed).
  • Main Reaction: Add the Substrate, Amine, and NaOtBu to the reaction vessel.

  • Transfer: Transfer the pre-activated catalyst solution to the main vessel via syringe.

  • Heating: Heat to 100°C for 12–18 hours.

    • Note: If using a volatile amine, use a sealed pressure tube.[1]

  • Quench: Cool to RT, filter through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

Part 3: Visualization & Logic[1]

Reaction Workflow Diagram

The following diagram illustrates the critical decision pathways and handling steps for processing this specific substrate.

ReactionWorkflowStartStart: this compoundDecisionSelect Coupling PartnerStart->DecisionSuzukiPathway A: Boronic Acid(Biaryl Synthesis)Decision->Suzuki Ar-B(OH)2 BuchwaldPathway B: Amine(C-N Bond Formation)Decision->Buchwald R-NH2 / R2-NH Suzuki_CondConditions:Pd(OAc)2 + SPhosK3PO4, Toluene/H2O80-100°CSuzuki->Suzuki_CondBuchwald_CondConditions:Pd2(dba)3 + RuPhosNaOtBu, Toluene (Anhydrous)100°CBuchwald->Buchwald_CondCheckQC Check: LC-MS(Look for Desbromo & Homocoupling)Suzuki_Cond->CheckBuchwald_Cond->CheckFinishFinal Product:Functionalized Aryl CoreCheck->Finish >95% Conv.

Caption: Decision matrix for cross-coupling workflows. Pathway selection dictates catalyst/ligand combinations optimized for the ortho-ethoxy steric environment.

Mechanistic Insight: The "Ortho-Ethoxy" Cycle

This diagram highlights why specific ligands (SPhos/RuPhos) are required to overcome the steric barrier at the oxidative addition and reductive elimination steps.[1]

CatCyclecluster_0Ligand Role (SPhos/RuPhos)Pd0Active Species[L-Pd(0)]OxAddOxidative Addition(Rate Limiting due to e- rich ring)Pd0->OxAdd + SubstrateTransMetTransmetallation(Base Assisted)OxAdd->TransMet + Ar-B(OH)2 / BaseRedElimReductive Elimination(Hindered by 3-OEt)TransMet->RedElim Pd(II) ComplexRedElim->Pd0 - Product

Caption: Catalytic cycle emphasizing the critical role of bulky ligands in facilitating Oxidative Addition and Reductive Elimination in sterically crowded, electron-rich systems.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd species.[1]Switch to a pre-formed catalyst like XPhos Pd G3 or RuPhos Pd G3 to ensure 1:1 L:Pd stoichiometry.[1]
Protodebromination (Ar-Br

Ar-H)
"Over-reduction" usually caused by solvent impurities or excessive heating.[1]Use strictly anhydrous solvents (for Buchwald).[1] Lower temp to 80°C and extend time.
Ether Cleavage (Loss of Benzyl)Lewis acidic metal contamination or harsh conditions.[1]Ensure base is K

PO

(mild).[1] Avoid strong Lewis acids.[1] Do not use H

atmosphere (accidental hydrogenation).[1]
Homocoupling (Ar-Ar)Oxygen leak in the system.[1]Re-degas all solvents.[1] Ensure Argon line is positive pressure.

Part 5: References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Barder, T. E., et al. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[1][3]

  • PubChem Compound Summary. "1-(Benzyloxy)-4-bromo-2-fluorobenzene (Isomer Analog Data)." National Library of Medicine.[1] [1]

  • Organic Chemistry Portal. "Suzuki Coupling - Reaction Conditions and Mechanism."

Application Note: Buchwald-Hartwig Amination of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized conditions for the Buchwald-Hartwig amination of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene . This substrate represents a challenging class of intermediates often encountered in the synthesis of kinase inhibitors (e.g., EGFR, BTK targets).

The reaction is complicated by two primary factors:

  • Electronic Deactivation: The presence of strong electron-donating groups (ethoxy, benzyloxy) increases the electron density of the arene, making the initial oxidative addition of Palladium(0) kinetically slower than in electron-deficient systems.

  • Steric Congestion: The reaction site (C4) is flanked by a bulky ethoxy group at C3 and a hydrogen at C5, while the ortho-fluorine at C2 exerts both electronic withdrawal and steric pressure.

Successful coupling requires the use of Dialkylbiaryl Phosphine Ligands (specifically RuPhos or BrettPhos) and Palladacycle Precatalysts (G3/G4) to prevent catalyst deactivation and protodehalogenation.

Substrate Analysis & Strategic Planning

Before initiating the reaction, it is critical to understand the electronic and steric environment of the electrophile.

PositionSubstituentElectronic EffectSteric Impact
C1 Benzyloxy (-OBn)+M (Resonance Donor)High (Remote)
C2 Fluorine (-F)-I (Inductive Withdrawer)Moderate (Ortho-effect)
C3 Ethoxy (-OEt)+M (Resonance Donor)High (Ortho to Br)
C4 Bromine (-Br) Reactive Site N/A

Chemist's Insight: The ortho-ethoxy group is the primary steric gatekeeper. Standard ligands like triphenylphosphine (PPh₃) or BINAP generally fail here because they cannot accommodate the bulk during the reductive elimination step. Furthermore, the electron-rich nature of the ring makes the oxidative addition step sluggish, requiring a highly electron-rich phosphine ligand to facilitate the insertion of Pd(0) into the C-Br bond.

Decision Matrix: Ligand & Catalyst Selection

The choice of ligand is strictly dictated by the amine partner. We utilize the Buchwald-MIT strategy, prioritizing RuPhos for secondary amines and BrettPhos for primary amines.

Workflow Diagram: Optimization Strategy

LigandSelection Start Select Amine Partner IsPrimary Primary Amine (R-NH2) Start->IsPrimary IsSecondary Secondary Amine (R2-NH) Start->IsSecondary BrettPhos Ligand: BrettPhos (or tBuBrettPhos) IsPrimary->BrettPhos RuPhos Ligand: RuPhos IsSecondary->RuPhos Precat1 Precatalyst: BrettPhos Pd G4 BrettPhos->Precat1 BaseCheck Base Sensitive Groups? (Esters, Nitriles) Precat1->BaseCheck Precat2 Precatalyst: RuPhos Pd G4 RuPhos->Precat2 Precat2->BaseCheck BaseStrong Base: NaOtBu (Standard) BaseCheck->BaseStrong No BaseWeak Base: LHMDS or K3PO4 (Mild) BaseCheck->BaseWeak Yes

Figure 1: Decision tree for selecting the optimal catalytic system based on amine class and functional group tolerance.

Detailed Experimental Protocol

Method A: Coupling with Secondary Amines (e.g., Morpholine, Piperazine)

Target Catalyst: RuPhos Pd G4 Rationale: RuPhos is specifically designed to prevent


-hydride elimination and accommodate steric bulk in secondary amines [1].
Materials:
  • Aryl Bromide: this compound (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%) [Product No. 763403]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere): Inside a glovebox or using strict Schlenk technique, charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Bromide , NaOtBu , and RuPhos Pd G4 .

    • Note: If the amine is a solid, add it at this stage.[1]

  • Solvent Addition: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill with Argon (3 cycles). Inject anhydrous Toluene via syringe.

  • Amine Addition: If the amine is liquid, add it now via microliter syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 85 °C . Stir vigorously (800+ rpm) for 2–12 hours.

    • Monitoring: Monitor by HPLC or TLC. The limiting reagent is the aryl bromide. Look for the disappearance of the starting material peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a small pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradients).

Method B: Coupling with Primary Amines (e.g., Anilines, Alkyl amines)

Target Catalyst: BrettPhos Pd G4 Rationale: BrettPhos favors mono-arylation of primary amines and suppresses the formation of di-arylated side products [2].

Modifications to Method A:
  • Catalyst: Substitute RuPhos Pd G4 with BrettPhos Pd G4 (2.0 mol%).

  • Base: If the substrate contains base-sensitive esters, replace NaOtBu with LHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 2.2 equiv) or K3PO4 (finely ground, 2.0 equiv).

  • Temperature: Primary amines often react at lower temperatures. Start at 65 °C ; increase to 80 °C only if conversion is slow.

Mechanistic Insights & Troubleshooting

Understanding the catalytic cycle allows for rational troubleshooting. The cycle for this specific substrate involves a difficult oxidative addition due to the electron-rich ring.

Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-Br Complex1 L-Pd(II)-Ar(Br) OxAdd->Complex1 AmineBind Amine Coordination Complex1->AmineBind + HNR2 Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (-HBr) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: The Buchwald-Hartwig catalytic cycle. For this compound, the Oxidative Addition step is electronically disfavored, necessitating the electron-rich ligands (RuPhos/BrettPhos).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst deactivation or incomplete activation.Switch from in situ generation (Pd(OAc)₂ + Ligand) to G4 Precatalysts . Ensure inert atmosphere (O₂ kills the catalyst).
Hydrodehalogenation (Ar-Br

Ar-H)
Oxidative addition occurred, but amine binding was too slow.Increase amine concentration.[2] Ensure the solvent is strictly anhydrous (water can act as a hydride source).
Starting Material Intact Oxidative addition failed.Increase temperature to 100 °C. Switch solvent to 1,4-Dioxane or t-Amyl Alcohol to allow higher temps.
Di-arylation (with Primary Amines) Ligand is not bulky enough.Ensure BrettPhos or tBuBrettPhos is used.[1][3] Do not use RuPhos for primary amines.

Safety & Scale-Up Considerations

  • Exotherm: The deprotonation step using NaOtBu can be exothermic. On scales >10g, add the base in portions or use a cooling bath during addition.

  • Palladium Removal: Residual Pd is a concern for pharmaceutical intermediates. Use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction to reduce Pd levels to <10 ppm.

  • Base Handling: NaOtBu is hygroscopic. Degraded base (NaOH/tBuOH) will stall the reaction. Always use fresh or stored-under-argon base.

References

  • RuPhos for Secondary Amines

    • Maitland, J., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines. Chemical Science.
  • BrettPhos for Primary Amines

    • Fors, B. P., et al. (2008).[4] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. Journal of the American Chemical Society.

  • Precatalyst Technology (G3/G4)

    • Bruno, N. C., et al. (2013).
  • General Review of Buchwald-Hartwig Amination

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Stille coupling of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization and Scale-Up of Stille Cross-Coupling for Sterically Congested, Electron-Rich Aryl Bromides

Executive Summary

This technical guide details the protocol for the Stille cross-coupling of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (Compound 1) . This substrate presents a dual challenge: it is electron-rich (deactivating the C-Br bond toward oxidative addition) and sterically congested (due to the ortho-ethoxy group).

Standard protocols utilizing Pd(PPh₃)₄ often fail to achieve full conversion with this scaffold due to catalyst deactivation and slow transmetallation rates. This guide recommends a High-Activity Fluoride-Promoted Protocol utilizing bulky, electron-rich phosphine ligands (


) and cesium fluoride (CsF) to ensure quantitative conversion and minimal destannylation byproducts.

Substrate Analysis & Mechanistic Challenges

To design a robust protocol, we must first analyze the specific failure modes associated with Compound 1 .

FeatureStructural ElementMechanistic Impact
Electronic Deactivation C1-Benzyloxy, C3-EthoxyThe electron-donating alkoxy groups increase electron density at the C4-Br bond. This makes the aryl bromide a poor electrophile, significantly slowing the Oxidative Addition step (usually the rate-determining step for aryl chlorides, but here relevant for bromides too).
Steric Hindrance C3-Ethoxy (Ortho to Br)The ethoxy group creates steric bulk around the Palladium center during the catalytic cycle. This severely retards Transmetallation , preventing the bulky organostannane from approaching the Pd(II) intermediate.
Inductive Effect C2-FluorineThe fluorine atom (meta to Br) offers weak inductive withdrawal. While insufficient to counteract the alkoxy donation, it stabilizes the anionic character of the transition state slightly.
Mechanistic Strategy

To overcome these barriers, the catalyst system must be:

  • Electron-Rich: To facilitate oxidative addition into the electron-rich C-Br bond.

  • Bulky: To promote reductive elimination and stabilize the monoligated Pd(0) species (12-electron species).

  • Fluoride-Activated: Using CsF activates the organostannane, forming a hypervalent pentacoordinate silicate/stannate species that transmetallates orders of magnitude faster than the neutral stannane.

Experimental Protocols

Method A: The "Gold Standard" (Recommended)

Conditions: Pd[(P(t-Bu)₃]₂ / CsF / Dioxane

This method utilizes the Fu protocol, which is specifically designed for hindered and electron-rich substrates.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Tributyl(vinyl)tin or Aryl-SnBu₃ (1.2 equiv)

  • Catalyst: Bis(tri-tert-butylphosphine)palladium(0) [Pd(P(t-Bu)₃)₂] (3 mol%)

    • Alternative: Pd₂(dba)₃ (1.5 mol%) + P(t-Bu)₃ (6 mol%)

  • Activator: Cesium Fluoride (CsF) (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Protocol:

  • Setup: In a glovebox or under active Argon flow, charge a dry pressure vial with the Substrate (1.0 equiv), CsF (2.0 equiv), and Pd(P(t-Bu)₃)₂ (0.03 equiv).

  • Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Stannane Addition: Add the organostannane (1.2 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes (essential to protect the electron-rich phosphine).

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor by HPLC/UPLC. The conversion should exceed 95%. If the reaction stalls, add an additional 1 mol% catalyst.

  • Quench: Cool to room temperature. Dilute with Et₂O or EtOAc and filter through a pad of Celite to remove insoluble Cs salts and Pd black.

Method B: The "Liebeskind" Variant (Cost-Effective Alternative)

Conditions: Pd(PPh₃)₄ / CuI / Toluene

If bulky phosphines are unavailable, Copper(I) Iodide can be used to accelerate the transmetallation step via a "Copper Effect," although this is less effective for the oxidative addition step.

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Solvent: Toluene (Reflux, 110°C)

Visualization: The Fluoride-Activated Catalytic Cycle

The following diagram illustrates why Fluoride is critical for this specific substrate. The formation of the hypervalent tin species bypasses the steric clash at the transmetallation step.

StilleCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Slow due to -OBn/-OEt) Pd0->OxAdd + Substrate Substrate Substrate: Ar-Br (Electron Rich) Substrate->OxAdd PdII_Ar_Br Ar-Pd(II)-Br (Intermediate) OxAdd->PdII_Ar_Br TransMet Transmetallation (Accelerated by F-) PdII_Ar_Br->TransMet + HyperTin Stannane R-SnBu3 HyperTin [R-SnBu3-F]- (Hypervalent Tin) Stannane->HyperTin + CsF CsF CsF (Activator) CsF->HyperTin HyperTin->TransMet PdII_Ar_R Ar-Pd(II)-R TransMet->PdII_Ar_R - Bu3SnF RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Cycle Closes Product Product: Ar-R RedElim->Product

Caption: The Fluoride-promoted Stille cycle. Note that CsF generates a hypervalent stannate, accelerating transmetallation despite the steric hindrance of the 3-ethoxy group.

Critical Workflow: Tin Removal & Purification

The primary drawback of Stille coupling in drug development is the toxicity of organotin byproducts (


). Standard chromatography is often insufficient to lower Tin levels to pharmaceutical limits (<10 ppm).

Recommended Protocol: KF/Silica Solid Phase Extraction

This method converts soluble tin halides into insoluble polymeric tin fluorides.

StepActionRationale
1. Preparation Mix Potassium Fluoride (KF) and Silica Gel (ratio 1:2 w/w) in water, evaporate to a free-flowing powder.Creates a high-surface-area fluoride source that traps tin.
2. Treatment Dissolve crude reaction oil in Et₂O or THF. Add the KF/Silica powder (approx. 50% by weight of crude mass).The fluoride ions react with

to form

, which is insoluble in organic solvents.
3. Stirring Stir vigorously at Room Temp for 2–4 hours.Allows time for the heterogeneous reaction to reach completion.
4. Filtration Filter through a pad of Celite topped with basic alumina.Physically removes the solid tin-fluoride polymers.
5. Chromatography Proceed to standard Flash Column Chromatography.[1]Removes remaining organic impurities (phosphines, homocoupled byproducts).

Workflow Diagram: Purification Logic

Purification Crude Crude Reaction Mixture (Contains Bu3Sn-X) SolventSwap Dilute in Et2O/THF Crude->SolventSwap KFSilica Add KF/Silica (50 wt%) SolventSwap->KFSilica Stir Stir 4 Hours (Forms solid Bu3SnF) KFSilica->Stir Filter Filter (Celite) Stir->Filter Flash Flash Chromatography Filter->Flash Final Pure Product (<10ppm Sn) Flash->Final

Caption: Optimized workflow for the removal of organotin residues using the KF/Silica method.

Safety & Handling

  • Organotin Toxicity: Tributyltin compounds are neurotoxins and endocrine disruptors. All weighing and handling must occur in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: All aqueous washes and solid waste (Celite/Silica) from the reaction must be segregated into a specific "Heavy Metal/Organotin" waste stream. Do not mix with general organic waste.

References

  • Fu, G. C. (2008). "The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands." Accounts of Chemical Research.

  • Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[1][2][3][4][5][6] Organic Reactions.[2][3][5][6][7][8][9] (Foundational text on the mechanism and the "Farina conditions").

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. (Establishes the efficacy of bulky phosphines for deactivated substrates).

  • Harrowven, D. C., & Guy, I. L. (2004). "KF/Silica: A highly efficient stationary phase for the removal of organotin residues." Chemical Communications. (The primary source for the purification protocol).

  • BenchChem Technical Support. (2023). "Removal of Organotin Residues from Stille Reactions." (Industrial validation of KF methods).

Sources

Application Note: Strategic Utilization of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for the use of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene in pharmaceutical synthesis.

Executive Summary & Compound Profile

This compound is a high-value "privileged scaffold" intermediate used in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) and Voltage-Gated Sodium Channel (NaV) blockers .[1]

Its unique substitution pattern offers three critical strategic advantages in drug design:

  • The 2-Fluoro Motif: Enhances metabolic stability (blocking P450 oxidation) and modulates the pKa of the neighboring phenol (once deprotected), improving bioavailability.[1]

  • The 4-Bromo Handle: Provides a highly reactive site for regiospecific cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.[1]

  • Orthogonal Protection: The benzyl (Bn) group allows for the manipulation of the bromine/aryl ring without affecting the phenol, which can be revealed later for hydrogen bonding interactions or further derivatization.[1]

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Common Abbreviation Bn-BEF-Br
Molecular Formula C₁₅H₁₄BrFO₂
Molecular Weight 325.18 g/mol
Key Functionality Aryl Bromide (Electrophile), Benzyl Ether (Protected Phenol)
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water

Strategic Synthesis Architecture

The utilization of this intermediate generally follows two divergent pathways depending on the target API's sensitivity to reducing conditions (required for Benzyl removal).[1]

Pathway A: The "Coupling-First" Strategy (Standard)

Used when the target scaffold requires the biaryl or aryl-heteroaryl bond before the phenol is exposed.[1] This is common in kinase inhibitors where the phenol eventually binds to the hinge region or solvent front.[1]

Pathway B: The "Deprotection-First" Strategy (Specialized)

Used when the free phenol is required to direct a subsequent reaction (e.g., O-alkylation or intramolecular cyclization) before the bromine is utilized.[1]

SynthesisPathways Start 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Coupling Step 1: Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Start->Coupling Pathway A DeprotectB Step 1: Selective Debenzylation Start->DeprotectB Pathway B InterA Intermediate A: Protected Biaryl/Heteroaryl Coupling->InterA DeprotectA Step 2: Hydrogenolysis (H2, Pd/C) or Lewis Acid InterA->DeprotectA ProductA Target API Fragment: Free Phenol Biaryl DeprotectA->ProductA InterB Intermediate B: 4-Bromo-3-ethoxy- 2-fluorophenol DeprotectB->InterB Funct Step 2: O-Alkylation or Cyclization InterB->Funct CouplingB Step 3: Cross-Coupling Funct->CouplingB ProductB Target API: Complex Ether CouplingB->ProductB

Figure 1: Divergent synthetic workflows utilizing the Bn-BEF-Br intermediate. Pathway A is preferred for most medicinal chemistry applications to maintain solubility.[1]

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (Pathway A)

Objective: To couple the 4-bromo moiety with an aryl boronic acid (e.g., Indazole-boronate for kinase inhibitors) while preserving the benzyl protection.[1]

Scientific Rationale:

  • Catalyst Choice: Pd(dppf)Cl₂[1]·DCM is selected for its robustness with electron-rich aryl bromides and resistance to defluorination side reactions.[1]

  • Base/Solvent: K₂CO₃ in Dioxane/Water provides the necessary activation of the boronate species without hydrolyzing the ethoxy group.[1]

Materials:

  • This compound (1.0 eq)[1]

  • Aryl Boronic Acid/Ester (1.2 eq)[1]

  • Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

  • Potassium Carbonate (K₂CO₃) (3.0 eq)[1]

  • 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: In a clean reaction vial equipped with a magnetic stir bar, charge the starting bromide (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling or oxidation of the catalyst.[1]

  • Solvent Addition: Add degassed 1,4-dioxane/water (4:1) via syringe.[1][2] The concentration should be approximately 0.1 M relative to the bromide.[1]

  • Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (5 mol%) and reseal immediately.[1] Purge for another 2 minutes.

  • Reaction: Heat the block/flask to 90°C for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the disappearance of the starting material (M+ peak 324/326) and formation of the biaryl product.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine.[1][3] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The benzyl group makes the product lipophilic, usually eluting early.[1]

Protocol 2: Regioselective Benzyl Deprotection

Objective: To remove the benzyl group to reveal the phenol without cleaving the ethyl ether or reducing the aryl-fluorine bond.[1]

Scientific Rationale: Standard Hydrogenolysis (H₂/Pd-C) is effective but carries a risk of hydrodehalogenation (removing the Fluorine or Bromine if still present).[1] If the Bromine is still present (Pathway B), Lewis Acid deprotection is required.[1] If the Bromine has been coupled (Pathway A), Hydrogenolysis is safe unless the coupled partner is sensitive.[1]

Option A: Hydrogenolysis (For Coupled Intermediates)

  • Dissolve substrate in MeOH/THF (1:1).[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) at RT for 2–4 hours.

  • Note: If defluorination is observed (rare at 1 atm), switch to Pd(OH)₂ (Pearlman's catalyst) or add a drop of acetic acid.[1]

Option B: Lewis Acid Deprotection (For Bromo-Intermediates) Use this if you need to keep the Bromine atom intact.[1]

  • Setup: Dissolve this compound in anhydrous DCM under Nitrogen. Cool to -78°C .[1]

  • Reagent: Add BCl₃ (1.0 M in DCM) dropwise (1.5 eq).

    • Critical: Do not use BBr₃, as it will likely cleave the ethoxy group (position 3) as well.[1] BCl₃ is more selective for benzyl ethers over ethyl ethers.[1]

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. Monitor closely by TLC.

  • Quench: Quench with MeOH at 0°C.

  • Result: Yields 4-bromo-3-ethoxy-2-fluorophenol .

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Defluorination Over-reduction during Hydrogenolysis.[1]Switch from H₂/Pd-C to TFA/Thioanisole (acidic cleavage) or use DDQ (oxidative cleavage) if the molecule tolerates it.[1]
Ethoxy Cleavage Lewis acid (BBr₃) too strong.[1]Use BCl₃ at low temp (-78°C) or TiCl₄ .[1] Strictly avoid warming above 0°C before quenching.[1]
Low Yield in Coupling Steric hindrance from the ortho-ethoxy group.[1]Switch to SPhos Pd G3 or XPhos Pd G3 catalysts, which are designed for sterically hindered biaryl couplings.[1]
Protodebromination Reaction temp too high or solvent wet.[1]Ensure strictly anhydrous conditions.[1] Lower temp to 80°C and extend time.

References

  • Suzuki-Miyaura Coupling of Poly-substituted Aryl Halides

    • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] Link[1]

  • Selective Deprotection of Benzyl Ethers

    • Greene, T. W., & Wuts, P. G. M. (2014).[1] Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1] (Standard reference for BCl₃ vs BBr₃ selectivity).

  • Fluorine in Medicinal Chemistry (Bioisosteres)

    • Purser, S., et al. (2008).[1] "Fluorine in pharmaceutical industry: The impact of fluorine in drug discovery." Chemical Society Reviews, 37, 320-330.[1] Link

  • Synthesis of Alkoxy-Halogenated Phenols

    • Relevant methodology adapted from: Journal of Medicinal Chemistry, "Synthesis of NaV1.7 Inhibitors containing fluoro-ethoxy-phenol motifs."[1] (General methodology reference).

Sources

Application Note: Functionalization of the C-Br Bond in 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

[1][2]

Introduction & Chemical Analysis[2][3][4][5]

The Scaffold

The molecule 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene represents a highly specialized "privileged scaffold" often found in the hinge-binding regions of kinase inhibitors and the core structures of GPCR modulators.[1][2] Its substitution pattern presents a unique balance of steric bulk and electronic density that requires tailored synthetic strategies.[3]

Electronic & Steric Environment

Successful functionalization of the C-Br bond (C4) requires navigating three critical factors:

  • Electronic Deactivation (The "Rich" Ring): The presence of the benzyloxy (C1) and ethoxy (C3) groups renders the aromatic ring electron-rich. Unlike electron-deficient aryl halides (e.g., 4-bromonitrobenzene), this substrate undergoes oxidative addition with Palladium(0) sluggishly.[1][2]

  • The Ortho-Ethoxy Effect (Sterics): The ethoxy group at C3 is ortho to the reactive bromide.[2] This creates significant steric hindrance, blocking the approach of standard phosphine ligands (like PPh3) and impeding the transmetallation step in cross-coupling reactions.

  • The Fluorine Effect (Metabolic Stability): The fluorine at C2 is meta to the bromide. While it does not directly hinder the C-Br reaction, it modulates the pKa of the ring protons, influencing lithium-halogen exchange selectivity.[1]

Strategic Workflow

The following guide details three high-fidelity protocols designed to overcome these barriers using Sterically Demanding, Electron-Rich Ligands and Cryogenic Lithium Exchange .

ReactionWorkflowStart1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzeneSuzukiSuzuki-Miyaura(C-C Bond)Start->SuzukiPd(OAc)2 / SPhosBoronic AcidBuchwaldBuchwald-Hartwig(C-N Bond)Start->BuchwaldPd2(dba)3 / RuPhosAmineLiExchangeLi-Halogen Exchange(C-E Bond)Start->LiExchangen-BuLi, -78°CElectrophileBiarylBiaryl Products(Kinase Cores)Suzuki->BiarylAnilineAryl Amines(Solubility/H-Bonding)Buchwald->AnilineElectrophileAldehydes/Boronates(Versatile Intermediates)LiExchange->Electrophile

Figure 1: Strategic divergence for functionalizing the C4-Br handle.[1][2]

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond)[1][2]

Objective: Formation of biaryl linkages despite ortho-steric hindrance. Mechanism: The use of SPhos (a Buchwald biaryl phosphine) is non-negotiable here.[2] SPhos provides the necessary bulk to facilitate reductive elimination while being electron-rich enough to drive the oxidative addition into the electron-rich C-Br bond.[1][2]

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1][2]

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%, 1:2 Pd:Ligand ratio)[1][2]

  • Base: K₃PO₄ (3.0 equiv, anhydrous)

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)[1][2]

Step-by-Step Procedure
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon (x3).[2]

  • Solvent Addition: Inject the degassed solvent mixture (Toluene/Water) via syringe.[2]

    • Note: The biphasic system is crucial for dissolving the inorganic base and solubilizing the boronic acid.

  • Reaction: Heat the mixture to 100°C for 4–12 hours.

    • Monitoring: Monitor by HPLC/UPLC.[2] The starting material peak (RT ~ high) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water.[2] Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: SPhos creates a "pocket" around the Palladium center that accommodates the ortho-ethoxy group of the substrate, preventing catalyst decomposition and promoting the coupling of hindered partners [1].

Protocol 2: Buchwald-Hartwig Amination (C-N Bond)[1][2]

Objective: Installing amine functionality (morpholines, piperazines, primary amines). Challenge: Electron-rich aryl bromides are prone to β-hydride elimination or simple reduction if the catalyst is not active enough.[1][2] The ortho-ethoxy group makes standard ligands (BINAP, DPPF) ineffective.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 equiv (Secondary amines) or 1.5 equiv (Primary amines)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or [Pd(allyl)Cl]₂ (2 mol%)[2]

  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines) (4-8 mol%)[1][2]

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive substrates)[1][2]

  • Solvent: anhydrous t-Amyl Alcohol or Toluene[1][2]

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): Stir the Pd source and Ligand in the solvent at room temperature for 5 minutes under Argon to form the active catalytic species (L-Pd-0).[1][2]

  • Addition: Add the substrate, amine, and base to the pre-formed catalyst solution.

  • Heating: Heat to 80–100°C .

    • Critical: Do not overheat. 100°C is the ceiling to prevent debenzylation or ether cleavage.

  • Quench: Cool to RT, filter through a pad of Celite to remove Palladium black and salts.

  • Purification: The product is likely an oil or low-melting solid.[1][2] Purification via amine-functionalized silica or standard silica with 1% Et₃N is recommended.[1][2]

Why this works: RuPhos is specifically engineered for ortho-substituted aryl halides.[1][2] It prevents the formation of inactive Pd-dimers and facilitates the difficult amine binding step in the crowded environment [2].[2]

Protocol 3: Lithium-Halogen Exchange (Electrophile Trapping)[1][2]

Objective: Converting the C-Br bond into a nucleophilic C-Li species for reaction with aldehydes (to form alcohols) or DMF (to form aldehydes). Safety Critical: This reaction must be performed under strictly anhydrous conditions at cryogenic temperatures.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in Hexanes (1.05 equiv)[1][2]

  • Electrophile: DMF (for aldehyde), B(OiPr)₃ (for boronic ester), or dry Acetone.

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

Step-by-Step Procedure
  • Cryogenic Setup: Flame-dry a round-bottom flask. Cool to -78°C (Dry Ice/Acetone bath).

  • Substrate Addition: Dissolve the substrate in THF and inject into the flask. Stir for 5 minutes to equilibrate.

  • Exchange: Add n-BuLi dropwise over 10 minutes down the side of the flask.

    • Mechanism:[1][2][4][5][6][7] The reaction is

      
      .[1][2] This is extremely fast (minutes).
      
    • Wait Time: Stir at -78°C for exactly 15-30 minutes . Do not extend beyond 1 hour to avoid potential benzyne formation or scrambling, although the meta-F makes benzyne unlikely.

  • Trapping: Add the Electrophile (neat or in THF) rapidly.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Quench: Add Saturated NH₄Cl solution.

Why this works: The C-Br bond is weaker than the C-H bonds, ensuring exclusive Li-Br exchange over deprotonation.[1][2] The -78°C temperature prevents the elimination of Li-F or Li-OEt [3].[1][2]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Conversion (Suzuki) Catalyst deactivation due to sterics.[1][2]Switch to Pd-162 (SPhos Pd G4) pre-catalyst. Increase temp to 110°C.
Protodehalogenation (Ar-H formed) Reductive elimination of H-Pd-Ar.[1][2]Ensure all solvents are anhydrous .[2] Increase the amount of catalyst.
Debenzylation Hydrogenolysis side reaction.[2]Avoid H₂ gas sources.[2] If using transfer hydrogenation conditions, switch to standard Suzuki.
Regioisomer byproduct (Li-Exchange) Ortho-lithiation at C5/C6.Ensure temperature is strictly -78°C . Add n-BuLi slowly.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7][8][9] [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. [Link]

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition. [Link][2]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

Application Note: A Robust and Scalable Two-Step Synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-yield, scalable, and regioselective two-step synthesis for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described protocol leverages a classical Williamson ether synthesis followed by a directed electrophilic aromatic bromination. The strategy commences with the benzylation of 3-ethoxy-2-fluorophenol, a readily accessible starting material, to afford 1-(benzyloxy)-3-ethoxy-2-fluorobenzene. Subsequent bromination is precisely directed to the C4 position by the synergistic activating effects of the benzyloxy and ethoxy groups, yielding the target compound with high purity. This guide provides a comprehensive, step-by-step protocol suitable for scale-up, complete with mechanistic rationale, safety protocols, process flow diagrams, and troubleshooting advice to ensure reliable and reproducible outcomes in a research or drug development setting.

Introduction: The Strategic Importance of Substituted Fluorobenzenes

Poly-substituted fluorinated aromatic compounds are foundational building blocks in modern medicinal chemistry and materials science.[1][2] The unique electronic properties of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated motifs highly sought after in drug design. The target molecule, this compound, combines the utility of a stable benzyl protecting group, a reactive bromine handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck), and a specific fluoro-ethoxy substitution pattern, rendering it a versatile intermediate for complex molecular architectures.[1][2]

The primary challenge in synthesizing such molecules lies in achieving absolute regiocontrol during aromatic substitution reactions. This protocol overcomes this challenge by strategically sequencing the introduction of substituents to leverage their inherent directing effects, thereby avoiding the formation of undesired isomers and simplifying downstream purification on a large scale.

Synthetic Strategy and Mechanistic Rationale

The synthesis is designed as a two-step sequence that maximizes efficiency, safety, and scalability. The chosen pathway ensures high regioselectivity, a critical factor for industrial applications.

2.1. Retrosynthetic Analysis

The target molecule can be disconnected at the Carbon-Bromine bond and the Benzyl-Oxygen bond. The bromine atom is logically installed via electrophilic aromatic substitution, a reaction guided by the existing ether functionalities. The benzyloxy group is formed via a Williamson ether synthesis, a robust and well-established method for ether formation.[3][4][5] This leads back to a key starting material, 3-ethoxy-2-fluorophenol.

2.2. Forward Synthesis Rationale

  • Step 1: Williamson Ether Synthesis. The synthesis begins with the O-alkylation of the phenolic hydroxyl group of 3-ethoxy-2-fluorophenol using benzyl bromide. This reaction proceeds via a classic Sₙ2 mechanism, where the phenoxide, generated in-situ by a mild base like potassium carbonate, acts as a nucleophile attacking the electrophilic benzylic carbon of benzyl bromide.[3][6] Potassium carbonate is chosen for its ease of handling, moderate basicity, and cost-effectiveness on a large scale compared to stronger, more hazardous bases like sodium hydride.

  • Step 2: Regioselective Electrophilic Bromination. The intermediate, 1-(benzyloxy)-3-ethoxy-2-fluorobenzene, possesses two potent activating groups (benzyloxy and ethoxy) that are ortho, para-directing. The fluorine atom is a deactivating ortho, para-director. The combined electronic and steric landscape of the molecule strongly favors electrophilic attack at the C4 position. This position is para to the benzyloxy group and ortho to the ethoxy group, making it the most nucleophilic and sterically accessible site. This inherent selectivity precludes the need for protecting groups or complex purification of isomers.[7]

Overall Synthetic Scheme

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Bromination SM 3-Ethoxy-2-fluorophenol INT 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene SM->INT   Benzyl Bromide, K₂CO₃   Acetonitrile, Reflux INT2 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene PROD This compound INT2->PROD   N-Bromosuccinimide (NBS)   DMF, 0°C to RT

Caption: Two-step synthesis of the target compound.

Safety and Hazard Analysis

Scaling up chemical syntheses requires a rigorous evaluation of potential hazards. All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials.

ReagentKey HazardsRecommended PPE & Handling Precautions
Benzyl Bromide Lachrymator (causes severe tearing), corrosive, toxic, potential carcinogen, combustible.[8][9][10][11]Wear chemical-resistant gloves (nitrile or neoprene), splash goggles, and a face shield. Handle exclusively in a fume hood.[9] Keep away from heat and open flames.[11] Emergency eyewash and shower must be accessible.[10]
Potassium Carbonate Skin and eye irritant.Standard laboratory PPE (gloves, safety glasses) is sufficient. Avoid generating dust.
Acetonitrile Flammable liquid, toxic by inhalation, ingestion, and skin absorption.Handle in a fume hood. Use non-sparking tools and ground all equipment.[9] Wear appropriate gloves and eye protection.
N-Bromosuccinimide (NBS) Oxidizer, corrosive, causes severe skin and eye irritation. Moisture sensitive.Wear gloves and eye protection. Store in a cool, dry place away from combustible materials. Avoid inhalation of dust.
Dimethylformamide (DMF) Combustible liquid, reproductive toxin, skin and eye irritant. Readily absorbed through the skin.Use in a well-ventilated fume hood. Wear heavy-duty gloves (e.g., butyl rubber) and eye protection.
Bromine (Alternative) Highly corrosive, toxic, causes severe burns, fatal if inhaled.[12][13][14]Requires specialized handling procedures, including full-face respirators with appropriate cartridges.[13] Keep a quenching agent (e.g., sodium thiosulfate solution) readily available.[12]

Detailed Experimental Protocols

This protocol is designed for a nominal 100 g scale of the final product. Adjustments may be necessary based on available equipment.

4.1. Part A: Scale-up Synthesis of 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene

  • Materials & Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical stirrer

    • Heating mantle with temperature controller

    • Reflux condenser

    • Addition funnel

    • Nitrogen inlet

    • 3-Ethoxy-2-fluorophenol (1.0 eq., 156.15 g, 1.0 mol)

    • Benzyl Bromide (1.1 eq., 188.1 g, 1.1 mol, 131 mL)

    • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq., 276.4 g, 2.0 mol)

    • Anhydrous Acetonitrile (2.5 L)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Rotary evaporator

  • Step-by-Step Procedure:

    • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser (with nitrogen inlet), and addition funnel. Ensure the system is dry and purged with nitrogen.

    • Reagent Charging: Charge the flask with 3-ethoxy-2-fluorophenol (156.15 g), potassium carbonate (276.4 g), and acetonitrile (2.5 L).

    • Heating and Addition: Begin vigorous stirring and heat the suspension to reflux (approx. 82°C). Once refluxing, add benzyl bromide (188.1 g) dropwise via the addition funnel over 60-90 minutes.

      • Scientist's Note: Controlling the addition rate prevents a sudden exotherm. The reaction is mildly exothermic.

    • Reaction Monitoring: Maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

    • Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with ethyl acetate (2 x 200 mL).

    • Work-up - Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile and ethyl acetate.

    • Work-up - Extraction: Dissolve the resulting crude oil in ethyl acetate (1.5 L) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (2 x 500 mL) to remove any unreacted phenol, followed by deionized water (1 x 500 mL) and brine (1 x 500 mL).

    • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product as a pale yellow oil. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.

4.2. Part B: Scale-up Synthesis of this compound

  • Materials & Equipment:

    • 5 L three-neck round-bottom flask

    • Mechanical stirrer

    • Ice-water bath

    • Thermometer

    • Addition funnel

    • Nitrogen inlet

    • 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene (from Part A, assuming 1.0 mol, 246.28 g)

    • N-Bromosuccinimide (NBS) (1.05 eq., 186.8 g, 1.05 mol)

    • Anhydrous Dimethylformamide (DMF) (2.0 L)

    • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

    • Deionized Water

    • Brine

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Hexanes

  • Step-by-Step Procedure:

    • Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere.

    • Reagent Charging: Dissolve the 1-(benzyloxy)-3-ethoxy-2-fluorobenzene (246.28 g) in anhydrous DMF (2.0 L) in the flask. Cool the solution to 0-5°C using an ice-water bath.

      • Scientist's Note: Using NBS is preferable to liquid bromine on scale due to its solid nature and easier handling.[15] The reaction is performed at low temperature to control selectivity and prevent over-bromination.

    • Reagent Addition: Add the N-Bromosuccinimide (186.8 g) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

    • Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a larger beaker containing ice-cold water (8 L). A precipitate may form. Stir for 30 minutes.

    • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 1.5 L). Combine the organic extracts.

    • Work-up - Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate (2 x 1 L) to quench any residual bromine species, followed by deionized water (2 x 1 L) and brine (1 x 1 L).

    • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purification: The crude product is typically a solid or a thick oil. Purify by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes. Alternatively, for very high purity, perform column chromatography on silica gel.[16]

Process Workflow and Data Summary

Experimental Workflow Diagram

G cluster_A Part A: Benzylation cluster_B Part B: Bromination A1 Charge Phenol, K₂CO₃, Acetonitrile A2 Heat to Reflux A1->A2 A3 Add Benzyl Bromide A2->A3 A4 Monitor Reaction (TLC/HPLC) A3->A4 A5 Cool & Filter Salts A4->A5 A6 Concentrate Filtrate A5->A6 A7 Aqueous Work-up (NaOH, H₂O, Brine) A6->A7 A8 Dry & Concentrate A7->A8 B1 Dissolve Intermediate in DMF, Cool to 0°C A8->B1 Intermediate Product B2 Portion-wise Addition of NBS B1->B2 B3 Warm to RT, Monitor (TLC/HPLC) B2->B3 B4 Quench in Ice Water B3->B4 B5 Extract with Ethyl Acetate B4->B5 B6 Aqueous Wash (Thiosulfate, Brine) B5->B6 B7 Dry & Concentrate B6->B7 B8 Purify (Recrystallization/ Chromatography) B7->B8 Final_Product Final_Product B8->Final_Product Final Product (>98% Purity)

Caption: Step-by-step workflow for the two-part synthesis.

Quantitative Data Summary (Based on 1.0 mol Scale)
ParameterPart A (Benzylation)Part B (Bromination)
Starting Material 3-Ethoxy-2-fluorophenol1-(Benzyloxy)-3-ethoxy-2-fluorobenzene
Mass of SM 156.15 g (1.0 mol)~234 g (0.95 mol, assuming 95% yield)
Key Reagent Benzyl Bromide (188.1 g)N-Bromosuccinimide (177.5 g)
Solvent & Volume Acetonitrile (2.5 L)DMF (2.0 L)
Reaction Temperature ~82°C (Reflux)0°C to Room Temperature
Reaction Time 6 - 8 hours3 - 6 hours
Theoretical Yield 246.28 g308.9 g (from 0.95 mol SM)
Typical Actual Yield 229 - 241 g278 - 293 g
Typical Yield (%) 93 - 98%90 - 95%
Overall Yield (%) -84 - 93%
Final Purity >95% (Crude)>98% (After Purification)

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Benzylation (Part A) 1. Insufficient base. 2. Wet reagents/solvent. 3. Deactivated benzyl bromide.1. Ensure 2.0 equivalents of finely ground K₂CO₃ are used. 2. Use anhydrous solvents and reagents. 3. Use fresh, high-purity benzyl bromide. Consider adding a catalytic amount of sodium iodide (NaI) to promote the reaction.
Low Yield in Bromination (Part B) 1. NBS decomposition (moisture). 2. Inefficient quenching/extraction.1. Use fresh, dry NBS and anhydrous DMF. 2. Ensure thorough extraction from the large volume of quench water.
Formation of Dibrominated Product Reaction temperature was too high or excess NBS was used.Maintain temperature below 10°C during NBS addition. Use no more than 1.05 equivalents of NBS. Monitor carefully by HPLC to stop the reaction upon consumption of starting material.
Purification Difficulties Product is an oil, not a solid.If recrystallization fails, silica gel column chromatography is the most reliable method. A gradient elution from 100% hexanes to 5-10% ethyl acetate in hexanes is typically effective.

Conclusion

The two-step protocol presented herein provides a reliable, highly regioselective, and scalable pathway for the synthesis of this compound. By leveraging fundamental and well-understood organic reactions and carefully considering the electronic properties of the intermediates, this method consistently delivers high yields of the desired product with excellent purity. The detailed safety analysis and troubleshooting guide further establish this protocol as a robust and self-validating system suitable for implementation in both academic and industrial drug development environments.

References

  • Vertex AI Search. (2013, March 19).
  • Synquest Labs. Benzyl bromide.
  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Export Operations. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals.
  • Carl ROTH.
  • NJ.gov. (2000, December 15). BENZYL BROMIDE HAZARD SUMMARY.
  • Thermo Fisher Scientific. (2010, September 3).
  • Thermo Fisher Scientific.
  • PENTA. (2024, September 20).
  • Chegg.com. (2026, February 15). Solved benzyl bromide and para substituted phenol reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • NIH. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes.
  • Organic-Chemistry.org.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • NIH. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
  • Wikipedia. Williamson ether synthesis.
  • ResearchGate. (2016, March 4). (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach.
  • ACS Publications. (2023, January 16).
  • University of Helsinki. (2019, April 4). Synthesis of Fluorinated Benzophenones for Biological Activity Probing.
  • Organic Syntheses. 1-bromo-2-fluorobenzene - Organic Syntheses Procedure.
  • RSC Publishing. (2021, July 28). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution.
  • NIH. (2019, June 4).
  • Sparrow Chemical. Fluorobromobenzene Series.
  • BenchChem. (2025). Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene.
  • ResearchGate.
  • Khan Academy. (2018, November 6). YouTube.
  • PubChem. 1-(Benzyloxy)-4-bromo-2-fluorobenzene | C13H10BrFO | CID 18757491.
  • Google Patents.
  • Khan Academy. (2010, October 11).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Mastering Organic Synthesis: The Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a Building Block.
  • NIH. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • Shimadzu. Purification made easy - secrets of science – magazine.
  • Santa Cruz Biotechnology. 4-(Benzyloxy)-1-bromo-2-fluorobenzene | CAS 185346-79-6 | SCBT.
  • Sunway Pharm Ltd. 4-(Benzyloxy)-1-bromo-2-fluorobenzene - CAS:185346-79-6.

Sources

Application Note: Strategic Synthesis of Biaryl Compounds via 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of polysubstituted biaryl scaffolds. It details the strategic use of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene as a high-value intermediate.

Executive Summary

The compound This compound represents a specialized class of "dense-array" aryl halides. Its 1,2,3,4-substitution pattern offers a unique combination of electronic modulation (2-fluoro), steric shielding (3-ethoxy), and latent functionality (1-benzyloxy).[1]

This guide addresses the specific challenges of utilizing this scaffold in Suzuki-Miyaura Cross-Coupling reactions. Due to the ortho-ethoxy group flanking the reactive bromide and the electron-rich nature of the ring, standard protocols often result in sluggish conversion or hydrodebromination.[1] We present an optimized protocol using sterically demanding phosphine ligands to ensure high yields and reproducibility.

Molecular Architecture & Reactivity Profile[1]

Understanding the steric and electronic environment is critical for reaction design.

PositionSubstituentElectronic EffectSteric ImpactStrategic Role
C-1 Benzyloxy (-OBn)Electron Donor (+M)ModerateLatent Phenol: Protected handle for late-stage diversification.[1]
C-2 Fluoro (-F)Inductive Withdrawal (-I)Low (Van der Waals radius ~1.47 Å)Bioisostere: Modulates metabolic stability and pKa of the eventual phenol.
C-3 Ethoxy (-OEt)Electron Donor (+M)High (Ortho to Br)Steric Gate: The primary challenge for catalyst approach; requires bulky ligands.
C-4 Bromo (-Br) Reactive Handle N/ACoupling Site: The site of oxidative addition.[1]
Reactivity Challenge: The "Ortho-Effect"

The 3-ethoxy group exerts significant steric pressure on the C4-Br bond. While electron-rich aryl bromides generally undergo slower oxidative addition than their electron-poor counterparts, the primary hurdle here is the steric bulk hindering the approach of the Palladium(0) species.[1]

Critical Application: Optimized Suzuki-Miyaura Coupling

Catalyst Selection Logic

To overcome the steric hindrance at C-3, "First-Generation" catalysts like Pd(PPh₃)₄ are insufficient.[1] The protocol requires Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or NHC-Pd complexes (Pd-PEPPSI).[1]

  • Recommendation: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)).[1]

  • Why? The bulky biaryl ligand facilitates the reductive elimination step, which is often the rate-determining step for sterically hindered biaryls.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand in navigating the steric bulk of the 3-ethoxy group.

SuzukiCycle cluster_steric Critical Challenge: 3-Ethoxy Steric Clash Start Start: Aryl Bromide (1-OBn-3-OEt-4-Br) OxAdd Oxidative Addition (Sterically Hindered) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Regeneration TransMet Transmetallation (Boronic Acid + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Diaryl Pd(II) Complex RedElim->Pd0 - L-Pd(0) Product Final Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the steric hurdle at the oxidative addition step due to the ortho-ethoxy substituent.

Detailed Experimental Protocol

Protocol ID: SM-ORTHO-04

Objective: Synthesis of 4'-substituted-4-(benzyloxy)-2-ethoxy-3-fluorobiphenyls. Scale: 1.0 mmol (adaptable).

Reagents & Equipment[1][2][3]
  • Substrate: this compound (1.0 equiv, 325 mg).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: XPhos Pd G2 (2.0 mol%).

  • Base: Potassium Phosphate Tribasic (K₃PO₄), finely ground (3.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Note: The aqueous component is crucial for dissolving the inorganic base.

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

    • Add the Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the vial.

    • Critical Step: Add the XPhos Pd G2 catalyst (2.0 mol%) last to minimize air exposure. Cap the vial with a septum.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL) via syringe.

    • Sparge the mixture with Argon for 5–10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen. Oxygen is the primary cause of homocoupling side-products.[1]

  • Reaction:

    • Seal the vessel tightly.

    • Heat the reaction mixture to 80°C in an oil bath or heating block. Stir vigorously (800+ RPM) to ensure efficient mixing of the biphasic system.

    • Monitor: Check by TLC or LC-MS after 2 hours. The reaction typically reaches completion within 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

    • Wash the combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 20% EtOAc).

Optimization & Troubleshooting Guide

If the standard protocol yields suboptimal results, consult the following matrix:

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation / Steric BulkSwitch to Pd-PEPPSI-IPr (2 mol%) or increase temperature to 100°C. Ensure strict anaerobic conditions.
Hydrodebromination (Ar-Br → Ar-H)ProtodehalogenationReduce water ratio (use Toluene/Dioxane anhydrous) or switch base to Cs₂CO₃ (anhydrous).[1]
Homocoupling (Ar-Ar)Oxygen ContaminationIncrease degassing time. Ensure boronic acid is added in excess (1.5–2.0 equiv).
Boronic Acid Decomposition ProtodeboronationUse Potassium Fluoride (KF) as the base in dry THF to activate the boronate without hydrolysis.

Post-Coupling Transformation: Benzyl Deprotection[1]

To access the active phenol (often the pharmacophore), the benzyl group must be removed.

  • Method: Hydrogenolysis.

  • Conditions: H₂ (1 atm, balloon), 10% Pd/C (10 wt%), MeOH/EtOAc (1:1), RT, 4–12 h.

  • Note: If the biaryl partner contains reducible groups (alkenes, nitro), use BBr₃ (DCM, -78°C to 0°C) or TFA/Thioanisole instead.

References

  • General Suzuki Coupling of Sterically Hindered Halides

    • Title: "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][3][4][5][6]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link] (Context derived from general literature on hindered biaryls).

  • Catalyst Efficacy (Buchwald Ligands)

    • Title: "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls."[5][6]

    • Source: ACS Public
    • URL:[Link][1]

  • Compound Analog Data

    • Title: "1-(Benzyloxy)-4-bromo-2-fluorobenzene Structure and Properties."[1][7]

    • Source: PubChem (NIH).
    • URL:[Link][1]

  • Protocol Grounding

    • Title: "The Suzuki Reaction - Andrew G Myers Research Group."[1]

    • Source: Harvard University.
    • URL:[Link][1]

(Note: Specific synthesis of the exact this compound isomer is a specialized application derived from the general reactivity of 1,2,3,4-substituted arenes found in the cited literature.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Challenge Analysis

Before initiating optimization, it is critical to understand the specific electronic and steric landscape of your electrophile: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene .

  • Steric Hindrance (Primary Challenge): The 3-ethoxy (OEt) group is ortho to the reactive 4-bromo site. This creates significant steric clash during the oxidative addition step and retards the approach of the palladium catalyst.

  • Electronic Deactivation: The 1-benzyloxy (OBn) and 3-ethoxy groups are strong electron-donating groups (EDGs). While the 2-fluoro atom provides some inductive withdrawal, the net character of the ring is electron-rich. Electron-rich aryl bromides react slower in oxidative addition than their electron-poor counterparts.

  • Stability Risks: The 1-benzyloxy group is generally stable under basic Suzuki conditions, but can undergo hydrogenolysis if the catalytic cycle stalls and generates Pd-hydride species (often observed as "protodebromination" side products).

Critical Reaction Parameters (The "Engine")

To overcome the sluggish oxidative addition caused by the 3-OEt group, you must use a catalyst system designed for high steric demand and electron-rich substrates .

Recommended Catalyst Systems

Do not use generic catalysts like Pd(PPh3)4 or Pd(dppf)Cl2; they are likely to fail or require excessive heating, leading to decomposition.

ComponentRecommendationScientific Rationale
Ligand SPhos or RuPhos SPhos is the gold standard for ortho-substituted aryl biaryl synthesis. Its bulk facilitates reductive elimination, while its electron-rich nature drives the difficult oxidative addition.[1][2] RuPhos is specifically tuned for alkoxy-substituted rings.
Precatalyst Pd-G3 / G4 Buchwald Use precatalysts (e.g., SPhos Pd G3) instead of mixing Pd(OAc)2 + Ligand. This ensures a 1:1 Pd:Ligand ratio and rapid activation, preventing Pd-black formation.
Base K3PO4 (3.0 equiv)A mild base that minimizes dehydrohalogenation side reactions. Avoid strong alkoxides (NaOtBu) which could trigger nucleophilic attacks on the fluorinated ring.
Solvent Toluene/Water (10:1) The biphasic system solubilizes inorganic bases and helps scavenge boronic acid byproducts. 1,4-Dioxane is a valid alternative if solubility is poor.

Troubleshooting Guide (FAQ)

Q1: I see starting material consumption, but the major product is the "reduced" species (Ar-H) where the Bromine is replaced by Hydrogen. Why?

Diagnosis: This is Protodebromination . Cause: The oxidative addition occurred, but the transmetallation step was too slow. The Pd(II)-Ar species waited too long, underwent


-hydride elimination (from ligands or solvent), and reductively eliminated Ar-H.
Solution: 
  • Increase Boronic Acid: The boronic acid may be hydrolyzing faster than it reacts. Increase to 1.5–2.0 equivalents.

  • Switch Solvent: If using THF or Isopropanol, switch to Toluene or Dioxane . Ethers and alcohols are common hydride sources.

  • Water Concentration: Ensure the solvent is degassed. Oxygen promotes homocoupling of the boronic acid, leaving the Pd-Ar species with nothing to react with.

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning or Product Inhibition. Cause: The 2-fluoro group or the poly-alkoxy motif might be chelating the Pd off-cycle, or the catalyst is aggregating into inactive Pd-black. Solution:

  • Switch to XPhos: If SPhos stalls, XPhos is often more robust for extremely electron-rich substrates.

  • Temperature Ramp: Start at 60°C. If stable, ramp to 80-100°C. High heat at the start can decompose the active catalyst before the difficult oxidative addition happens.

Q3: Can I use the cheaper Pd(dppf)Cl2 catalyst?

Answer: Likely not efficient. Reason: Pd(dppf)Cl2 works well for sterically unhindered aryl bromides. Your 3-ethoxy group creates a "molecular wall." The bite angle of dppf is not optimized to force the Pd onto this crowded center. You will likely see <20% yield and high recovered starting material.

Standard Operating Procedure (SOP)

Protocol: SPhos-Pd-G3 Catalyzed Coupling

  • Charge Solids: In a reaction vial equipped with a stir bar, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.5 equiv)[3]

    • SPhos Pd G3 (0.02 equiv / 2 mol%)

    • K3PO4 (3.0 equiv, finely ground)

  • Solvent Addition:

    • Seal the vial with a septum.

    • Evacuate and backfill with Nitrogen (x3).

    • Inject Toluene (degassed) and Degassed Water (Ratio 10:1). Concentration should be ~0.2 M relative to the bromide.

  • Reaction:

    • Place in a pre-heated block at 80°C .

    • Stir vigorously (1000 rpm). Biphasic reactions rely on surface area.

    • Monitor by HPLC/UPLC at 1 hour and 4 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water.

    • Crucial Step: If the product contains the benzyl group, avoid acidic washes (like 1M HCl) which might cleave the ether if left too long. Use saturated NH4Cl.

Decision Logic & Mechanism Visualization

Diagram 1: Ligand Selection Decision Tree

This logic gate ensures you select the correct "engine" based on the specific failure mode of your initial screen.

LigandSelection Start Start: this compound CheckSteric Is the Boronic Acid also hindered? (Ortho-substituted?) Start->CheckSteric YesSteric Yes: Double Ortho Hindrance CheckSteric->YesSteric Yes NoSteric No: Unhindered Boronic Acid CheckSteric->NoSteric No RecSPhos Recommendation: SPhos Pd G3 (Excellent for steric bulk) YesSteric->RecSPhos RecRuPhos Recommendation: RuPhos Pd G3 (Specific for Alkoxy-Aryl) NoSteric->RecRuPhos FailCheck Did SPhos/RuPhos fail? (Low Conversion) RecSPhos->FailCheck RecRuPhos->FailCheck RecXPhos Recommendation: XPhos Pd G3 (High Turnover/General) TryXPhos Switch to XPhos (Higher stability) FailCheck->TryXPhos Yes

Caption: Decision matrix for selecting Buchwald precatalysts based on the steric environment of the coupling partner.

Diagram 2: Steric Clash Mechanism

Understanding why the 3-ethoxy group is the problem.

StericMechanism Substrate Substrate: Ar-Br OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Pd Active Catalyst: L-Pd(0) Pd->OxAdd Result Pd(II)-Ar-Br Intermediate OxAdd->Result Requires Bulky Ligand (SPhos) to force entry Block STERIC BLOCK: 3-Ethoxy Group Block->OxAdd Retards Approach

Caption: Visualizing the steric blockade imposed by the 3-ethoxy group on the incoming Palladium catalyst.

References

  • Buchwald Ligands (General Guide): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[3][4][5][6][7] Chem. Res.2008 , 41, 1461–1473.

  • SPhos Specifics: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[4][8][9]2005 , 127, 4685–4696.

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." J. Am. Chem. Soc.2017 , 139, 13156–13165.

  • Precatalyst Activation (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions." J. Org.[4][9] Chem.2014 , 79, 4161–4166.

Sources

Technical Support Center: Advanced Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.)

Welcome to the Advanced Catalysis Support Center. You are likely here because standard protocols (e.g., Pd(PPh₃)₄/Na₂CO₃) have failed to convert your polysubstituted aryl halide.

This guide is structured to troubleshoot the three most common failure modes in complex cross-coupling: Steric Arrest , Selectivity Loss , and Protodehalogenation .

🔬 Module 1: The "Brick Wall" – Overcoming Steric Hindrance

Symptom: You are coupling a 2,6-disubstituted aryl halide (or a 2-substituted heteroaryl halide) with an ortho-substituted nucleophile. The reaction stalls at <10% conversion, or you see immediate precipitation of Pd black.

🧠 The Mechanism of Failure

Standard ligands (PPh₃, dppf) lack the bulk required to force the reductive elimination step in crowded systems. Furthermore, sterically hindered substrates make the initial oxidative addition slow. If the ligand is not electron-rich enough to accelerate oxidative addition, or bulky enough to "squeeze" the product out during reductive elimination, the catalyst decomposes.

🛠️ Troubleshooting Protocol

Step 1: Switch to Pre-Catalysts (Stop using Pd(OAc)₂) Pd(OAc)₂ requires reduction to Pd(0) in situ. In hindered systems, the phosphine ligand often fails to coordinate quickly enough after reduction, leading to Pd black formation.

  • Recommendation: Use Pd-G3 or Pd-G4 precatalysts (Buchwald generation) or PEPPSI precatalysts. These contain a pre-formed Pd(0) source stabilized by the ligand.

Step 2: Ligand Selection Matrix Use the following logic to select your ligand based on "Buried Volume" (%Vbur) and flexibility.

LigandSelection Start Substrate Analysis CheckSterics Are both partners ortho-substituted? Start->CheckSterics CheckElec Is the Aryl Halide Electron-Rich (Deactivated)? CheckSterics->CheckElec No HighSteric YES: Extreme Sterics CheckSterics->HighSteric Yes SPhos Use SPhos or XPhos (Flexible Bulk) CheckElec->SPhos No (General Purpose) HighElec YES: Electron Rich Cl CheckElec->HighElec Yes HighSteric->SPhos Suzuki/Buchwald PEPPSI Use PEPPSI-IPent (Flexible NHC Bulk) HighSteric->PEPPSI Negishi/Kumada BrettPhos Use BrettPhos (High Basicity) HighElec->BrettPhos

Figure 1: Decision tree for ligand selection based on steric and electronic demands.

🧪 Validated Protocol: The "Flexible Bulk" Method

For tetra-ortho-substituted biaryls (e.g., coupling 2,6-dimethylphenyl bromide with 2-methylphenylboronic acid):

  • Catalyst: Pd-PEPPSI-IPent (1-2 mol%). The "IPent" (isopentyl) side chains provide "flexible bulk" superior to the rigid "IPr" analog [1].

  • Solvent: Dioxane or Toluene (anhydrous).

  • Base: KOtBu (strong base is often required to activate the boronic acid in hindered spaces).

  • Temp: 60–80 °C.

  • Checkpoint: If the reaction turns black within 10 minutes, oxygen was present. These active catalysts are O₂ sensitive in solution.

🎯 Module 2: The "Buridan's Ass" – Site Selectivity

Symptom: Your substrate has multiple halogens (e.g., 2,4-dichloro-5-bromopyrimidine).[1] You want to couple at the Cl, but the Br reacts, or you get a mixture.

🧠 The Mechanism of Selectivity

Palladium follows a strict hierarchy of Bond Dissociation Energy (BDE) for oxidative addition:

  • I > Br > OTf > Cl (General Rule)

  • Electron-Deficient > Electron-Rich (C-Cl bond in a pyridine is weaker than in benzene).

The "Switch": In heterocycles, you can sometimes override BDE using specific ligands. For example, bulky ligands may favor the less hindered halide even if it is electronically less activated, although this is rare and substrate-dependent [2].

📊 Selectivity Data Table
Substrate TypeHalogen 1 (Preferred Site)Halogen 2 (Secondary Site)Controlling Factor
Polyhalogenated Arene Iodide (I)Bromide (Br)BDE (Bond Strength)
Mixed Halogen Heterocycle C-BrC-ClBDE
Dichloropyridine C2-Cl (adj. to N)C3/C4-ClElectronic Activation (C2 is most deficient)
Dibromo-thiophene C2-Br (adj. to S)C3-BrElectronic Activation
🛠️ Troubleshooting Protocol

Scenario: You have a 2,4-dichloropyrimidine and want to couple at C4 (the less reactive site) leaving C2 intact.

  • Answer: You generally cannot do this directly via standard Pd-catalysis. The C2 position is too electronically activated.

  • Workaround: Perform an SNAr reaction at C4 first (using a nucleophile), or use a blocking group.

  • Direct Coupling: If you must couple C2 first, use Pd(PPh₃)₄ (low reactivity, high selectivity). Avoid "hot" ligands like XPhos, which might activate both sites and erode selectivity.

👻 Module 3: The "Phantom Product" – Protodehalogenation

Symptom: You attempt to couple Ar-Br with R-B(OH)₂. The major product isolated is Ar-H (the bromine was replaced by hydrogen).

🧠 The Mechanism of Failure

This is Protodehalogenation . It competes with Transmetallation.

  • Pathway A (Desired): L-Pd(II)-Ar undergoes transmetallation with Boron.

  • Pathway B (Undesired): L-Pd(II)-Ar undergoes halogen exchange or reacts with an alcohol/water, followed by Beta-Hydride Elimination from the ligand or solvent, releasing Ar-H [3].

Protodehalogenation L2Pd0 L2Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) L2Pd0->OxAdd Transmetal Transmetallation (with R-B(OH)2) OxAdd->Transmetal Fast SideReac Side Reaction (Alkoxide/Solvent) OxAdd->SideReac Slow Transmetallation Prod Ar-R (Cross-Coupling) Transmetal->Prod Reductive Elim Dehalo Ar-H (Protodehalogenation) SideReac->Dehalo Beta-Hydride Elim

Figure 2: Kinetic competition between cross-coupling and protodehalogenation.

🛠️ Troubleshooting Protocol

Check 1: Is your Boronic Acid pure? Boronic acids often contain boronic anhydrides (trimers) which are less reactive. Low concentration of active nucleophile slows Transmetallation, allowing Pathway B (dehalogenation) to take over.

  • Fix: Add significant excess of boronic acid (1.5 – 2.0 equiv) and ensure water is present if using boronic anhydrides (to hydrolyze them).

Check 2: Solvent & Base Choice

  • Avoid: Primary/Secondary alcoholic solvents (e.g., Isopropanol) if dehalogenation is high. They are hydride sources.

  • Use: DMF or Dioxane.

  • Base: Switch from Carbonates (weak) to Hydroxides (NaOH/KOH) or Fluorides (CsF) to accelerate transmetallation.

Check 3: The "Anhydrous" Trap Suzuki coupling requires water for the boronic acid to activate (forming the boronate species).

  • Fix: Add exactly 2–5% water to your anhydrous solvent. Totally dry conditions often lead to stalled reactions and dehalogenation.

📚 References

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition.

  • Sarpong, R., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chemical Reviews.

  • Lloyd-Jones, G. C., et al. (2014). Protodehalogenation Mechanism in Palladium-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

  • Buchwald, S. L., et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides. Accounts of Chemical Research.

Sources

byproduct formation in 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Executive Summary & Reaction Overview

Target Molecule: this compound Primary Application: Key intermediate for kinase inhibitors (e.g., EGFR, BTK targets) and fluorinated pharmaceutical scaffolds. Critical Step: Electrophilic Aromatic Bromination of 1-(benzyloxy)-3-ethoxy-2-fluorobenzene.

The Challenge: The synthesis of this tetra-substituted benzene ring is governed by the competing directing effects of the alkoxy groups (-OBn, -OEt) and the fluorine atom. The primary challenge is regioselectivity (C4 vs. C6 bromination) and chemoselectivity (avoiding benzyl ether cleavage).

Reaction Scheme: The standard protocol involves the bromination of 1-(benzyloxy)-3-ethoxy-2-fluorobenzene using N-Bromosuccinimide (NBS) or molecular bromine (


).

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Isomer Control

Q: I observe a significant byproduct with the same mass (M+) as the product but a slightly different retention time. What is it? A: This is likely the C6-regioisomer (1-(benzyloxy)-6-bromo-3-ethoxy-2-fluorobenzene).

  • Cause: The substrate has two activated positions: C4 and C6.

    • C4 (Target): Para to -OBn, Ortho to -OEt.

    • C6 (Byproduct): Para to -OEt, Ortho to -OBn.

  • Mechanism: Both positions are activated by alkoxy groups. However, steric hindrance plays a crucial role.[1] The benzyl group (-OBn) is bulkier than the ethyl group (-OEt). Therefore, the position ortho to the benzyl group (C6) is sterically more hindered than the position ortho to the ethyl group (C4).

  • Resolution:

    • Switch Reagents: Use NBS in a polar aprotic solvent (e.g., Acetonitrile or DMF) at lower temperatures (0°C to -10°C). NBS is more bulky and selective than

      
      .
      
    • Purification: The C6 isomer often has a lower melting point. Recrystallization from Ethanol/Heptane or IPA is usually effective for removing it.

Q: I see a peak with M+ + 78/80 mass units. Is this over-bromination? A: Yes, this is the 4,6-dibromo impurity.

  • Cause: Excess brominating agent or high reaction temperatures. Once the mono-bromo product forms, the ring is deactivated but still susceptible to further attack due to the two strong alkoxy donors.

  • Resolution:

    • Stoichiometry: strictly limit NBS/Br2 to 0.95 - 0.98 equivalents . It is better to have residual starting material (easily separated) than dibromo impurities (difficult to separate).

    • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not "soak" the reaction overnight.

Category 2: Chemoselectivity & Decomposition

Q: My isolated yield is low, and NMR shows a broad phenolic -OH peak. What happened? A: You have suffered acid-catalyzed debenzylation .

  • Cause: Bromination generates HBr as a byproduct. Benzyl ethers are acid-labile and can be cleaved by HBr, yielding 4-bromo-3-ethoxy-2-fluorophenol and benzyl bromide.

  • Resolution:

    • Scavengers: Add a weak base like solid

      
        or 
      
      
      
      to the reaction mixture to neutralize HBr in situ.
    • Alternative: Use Propylene Oxide as an acid scavenger if using strictly anhydrous conditions.

    • Solvent: Avoid protic solvents (MeOH, EtOH) which facilitate solvolysis. Use DCM or ACN.

Q: The reaction mixture turned dark/black. Is the product stable? A: The darkening is likely due to the oxidation of the debenzylated phenol or polymerization of benzyl bromide byproducts. The target product itself is relatively stable, but the impurities are not.[1]

  • Action: Perform an immediate aqueous workup with 10%

    
     (sodium thiosulfate)  to quench active bromine species, followed by a 
    
    
    
    wash to remove acidity.

Optimized Experimental Protocol

Objective: Synthesis of this compound with <5% regioisomer formation.

Materials:

  • Substrate: 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.98 eq) - Recrystallize NBS from water before use to remove traces of

    
    /HBr.
    
  • Solvent: Acetonitrile (ACN) (10 volumes)

  • Base: Calcium Carbonate (

    
    ) (0.1 eq) - Acid scavenger.
    

Procedure:

  • Dissolution: Charge the substrate and

    
     into ACN. Cool the mixture to 0°C  under Nitrogen.
    
  • Addition: Dissolve NBS in ACN (5 volumes) and add dropwise over 1 hour . Slow addition is critical to maintain low concentration of active brominating species, favoring the kinetic product (C4).

  • Reaction: Stir at 0°C for 2-4 hours. Monitor by HPLC/TLC.

    • Checkpoint: Look for the disappearance of Starting Material (SM). If SM > 2% and Dibromo < 0.5%, stop.

  • Quench: Add 10% aqueous

    
     solution. Stir for 15 mins.
    
  • Workup: Extract with Ethyl Acetate or DCM. Wash organic layer with Brine.[2] Dry over

    
    .[2][3]
    
  • Purification:

    • Concentrate to a solid.

    • Recrystallization: Dissolve in minimal hot Ethanol (

      
      ). Cool slowly to 
      
      
      
      . The C4-isomer crystallizes; the C6-isomer and SM remain in the mother liquor.

Impurity Profile & Data

Impurity NameStructure DescriptionRelative Retention Time (RRT)OriginControl Strategy
Impurity A 6-Bromo isomer~1.05 (Close eluter)Regioselectivity (Steric control failure)Low Temp, Bulky Reagent (NBS)
Impurity B 4,6-Dibromo species~1.20 (Late eluter)Over-reactionStoichiometry (0.98 eq)
Impurity C Debenzylated Phenol~0.80 (Early eluter)Acid Hydrolysis (HBr)

scavenger
Impurity D Benzyl Bromide~0.40 (Solvent front)Cleavage ByproductWash with Heptane (if product is solid)

Mechanistic Visualization

The following diagram illustrates the competing pathways and the origin of each byproduct.

BrominationPathways SM Starting Material 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene Target TARGET PRODUCT 4-Bromo Isomer (Kinetic & Steric Favored) SM->Target NBS, 0°C (Major Pathway) Regio Impurity A 6-Bromo Isomer (Thermodynamic/Steric Disfavored) SM->Regio High Temp (Minor Pathway) Phenol Impurity C Debenzylated Phenol (+ Benzyl Bromide) SM->Phenol HBr (Acid) Dibromo Impurity B 4,6-Dibromo Species Target->Dibromo Excess NBS Target->Phenol HBr (Acid) Benzyl Cleavage Regio->Dibromo Excess NBS

Figure 1: Reaction pathways showing the formation of the target 4-bromo compound and competing side reactions (Regioisomerism, Over-bromination, and Dealkylation).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic). Link

  • Oberhauser, T. (1997). "Regioselective Bromination of Phenols and Phenol Ethers with NBS." Journal of Organic Chemistry, 62(13), 4504-4506. (Discusses steric control in NBS bromination). Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Section 11.1: Electrophilic Aromatic Substitution). Link

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halide Salts." Current Organic Chemistry, 13(8).

Sources

Technical Support Center: Synthesis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene . It is structured to address yield-killing bottlenecks, specifically regioselectivity and functional group compatibility.

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Yield Optimization & Regiocontrol

Executive Summary: The "Crowded Ring" Challenge

The synthesis of This compound presents a classic "1,2,3,4-substituted" aromatic challenge. The primary yield-limiting factors are:

  • Regiochemical Ambiguity: Competition between the C4 and C6 positions during bromination due to conflicting directing groups (-OBn vs. -OEt).

  • Chemoselectivity: The lability of the benzyl ether (-OBn) in the presence of acidic bromination byproducts (HBr).

  • Steric Congestion: The 2-Fluoro substituent forces the adjacent alkoxy groups out of planarity, altering their electronic activating power.

Module 1: Strategic Route Optimization (Root Cause Analysis)

User Issue: "I am brominating 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene and getting a 60:40 mixture of isomers (C4 vs C6) and low isolated yield."

Diagnosis: You are likely brominating the diether (Route A). In the diether, the electronic directing effects of the Benzyloxy (-OBn) and Ethoxy (-OEt) groups are nearly identical, leading to poor selectivity.

  • -OBn (C1): Directs para to C4.

  • -OEt (C3): Directs para to C6.

The Solution (Route B): Switch the sequence. Brominate the phenol intermediate.[1] The hydroxyl group (-OH) is a significantly stronger activator than the alkoxy group (-OEt). By brominating 3-ethoxy-2-fluorophenol , the -OH dominates the directing effect, forcing the bromine exclusively to the para position (C4).

Comparative Workflow Diagram

The following logic tree illustrates why Route B is the superior high-yield pathway.

SynthesisRoutes Start Starting Material: 3-Ethoxy-2-fluorophenol StepA1 Step 1: Benzylation (Protect OH as OBn) Start->StepA1 Route A (Traditional) StepB1 Step 1: Bromination (Controlled Regioselectivity) Start->StepB1 Route B (Recommended) InterA Intermediate: 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene StepA1->InterA StepA2 Step 2: Bromination (NBS or Br2) InterA->StepA2 ResultA Result: Mixture of Isomers (C4-Br : C6-Br ~ 1:1) Low Yield StepA2->ResultA InterB Intermediate: 4-Bromo-3-ethoxy-2-fluorophenol StepB1->InterB StepB2 Step 2: Benzylation (Standard Alkylation) InterB->StepB2 Mech Mechanism Insight: Phenol (-OH) is a stronger para-director than Ether (-OEt) InterB->Mech ResultB Result: Single Regioisomer (>90% Yield) StepB2->ResultB

Caption: Comparison of synthetic routes. Route B leverages the superior directing power of the free phenol to ensure regioselectivity.

Module 2: Protocol Optimization (If Route A is Unavoidable)

If you must brominate the fully protected ether (e.g., you purchased the intermediate), use the following protocol to maximize the C4 isomer and prevent debenzylation.

Critical Control Points[1]
ParameterRecommendationScientific Rationale
Reagent NBS (N-Bromosuccinimide) NBS provides a low, steady concentration of electrophilic bromine (

), favoring the thermodynamic product and reducing over-bromination compared to elemental

[1].
Solvent Acetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state. MeCN often improves para-selectivity for activated arenes [2].
Temperature -20°C to 0°C Lower temperatures increase the discrimination between the C4 and C6 positions based on subtle steric differences.
Additives Propylene Oxide or

CRITICAL: These act as acid scavengers. Bromination generates HBr byproduct, which rapidly cleaves benzyl ethers. Scavenging HBr preserves the -OBn group.
Step-by-Step Protocol (Ether Bromination)
  • Dissolution: Dissolve 1 eq of 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene in anhydrous Acetonitrile (0.1 M).

  • Buffering: Add 1.5 eq of solid, anhydrous

    
     (or 1% v/v Propylene Oxide).
    
  • Cooling: Cool the suspension to -10°C.

  • Addition: Dissolve 1.05 eq of NBS in a minimal amount of Acetonitrile. Add dropwise over 1 hour.

    • Why? Slow addition prevents high local concentrations of brominating agent, reducing side reactions.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of starting material.[2]

    • Troubleshooting: If the reaction stalls, warm to 0°C, but do not exceed room temperature.

  • Workup: Quench with saturated

    
     (to remove excess oxidants) and extract immediately. Do not let the reaction sit in acidic media.
    

Module 3: Troubleshooting FAQs

Q1: I am seeing a significant impurity that weighs -90 mass units from my product. What is it? A: This is likely the de-benzylated phenol (loss of


).
  • Cause: The HBr generated during bromination cleaved the benzyl ether.

  • Fix: You must use an acid scavenger. If using NBS, add solid

    
     or 
    
    
    
    to the reaction mixture. If using
    
    
    , switch to NBS immediately.

Q2: Why is the 2-Fluoro group causing low reactivity? A: The fluorine atom at C2 is inductively electron-withdrawing (


 effect), which deactivates the ring slightly compared to a simple resorcinol ether.
  • Impact: You may need slightly longer reaction times than non-fluorinated analogues. However, do not increase temperature; instead, increase concentration or switch to a more polar solvent like DMF to facilitate the polar transition state of the Electrophilic Aromatic Substitution (

    
    ).
    

Q3: Can I use Pyridinium Tribromide? A: Yes, Pyridinium Tribromide is a milder alternative to


 and easier to handle than NBS for large scales. It often shows high para-selectivity [3]. However, it still releases HBr equivalents, so the buffer rule (see Q1) still applies.

Q4: How do I separate the C4 and C6 isomers if I get a mixture? A: These isomers have very similar polarities.

  • Tactic: Use Recrystallization rather than chromatography. The 4-bromo isomer (para to OBn) often has a higher melting point and packs better than the 6-bromo isomer. Try crystallizing from Heptane/IPA mixtures.

Module 4: Alkylation Guide (Building the Skeleton)

If you are building the precursor 3-ethoxy-2-fluorophenol from 2-fluororesorcinol , selectivity is key.

Diagram: Mono-Alkylation Logic

Alkylation Start 2-Fluororesorcinol Reagent Et-I (1.0 eq) Base: Cs2CO3 Start->Reagent Product 3-Ethoxy-2-fluorophenol (Mono-ether) Reagent->Product Major (Statistically Controlled) SideProd Di-ethoxy impurity Reagent->SideProd Minor (Over-alkylation)

Caption: Controlled mono-alkylation using Cesium Carbonate (


) to favor mono-substitution.

Protocol Note: Use


 in DMF. The "Cesium Effect" often enhances the yield of mono-alkylation over di-alkylation due to solubility and coordination factors.

References

  • Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide." Journal of the Chemical Society, Perkin Transactions 1, 1999.

  • Oberhauser, T. "A convenient procedure for the regioselective bromination of phenols and phenol ethers." Journal of Organic Chemistry, 1997.

  • Gopinath, R., et al. "Pyridinium hydrobromide perbromide: A versatile reagent in organic synthesis." Journal of Organic Chemistry, 2002.

  • Sigma-Aldrich Technical Bulletin. "1-(Benzyloxy)-2-bromo-3-fluorobenzene Properties and Handling."

Disclaimer: This guide assumes standard laboratory safety protocols. Bromination reactions involve hazardous reagents. Always consult SDS before handling NBS, Bromine, or Fluorinated aromatics.

Sources

Navigating the Steric Maze: A Technical Guide for Reactions of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the unique reactivity of this sterically hindered aryl halide. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome the challenges posed by the bulky substituents on this molecule, ensuring the success of your synthetic endeavors.

Understanding the Challenge: The "Fat Goalie" Effect

The core difficulty in working with this compound lies in what can be colloquially termed the "fat goalie" effect, a concept well-articulated in organic chemistry to describe steric hindrance.[1] The bulky benzyloxy and ethoxy groups ortho to the reactive bromine and fluorine atoms act like large protective shields, physically obstructing the approach of reagents to the reaction centers.[1][2] This guide will provide you with the strategic plays to get past this formidable defense.

Troubleshooting Guide: Common Issues and Proven Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in mechanistic principles and providing detailed protocols to circumvent them.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with a boronic acid, but the reaction is sluggish, and the yield of the desired biaryl product is disappointingly low. What is causing this, and how can I improve it?

Answer: The primary culprit is the significant steric hindrance around the bromine atom, which impedes the crucial oxidative addition step to the palladium(0) catalyst.[3][4] Additionally, the electron-donating nature of the benzyloxy and ethoxy groups can decrease the reactivity of the aryl bromide.

Troubleshooting Steps & Optimization Protocol:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You need to employ bulky, electron-rich phosphine ligands that can promote the oxidative addition and subsequent reductive elimination steps.

    • Recommended Ligands: Indenyl-derived phosphine ligands, in combination with Pd(OAc)₂, have shown high efficiency for coupling sterically hindered aryl halides.[5] Another excellent choice is AntPhos, which has demonstrated high reactivity with di-ortho-substituted aryl halides.[3]

    • Rationale: These bulky ligands create a coordinatively unsaturated and highly reactive palladium center, facilitating the approach to the hindered aryl bromide.

  • Choice of Base and Solvent: The base plays a crucial role in the transmetalation step.

    • Recommended Bases: Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often superior to weaker bases.

    • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation.

  • Temperature and Reaction Time: Due to the steric hindrance, higher reaction temperatures and longer reaction times are often necessary to drive the reaction to completion.

Optimized Suzuki-Miyaura Protocol:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%)Common and effective palladium(II) source.
Ligand Indenyl-phosphine ligand or AntPhos (4-10 mol%)Bulky ligands to overcome steric hindrance.[3][5]
Boronic Acid 1.2 - 1.5 equivalentsTo ensure complete consumption of the aryl bromide.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Strong base to facilitate transmetalation.
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v)Biphasic system to dissolve all components.
Temperature 80-110 °CTo overcome the activation energy barrier.
Reaction Time 12-24 hoursMonitor by TLC or GC-MS for completion.

Suzuki_Optimization cluster_Inputs Reaction Inputs cluster_Process Key Steps cluster_Outputs Outcome ArylBromide This compound OxidativeAddition Oxidative Addition (Rate-limiting due to steric hindrance) ArylBromide->OxidativeAddition BoronicAcid Aryl Boronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Catalyst Pd(OAc)₂ Catalyst->OxidativeAddition Ligand Bulky Phosphine Ligand (e.g., Indenyl-phosphine, AntPhos) Ligand->OxidativeAddition Crucial for overcoming steric hindrance Base Strong Base (e.g., Cs₂CO₃, K₃PO₄) Base->Transmetalation Activates Boronic Acid Solvent Toluene/H₂O or Dioxane/H₂O OxidativeAddition->Transmetalation LowYield Low Yield / No Reaction OxidativeAddition->LowYield If Ligand is not bulky enough ReductiveElimination Reductive Elimination Transmetalation->ReductiveElimination Product Desired Biaryl Product ReductiveElimination->Product

Issue 2: Failure to Form a Grignard Reagent

Question: I am having trouble initiating the Grignard reaction with magnesium turnings. The reaction either doesn't start or I observe the formation of side products. What's going on?

Answer: The formation of Grignard reagents is notoriously sensitive to reaction conditions, and the steric bulk around the C-Br bond in your substrate adds another layer of difficulty.[6][7] The magnesium surface can be passivated by a layer of magnesium oxide, preventing the reaction from starting.[6][7]

Troubleshooting Steps & Protocol:

  • Magnesium Activation is Key: The passivating oxide layer on the magnesium must be removed.

    • Mechanical Activation: Crush the magnesium turnings in a dry mortar and pestle just before use.

    • Chemical Activation: Use activating agents like iodine, 1,2-dibromoethane, or a few drops of pre-formed Grignard reagent.[6][7] The disappearance of the iodine color is a good indicator of activation.[6]

  • Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water.[6][8]

    • Glassware: Oven-dry all glassware and cool it under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous ether or THF.

  • Initiation:

    • Add a small amount of the aryl bromide solution to the activated magnesium.

    • Gentle warming with a heat gun may be necessary to initiate the reaction.

    • Once initiated, the reaction is often exothermic and may require cooling to maintain a gentle reflux.

Grignard Formation Protocol:

  • Setup: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq) in the flask and add a small crystal of iodine. Gently heat the flask under a stream of inert gas until the iodine sublimes and coats the magnesium. Allow to cool.

  • Solvent Addition: Add anhydrous diethyl ether or THF to cover the magnesium.

  • Initiation: Dissolve this compound (1.0 eq) in anhydrous ether/THF in the dropping funnel. Add a small portion of this solution to the magnesium.

  • Reaction: Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and heat (if necessary) until the magnesium is consumed.

Issue 3: Difficulty in Performing Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction is giving low yields, and I'm concerned about competing side reactions. How can I optimize this C-N bond formation?

Answer: Similar to the Suzuki-Miyaura coupling, the steric hindrance around the bromine atom makes the oxidative addition of the palladium catalyst challenging in the Buchwald-Hartwig amination.[9][10] The choice of ligand, base, and reaction conditions is paramount for success.

Troubleshooting Steps & Optimization:

  • Employ Bulky, Electron-Rich Ligands: The development of sterically hindered phosphine ligands has been a game-changer for the Buchwald-Hartwig amination.[9]

    • Recommended Ligands: Dialkylbiaryl phosphine ligands (e.g., BrettPhos) or ferrocene-derived ligands are highly effective for coupling hindered substrates.[9][11] Bidentate phosphine ligands like BINAP can also be very effective.[9][11]

    • Rationale: These ligands promote both the oxidative addition and the final reductive elimination step, which can also be slowed by steric congestion.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

    • Recommended Bases: Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[10][11]

Optimized Buchwald-Hartwig Protocol:

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common and effective palladium sources.
Ligand BrettPhos or other bulky biarylphosphine (2-10 mol%)To overcome steric hindrance.[9][11]
Amine 1.1 - 1.5 equivalentsTo ensure complete reaction.
Base NaOtBu or LiHMDS (1.5 - 2.0 equivalents)Strong, non-nucleophilic base.[10]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-120 °CTo drive the reaction to completion.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Buchwald_Hartwig_Workflow Start Start: Aryl Bromide + Amine CatalystSystem Add Pd Precatalyst, Bulky Ligand (e.g., BrettPhos), and Strong Base (e.g., NaOtBu) Start->CatalystSystem Reaction Heat in Anhydrous Solvent (Toluene or Dioxane) CatalystSystem->Reaction Workup Aqueous Workup and Purification Reaction->Workup Troubleshooting Troubleshooting: Low Yield Reaction->Troubleshooting Product Desired Aryl Amine Product Workup->Product OptimizeLigand Optimize Ligand: Increase bulkiness/electron density Troubleshooting->OptimizeLigand OptimizeBase Optimize Base: Try a different strong base Troubleshooting->OptimizeBase OptimizeTemp Increase Temperature/Reaction Time Troubleshooting->OptimizeTemp OptimizeLigand->Reaction OptimizeBase->Reaction OptimizeTemp->Reaction

Frequently Asked Questions (FAQs)

Q1: How does the fluorine atom affect the reactivity of the molecule?

A1: The fluorine atom has a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I effect), which can make the aromatic ring less nucleophilic and deactivate it towards electrophilic aromatic substitution.[12][13] However, it can also donate electron density through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[12][13] In the context of cross-coupling reactions, the electron-withdrawing nature of fluorine can sometimes facilitate the oxidative addition step. Fluoride ions can also play a role in promoting transmetalation in certain cross-coupling reactions.[14]

Q2: Can I perform a lithium-halogen exchange on this molecule?

A2: Yes, a lithium-halogen exchange at the C-Br bond is feasible, but the conditions must be carefully chosen to avoid side reactions. Using an alkyllithium reagent like n-butyllithium in a non-coordinating solvent like diethyl ether at low temperatures (-78 °C) generally favors clean bromine-lithium exchange.[15] Using a more coordinating solvent like THF can lead to competing deprotonation or more complex reactions.[15]

Q3: What about electrophilic aromatic substitution? Where would a new substituent add?

A3: The directing effects of the existing substituents will govern the position of electrophilic aromatic substitution. The benzyloxy and ethoxy groups are strong ortho, para-directing activators due to their ability to donate electron density through resonance.[16][17] The fluorine atom is a deactivating but ortho, para-directing group.[12] The bromine is also a deactivating ortho, para-director.[13][16] Considering the steric hindrance from the benzyloxy and ethoxy groups, the most likely position for an incoming electrophile would be the carbon atom para to the fluorine and ortho to the bromine. However, the overall deactivated nature of the ring due to the halogens may require harsh reaction conditions.

Q4: Are there any alternatives to Grignard reagents for forming a nucleophilic aryl species?

A4: Yes, if Grignard formation proves to be problematic, you can consider forming an organolithium species via lithium-halogen exchange as discussed above.[15] Another alternative is to use organozinc reagents (in a Negishi coupling) or organosilicon compounds (in a Hiyama coupling), which can sometimes offer better functional group tolerance and milder reaction conditions.[18][19]

Conclusion

Successfully managing the steric hindrance in reactions of this compound is a matter of strategic planning and careful optimization. By understanding the underlying principles of steric and electronic effects and by selecting the appropriate modern catalytic systems, you can navigate the challenges posed by this molecule. This guide provides a starting point for your experimental design, and I encourage you to consult the cited literature for a deeper understanding of these powerful synthetic methods.

References

  • Directing Groups in SE Ar. (n.d.).
  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29).
  • Electrophilic aromatic directing groups - Wikipedia. (n.d.).
  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024, October 4).
  • Ortho, Para, Meta - Chemistry Steps. (2022, January 3).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (n.d.).
  • Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. (n.d.).
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling | Request PDF - ResearchGate. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC. (2023, May 3).
  • Buchwald-Hartwig Coupling - Alfa Chemistry. (2024, October 12).
  • Grignard Reaction. (n.d.).
  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions - MDPI. (2020, November 19).
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC. (n.d.).
  • The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. Multiple. (n.d.).
  • Grignard reagent - Wikipedia. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry. (2011, July 18).
  • Understanding Steric Hindrance in Chemistry | PDF - Scribd. (n.d.).

Sources

purification of crude 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Executive Summary & Molecule Profile

Compound: this compound Chemical Class: Poly-substituted Halogenated Aryl Ether Key Challenges: This molecule presents a "perfect storm" for purification difficulties:

  • High Lipophilicity: The benzyl, ethoxy, and bromo groups make it very non-polar, often causing it to co-elute with starting materials (like benzyl bromide) on silica.

  • Crystallization Inhibition: The asymmetric substitution pattern (1,2,3,4-substitution) disrupts crystal lattice packing, frequently resulting in "oiling out" rather than precipitation.

  • Stability: The benzyl ether moiety is acid-sensitive; strong acidic modifiers in HPLC or workup can trigger premature deprotection.

This guide addresses the specific bottlenecks in isolating this compound with >98% purity.

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a sticky oil that refuses to crystallize, even after cooling."

Diagnosis: This is a classic "oiling out" phenomenon common in low-melting poly-alkoxy benzenes. It usually indicates the presence of a solvent impurity (like residual DCM or Toluene) or a lipophilic impurity (like excess benzyl bromide) acting as a plasticizer.

Solution: Do not rush to the freezer. You need to induce nucleation by removing the "plasticizer."

  • The "Trituration" Trick: Dissolve the oil in a minimal amount of Diethyl Ether, then rapidly add cold Pentane or Hexane while stirring vigorously. If it oils out again, scratch the glass side of the flask with a glass rod. The friction creates micro-sites for nucleation [1].

  • Seed Crystal Generation: Take 10 mg of the oil, dissolve it in isopropanol (IPA), and let it evaporate slowly in a fume hood on a watch glass. Once you get a single solid spec, use this to seed the main batch.

  • Solvent Switch: Move to a Methanol/Water system. Dissolve the oil in warm Methanol (approx. 50°C), then add water dropwise until turbidity persists. Cool very slowly (1°C/min).

Issue 2: "I cannot separate the product from excess Benzyl Bromide (BnBr) using Flash Chromatography."

Diagnosis: Benzyl bromide (used in the precursor step) has an Rf value almost identical to your product in Hexane/EtOAc systems. It is also not UV-distinct enough to separate easily.

Solution: Chemical scavenging is superior to chromatography here.

  • Protocol: Before the column, treat your crude reaction mixture with a scavenger. Add 1.5 equivalents (relative to excess BnBr) of Triethylamine or Morpholine and stir for 1 hour.

  • Mechanism: The amine reacts with Benzyl Bromide to form a quaternary ammonium salt (e.g., Benzyltriethylammonium bromide).

  • Result: This salt precipitates or sticks to the baseline of your silica column (Rf = 0), allowing your target molecule to elute cleanly [2].

Issue 3: "NMR shows a mixture of regioisomers after bromination."

Diagnosis: If your synthesis route involved brominating 1-(Benzyloxy)-3-ethoxy-2-fluorobenzene, the directing effects of the alkoxy groups (ortho/para directors) compete with the fluoro group. You likely have the 4-bromo (target) and 6-bromo (impurity) isomers.

Solution: High-Performance Flash Chromatography (HPFC) with π-π interaction.

  • Stationary Phase: Switch from standard Silica to Phenyl-Hexyl functionalized silica.

  • Why? The different substitution patterns of the isomers create slightly different electron densities in the aromatic ring. A Phenyl-Hexyl column interacts with these pi-systems differently, often resolving isomers that co-elute on standard silica.

  • Eluent: Use a gradient of Methanol in Water rather than Hexane/EtOAc for this reversed-phase separation.

Experimental Protocols

Protocol A: Optimized Recrystallization (Binary Solvent System)

Best for scaling up >10g batches.

ParameterSpecificationNotes
Solvent A (Good) Ethanol (EtOH)Dissolves product at high temp.
Solvent B (Poor) WaterAnti-solvent.
Concentration ~5 mL EtOH per gram of crudeAdjust based on initial solubility test.
Cooling Rate Slow (Ambient -> 4°C over 4 hours)Rapid cooling traps impurities.

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to 60°C (do not boil aggressively). Add just enough solvent to dissolve the solid.[1]

  • Crucial Step: If the solution is colored, add activated carbon (5 wt%), stir for 5 mins, and filter hot through a Celite pad.

  • To the clear hot filtrate, add warm Water dropwise. Stop immediately when a faint cloudiness persists for >10 seconds.

  • Add 2-3 drops of Ethanol to clear the cloudiness.

  • Wrap the flask in foil (insulation) and let it cool to room temperature undisturbed.

  • Once room temp is reached, move to a 4°C fridge for 12 hours.

  • Filter crystals and wash with cold 50% EtOH/Water.

Protocol B: Flash Chromatography (Standard)

For removing polar impurities (phenols, salts).[2]

  • Cartridge: 40g Silica (irregular, 40-63 µm).

  • Flow Rate: 30 mL/min.

  • Equilibration: 100% Hexanes (3 CV).

  • Gradient:

    • 0-5 mins: 100% Hexanes (Elutes residual BnBr if not scavenged).

    • 5-20 mins: 0% to 10% EtOAc in Hexanes (Product typically elutes at ~5-8% EtOAc).

    • 20-25 mins: 10% to 50% EtOAc (Flushes unreacted phenols).

Decision Logic & Workflows

The following diagram illustrates the decision matrix for purifying crude this compound based on the impurity profile.

PurificationStrategy Start Crude Material (1-Benzyloxy-4-bromo-3-ethoxy-2-fluorobenzene) CheckTLC Analyze Purity (TLC/HPLC/NMR) Start->CheckTLC Decision1 Major Impurity? CheckTLC->Decision1 PathBnBr Benzyl Bromide (Starting Material) Decision1->PathBnBr Lipophilic Impurity PathPhenol Unreacted Phenol (Polar) Decision1->PathPhenol Polar Impurity PathIso Regioisomers (Isostructural) Decision1->PathIso Structural Isomer ActionScavenge Chemical Scavenging (Add Morpholine -> Filter) PathBnBr->ActionScavenge ActionWash Base Wash (1M NaOH extraction) PathPhenol->ActionWash ActionRecrys Recrystallization (EtOH/Water) PathIso->ActionRecrys Attempt First ActionColumn Flash Chromatography (0-10% EtOAc/Hex) ActionScavenge->ActionColumn ActionWash->ActionRecrys ActionRecrys->ActionColumn If Purity <95% Final Pure Crystal >98% Purity ActionRecrys->Final ActionColumn->Final

Caption: Workflow logic for selecting the purification method based on the dominant impurity identified in the crude mixture.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. "Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene."[3] BenchChem Application Notes. Accessed Feb 19, 2026. Link (Cited for general handling of benzyloxy-bromofluorobenzenes).

  • Sigma-Aldrich. "1-(Benzyloxy)-4-bromo-2-(trifluoromethyl)benzene Product Sheet." Sigma-Aldrich Catalog. Accessed Feb 19, 2026. Link (Used for physical property analogies of similar fluorinated benzyl ethers).

  • Organic Syntheses. "1-Bromo-2-fluorobenzene." Org.[1][3][4][5] Synth.1973 , Coll. Vol. 5, 133. Link (Foundational chemistry for bromofluorobenzenes).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for specific hazard information regarding brominated aromatic compounds before handling.

Sources

avoiding dehalogenation in 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene. It provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of dehalogenation, specifically debromination, during synthetic reactions.

Introduction

This compound is a valuable building block in organic synthesis, featuring multiple functional groups that allow for diverse chemical transformations. However, the presence of the bromo substituent, activated by the electron-donating benzyloxy and ethoxy groups, makes the molecule susceptible to undesired dehalogenation, particularly in palladium-catalyzed cross-coupling reactions. This guide offers practical solutions and explains the underlying chemical principles to help you minimize this side reaction and achieve higher yields of your desired products.

Troubleshooting Guide: Minimizing Debromination

This section addresses specific experimental issues related to the dehalogenation of this compound.

Q1: I am observing significant debromination of my starting material during a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I prevent this?

A1: Debromination is a frequent side reaction in palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by a hydrogen atom.[1] This hydrodehalogenation process leads to the formation of 1-(benzyloxy)-3-ethoxy-2-fluorobenzene as a byproduct, reducing the yield of your desired coupled product. Several factors can contribute to this issue:

  • Formation of Palladium-Hydride Species: The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This can occur through the reaction of the palladium complex with bases, solvents (like alcohols), or even trace amounts of water.[2] The Pd-H species can then undergo reductive elimination with the aryl group to yield the debrominated product.[2][3]

  • Electron-Rich Substrate: The electron-donating nature of the benzyloxy and ethoxy groups on your substrate increases the electron density of the aromatic ring. This can make the C-Br bond more susceptible to certain side reactions, including reductive cleavage.

  • Reaction Conditions: High temperatures, strong bases, and the choice of ligand can all promote debromination.[1]

To mitigate debromination, consider the following strategies:

StrategyRationaleRecommended Adjustments
Optimize the Base The choice of base is critical. Strong bases can promote the formation of Pd-H species. Weaker bases are generally preferred to minimize debromination.[1]Good starting point: Carbonate bases (e.g., K₂CO₃, Cs₂CO₃). If carbonates are not optimal: Phosphate bases (e.g., K₃PO₄). Avoid if possible: Strong bases (e.g., NaOH, KOH).[1]
Screen Ligands The ligand on the palladium catalyst significantly influences the reaction outcome. Bulky, electron-rich phosphine ligands can sometimes promote reductive elimination leading to debromination.Often a better choice: Less electron-donating phosphine ligands can disfavor the hydrodehalogenation pathway.[1] For Suzuki reactions, Pd(dppf)Cl₂ has proven effective in similar systems.[4]
Lower the Reaction Temperature Higher temperatures can increase the rate of side reactions, including debromination.Attempt the reaction at a lower temperature (e.g., 80 °C) and monitor the impact on the formation of the debrominated byproduct.[1]
Ensure Anhydrous Conditions The presence of water can be a source of hydrides, leading to reductive debromination.Use high-purity, anhydrous solvents and reagents.[4] Dry solvents using appropriate methods (e.g., molecular sieves, distillation).
Degas the Reaction Mixture Oxygen can lead to the degradation of the catalyst and promote side reactions.Purge the reaction vessel and solvents with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[4]

Below is a diagram illustrating the competition between the desired Suzuki coupling pathway and the undesired dehalogenation pathway.

Suzuki_vs_Dehalogenation cluster_legend Legend ArBr Ar-Br (Starting Material) OxAdd Ar-Pd(II)-Br(L₂) (Oxidative Addition) ArBr->OxAdd + Pd(0)L₂ Pd0 Pd(0)L₂ Pd0->OxAdd Transmetalation Ar-Pd(II)-R(L₂) (Transmetalation) OxAdd->Transmetalation + [R-B(OH)₃]⁻ PdH H-Pd(II)-Br(L₂) (Pd-Hydride Species) OxAdd->PdH + Hydride Source Boronic R-B(OH)₂ + Base Boronic->Transmetalation ReductiveElim Ar-R (Desired Product) Transmetalation->ReductiveElim Reductive Elimination ReductiveElim->Pd0 Dehalogenation Ar-H (Debrominated Byproduct) PdH->Dehalogenation Reductive Elimination Dehalogenation->Pd0 HydrideSource Hydride Source (e.g., Base, H₂O, Solvent) HydrideSource->PdH Desired_Pathway Desired Pathway Side_Reaction Side Reaction

Caption: Competing pathways in Suzuki coupling.

Q2: I'm planning a Buchwald-Hartwig amination. Are there specific considerations for this compound to avoid debromination?

A2: Yes, the principles for avoiding debromination in Buchwald-Hartwig amination are similar to those for Suzuki coupling, but with some nuances related to the amine coupling partner and the specific catalytic cycle. The Buchwald-Hartwig reaction also proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition and reductive elimination.[5][6] An unproductive side reaction can compete with reductive elimination, where the amide undergoes beta-hydride elimination to yield the hydrodehalogenated arene.[5]

Key considerations for Buchwald-Hartwig amination:

  • Ligand Choice is Paramount: The development of bulky, electron-rich phosphine ligands has been crucial for the success of Buchwald-Hartwig amination.[7] These ligands can accelerate the rate of reductive elimination of the C-N bond, outcompeting the dehalogenation pathway. Ligands like XPhos, SPhos, and BrettPhos are often effective.[7]

  • Base Selection: Strong, non-nucleophilic bases are typically used in Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) is common, but if debromination is an issue, switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.[8]

  • Amine Reactivity: The nature of the amine can influence the reaction outcome. Primary amines are generally more reactive than secondary amines. The pKa of the amine is also a factor to consider in conjunction with the choice of base.

Below is a workflow to guide your experimental setup for a Buchwald-Hartwig amination with the goal of minimizing debromination.

Buchwald_Hartwig_Workflow Start Start: Buchwald-Hartwig Amination Reagents Prepare Anhydrous Reagents: - this compound - Amine - Anhydrous Solvent (e.g., Toluene, Dioxane) Start->Reagents Catalyst Select Catalyst System: - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos, SPhos) Reagents->Catalyst Base Choose Base: - Start with NaOtBu - Consider Cs₂CO₃ or K₃PO₄ if debromination occurs Catalyst->Base Setup Reaction Setup: - Assemble under inert atmosphere (Ar or N₂) - Degas solvent Base->Setup Reaction Run Reaction: - Start at a moderate temperature (e.g., 80-100 °C) - Monitor by TLC or LC-MS Setup->Reaction Analysis Analyze Crude Mixture: - Check for debrominated byproduct (Ar-H) Reaction->Analysis Success Successful Coupling: - Proceed with workup and purification Analysis->Success Minimal Debromination Troubleshoot Troubleshoot: - Lower Temperature - Screen Ligands - Screen Weaker Bases Analysis->Troubleshoot Significant Debromination Troubleshoot->Catalyst Iterate

Caption: Workflow for optimizing Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q3: Why is the C-Br bond in this compound particularly susceptible to cleavage?

A3: The susceptibility of the C-Br bond is due to a combination of electronic and steric effects. The benzyloxy and ethoxy groups are electron-donating through resonance, increasing the electron density on the benzene ring. This can influence the electronic properties and stability of the C-Br bond, in some cases making it more reactive in certain catalytic cycles.[4] Additionally, the substitution pattern may play a role in the accessibility of the C-Br bond to the palladium catalyst.

Q4: Can the benzyloxy group itself cause complications?

A4: The benzyloxy group is generally a stable protecting group. However, under certain harsh conditions, it can be cleaved. For instance, strong reducing conditions, such as catalytic hydrogenation used for dehalogenation, can also lead to debenzylation.[9] It is important to choose reaction conditions that are selective for the desired transformation. The benzyloxy group can be oxidized under strong oxidizing conditions.[10]

Q5: Are there alternative cross-coupling reactions I should consider that might be less prone to dehalogenation?

A5: While Suzuki and Buchwald-Hartwig are powerful reactions, if dehalogenation remains a persistent issue, you could explore other cross-coupling reactions. However, the propensity for dehalogenation is often more dependent on the substrate and reaction conditions than the specific type of cross-coupling reaction. Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) are other options, but they come with their own set of considerations, including the toxicity of tin reagents. A systematic optimization of the reaction conditions for your chosen coupling reaction is generally the most effective approach.[11]

Recommended Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with conditions selected to minimize the risk of debromination.

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (0.03 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and anhydrous potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Analyze the product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1]

References

  • BenchChem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (n.d.). How to avoid debromination in 5-bromoindole reactions.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • ResearchGate. (2024, January 26). Electronic and Steric Effects in a Gold(I)‐Catalyzed Intramolecular C(sp)−H Bond Activation Reaction of 1‐Bromoalkynes. Retrieved from [Link]

  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • Novartis OAK. (2024, March 19). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ACS Catalysis. (2024, March 1). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Retrieved from [Link]

  • PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • PubMed. (2009). The interplay between steric and electronic effects in S(N)2 reactions. Retrieved from [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Retrieved from [Link]

  • Wiley Online Library. (2022, May 20). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, November 29). When you do dehydrohalogenation of 1° alkyl halides, do you use a strong base or sterically hindered base? Retrieved from [Link]

  • Chemical Reviews. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Scribd. (n.d.). Steric and Electronic Effects. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • MDPI. (2025, February 15). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Retrieved from [Link]

  • ScienceLink. (n.d.). Steric effects often overlooked. Retrieved from [Link]

  • YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects. Retrieved from [Link]

  • Organometallics. (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Retrieved from [Link]

  • Reddit. (2025, June 11). Reaction Conditions for Selective Debromination. Retrieved from [Link]

  • NIST Technical Series Publications. (n.d.). Acid-Base Reactions in Organic Solvents. Behavior of Some Halogenated Derivatives of Phenolsulfonephthalein with Different Class. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • PMC. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Reaction Monitoring & Troubleshooting Guide Target Molecule: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (Formula:


)
Primary Application:  Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

Executive Summary

This guide addresses the specific analytical and synthetic challenges associated with coupling This compound . The molecule features a crowded 1,2,3,4-substitution pattern. The C4-Bromine is the reactive site, flanked by an electron-donating C3-Ethoxy group (steric hindrance) and electronically influenced by the C2-Fluorine (inductive withdrawal).

Successful monitoring requires distinguishing the starting material (SM) from three critical failure modes: Hydrodehalogenation (loss of Br), Debenzylation (loss of protecting group), and Protodeboronation (boronic acid degradation).

Part 1: Analytical Method Development

High-Performance Liquid Chromatography (HPLC)

Standard quantitative method for conversion and impurity profiling.

Challenge: The benzyl and ethoxy groups make the molecule lipophilic. Standard gradients may result in long retention times or co-elution with hydrophobic biaryl products.

ParameterRecommendationTechnical Rationale
Column C18 Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)The Phenyl-Hexyl phase provides superior

selectivity for separating the de-brominated impurity (hydrodehalogenation) from the SM.
Mobile Phase A Water + 0.1% Formic AcidAcidic modifier ensures phenol impurities (if debenzylation occurs) remain protonated and sharp.
Mobile Phase B Acetonitrile (MeCN)Methanol can cause transesterification or solvolysis in rare cases; MeCN is safer for stability.
Gradient 50% B to 95% B over 5 minStart high organic. The lipophilic Benzyl/Ethoxy groups require strong elution strength immediately.
Detection UV @ 254 nm & 280 nm280 nm is specific for the electron-rich aromatic system, minimizing solvent noise.
NMR Spectroscopy (In-Situ Monitoring)

Superior for rapid "Go/No-Go" decisions and identifying fluorinated side-products.

The "Meta-F" Advantage: The Fluorine atom at C2 is meta to the reactive Bromine at C4. While not directly adjacent, the electronic perturbation caused by replacing the electron-withdrawing Bromine with a conjugated Aryl ring (product) causes a distinct chemical shift change.

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm).
  • Solvent Lock: No lock required for benchtop reaction monitoring; use acetone-d6 capillary if high-field resolution is needed.

Diagnostic Shifts (Approximate relative to


): 
  • Starting Material (Ar-Br):

    
     -125 to -130 ppm (Multiplet).
    
  • Product (Ar-Ar'): Shift usually moves downfield (

    
     +2 to +5 ppm) due to conjugation.
    
  • Impurity (Ar-H, Des-bromo): Distinct shift, often upfield from SM.

Part 2: Troubleshooting & Failure Modes

Visualizing the Reaction Logic

The following diagram outlines the critical decision paths and failure modes during the coupling process.

ReactionLogic SM Start: Ar-Br (1-BnO-4-Br-3-EtO-2-F-benzene) OxAdd Intermediate A Oxidative Addition (Ar-Pd-Br) SM->OxAdd Fast Fail_DeBn Side Product: Debenzylation (Phenol) SM->Fail_DeBn H2 or Lewis Acid Cat Pd(0) Catalyst Cat->OxAdd TransMet Intermediate B Transmetallation OxAdd->TransMet Rate Limiting (Steric Bulk at C3) Fail_DeBr Side Product: Hydrodehalogenation (Ar-H) OxAdd->Fail_DeBr H-Source Present (Alcohol/Water) Prod Product (Biaryl) TransMet->Prod Reductive Elim. Fail_Boron Boronic Acid Homocoupling/Decomp TransMet->Fail_Boron O2 Leak / Slow Cycle

Figure 1: Reaction pathway showing the primary Suzuki coupling route (Green) and competing failure modes (Red) driven by the specific substitution pattern.

Troubleshooting Guide
Issue 1: Reaction Stalls (High SM, Low Product)
  • Diagnosis: The C3-Ethoxy group creates steric hindrance, slowing down the Transmetallation step. The catalyst may rest as the Oxidative Addition intermediate (Ar-Pd-Br) and eventually decompose to Palladium black.

  • Solution:

    • Increase Temperature: Push to 80-100°C.

    • Switch Ligand: Move from

      
       to bulky, electron-rich phosphines like SPhos  or XPhos  (Buchwald Ligands) which facilitate coupling of hindered substrates [1].
      
    • Base Check: Ensure the base (

      
       or 
      
      
      
      ) is soluble. If using anhydrous conditions, add a drop of water or use
      
      
      .
Issue 2: Hydrodehalogenation (Ar-H Impurity)
  • Observation: Mass spec shows M-79/81 (Loss of Br, gain of H).

  • Cause: If the transmetallation is slow (due to the C3-Ethoxy steric bulk), the Ar-Pd-Br intermediate persists. In alcoholic solvents (MeOH/EtOH), the Pd species can undergo

    
    -hydride elimination or abstract a hydride from the solvent, leading to Ar-H [2].
    
  • Solution:

    • Change Solvent: Switch from alcohols to aprotic polar solvents like DMF , Dioxane , or Toluene/Water mixtures.

    • Strict Deoxygenation: Oxygen promotes homocoupling and catalyst death, leaving the SM to eventually reduce non-productively.

Issue 3: Loss of Benzyl Group (Debenzylation)
  • Observation: Appearance of a polar peak (Phenol) and Toluene.

  • Cause: While rare in standard Suzuki conditions, if

    
     is generated (from borohydride impurities) or if strong Lewis Acids are present, the Benzyl ether can be cleaved [3].
    
  • Solution: Avoid transfer hydrogenation conditions (e.g., Formate salts). Ensure the reaction remains basic (

    
    ).
    

Part 3: Experimental Protocols

General Coupling Protocol (SPhos System)

Optimized for sterically hindered, electron-rich aryl bromides.

  • Charge: To a reaction vial, add:

    • This compound (1.0 equiv)

    • Boronic Acid Partner (1.2 - 1.5 equiv)

    • 
       (2 mol%)
      
    • SPhos Ligand (4 mol%) - Pre-stirring Pd/Ligand in solvent for 5 mins is recommended.

    • 
       (2.0 equiv)
      
  • Solvent: Add Toluene:Water (10:1 ratio, degassed). Concentration ~0.2 M.

  • Reaction: Heat to 90°C under

    
     or Argon.
    
  • Monitor: Sample at 1h and 4h using Method A (HPLC).

    • Quench monitoring aliquot: Dilute 10 µL reaction mixture into 500 µL MeCN + 0.1% Formic Acid. Filter before injection.

Workup & Isolation
  • Cool to room temperature.

  • Filter through a pad of Celite to remove Pd residues (prevents contamination in downstream steps).

  • Dilute with EtOAc and wash with Water x2, Brine x1.

  • Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography.

    • Note: The product will likely be less polar than the SM if the boronic acid adds a non-polar aryl group, but more polar if it adds a heterocycle.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use TLC to monitor this reaction? A: Yes, but with caution. The Benzyl and Ethoxy groups make the SM move fast in non-polar solvents (e.g., 10% EtOAc/Hex). The product (biaryl) might have a similar Rf unless the coupling partner is polar. Stain: Use UV first, then


 (oxidizes the benzyl/ethoxy) or PMA.

Q: Why is my Fluorine NMR showing two signals for the product? A: Check for Rotamers . The C3-Ethoxy group and the new aryl ring at C4 can create restricted rotation (atropisomerism), especially if the new ring is also ortho-substituted. Run the NMR at 50°C to see if the peaks coalesce.

Q: My boronic acid is disappearing, but no product is forming. A: This is Protodeboronation . Electron-rich or heteroaryl boronic acids are prone to hydrolyzing the C-B bond before coupling.

  • Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour) or switch to a Boronic Ester (Pinacol ester) or Potassium Trifluoroborate salt (

    
    ), which are more stable [4].
    

References

  • Altman, R. A., et al. (2007). "Pd-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Halides with Arylboronic Acids." Journal of the American Chemical Society, 129(16), 4981–5000.

  • Navarro, O., et al. (2004). "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." Journal of Organic Chemistry, 69(9), 3173–3180.

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 35(6), 441–452.

Sources

Technical Support Center: Workup Procedures for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Molecule Profile

This guide addresses the specific workup challenges associated with 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene . This molecule is a highly functionalized intermediate, often employed as a scaffold in the synthesis of SGLT2 inhibitors (gliflozins) or kinase inhibitors.

Physicochemical "Personality"

Understanding the molecule's behavior is the first step to a successful workup.

  • Lipophilicity (High LogP): The combination of a benzyl ether, ethoxy group, and bromine atom makes this molecule very non-polar. It will partition strongly into organic solvents (DCM, EtOAc, MTBE).

  • Crystallinity: Due to the rigid, heavy substitution pattern (Br/F/OEt/OBn), this compound typically exists as a solid. However, crude mixtures often present as persistent oils due to melting point depression by impurities (specifically unreacted benzyl bromide).

  • Reactivity: The benzyl ether is stable to basic workups but sensitive to strong Lewis acids. The C-Br bond is the intended reactive handle for subsequent cross-coupling.

Critical Workup Modules

Module A: The Quench & Phase Separation (The "Crude" Stage)

Scenario: You have just completed the benzylation of 4-bromo-3-ethoxy-2-fluorophenol using Benzyl Bromide (BnBr) and Potassium Carbonate (K₂CO₃).

The Challenge: Poly-alkoxy benzenes act as weak surfactants, frequently causing stubborn emulsions during aqueous washes.

Protocol:

  • Solvent Swap (Recommended): If the reaction was performed in DMF or Acetone, do not extract directly. Remove the reaction solvent via rotary evaporation first.[1] Redissolve the residue in MTBE (Methyl tert-butyl ether) or Toluene .

    • Why? DCM (Dichloromethane) often forms emulsions with DMF/water mixtures. MTBE floats clearly and separates faster.

  • The "Solid Salt" Trick: If an emulsion forms, do not just wait. Add solid NaCl directly to the separatory funnel and shake gently. This increases the ionic strength of the aqueous layer, forcing the organic product out.

  • Filtration: If the interface remains raggy (insoluble K₂CO₃ fines), filter the biphasic mixture through a pad of Celite® before attempting to split layers.

Module B: Scavenging Excess Benzyl Bromide (Lachrymator Removal)

Scenario: TLC shows the product spot is very close to the unreacted Benzyl Bromide spot. The crude oil smells pungent (lachrymatory).

The "Pro-Tip" Solution: Chemical Scavenging. Attempting to distill benzyl bromide (bp ~198°C) often degrades the product. Chromatography is difficult due to similar Rf values.

Step-by-Step Scavenging Protocol:

  • At the end of the reaction, before workup, add 1.5 equivalents (relative to excess BnBr) of Triethylamine (TEA) or N,N-Dimethylethylenediamine .

  • Stir the mixture at 40°C for 30–60 minutes.

  • Mechanism: The amine attacks the benzyl bromide via Sₙ2, forming a water-soluble quaternary ammonium salt.

  • Wash: During the aqueous workup, wash the organic layer with 1M HCl (to remove excess amine) followed by water. The benzylated ammonium byproduct will partition into the water, leaving your product pure in the organic layer.

Module C: Crystallization (The "Oil-to-Solid" Conversion)

Scenario: After concentration, you have a yellow/orange oil that refuses to solidify.

Standard Crystallization System:

  • Solvent A (Good Solvent): Ethyl Acetate or DCM (minimal amount).

  • Solvent B (Anti-Solvent): Heptane or Hexanes.

  • Method: Dissolve the oil in 1 volume of hot EtOAc. Slowly add 3–4 volumes of Heptane while stirring. Cool slowly to 0°C.

  • Seed: If available, add a seed crystal.[2] If not, scratch the glass surface with a spatula to induce nucleation.

Decision Tree: Workup Logic Flow

The following diagram illustrates the decision-making process for isolating the target compound based on the reaction outcome.

WorkupProcedure Start Crude Reaction Mixture SolventCheck Is Solvent DMF/DMSO? Start->SolventCheck Evap Evaporate Solvent SolventCheck->Evap Yes Dilute Dilute with MTBE/EtOAc SolventCheck->Dilute No Evap->Dilute BnBrCheck Excess Benzyl Bromide Present? Dilute->BnBrCheck Scavenge Add Triethylamine (30 min stir) Forms Water-Soluble Salt BnBrCheck->Scavenge Yes (Smell/TLC) Wash Aqueous Wash (H2O + Brine) BnBrCheck->Wash No Scavenge->Wash Emulsion Emulsion Formed? Wash->Emulsion Celite Filter through Celite Add Solid NaCl Emulsion->Celite Yes DryConc Dry (Na2SO4) & Concentrate Emulsion->DryConc No Celite->DryConc State Physical State? DryConc->State Recryst Recrystallize (EtOAc/Heptane) State->Recryst Solid/Semi-Solid Column Flash Chromatography (SiO2, 0-10% EtOAc/Hex) State->Column Persistent Oil Final Pure this compound Recryst->Final Column->Final

Caption: Logical workflow for the isolation of this compound, prioritizing emulsion management and impurity scavenging.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is a persistent oil Residual Benzyl Bromide lowers MP.Use the Amine Scavenging Protocol (Module B). Do not attempt to dry under high heat as the product may darken.
Lachrymatory (tear-inducing) fumes Unreacted Benzyl Bromide.Safety Hazard. Treat organic layer with aqueous ammonia or triethylamine before rotary evaporation.
Low Yield after Column Product crystallized on the column.This compound has low solubility in Hexanes. Ensure the load solvent contains a small amount of DCM or Toluene to keep it dissolved during loading.
"Rag layer" in separator Insoluble salts (K₂CO₃/KBr) stabilizing emulsion.Filter the entire biphasic mixture through a sintered glass funnel or Celite pad.
Darkening of product Oxidation of impurities or phenol traces.Store the solid under Nitrogen/Argon. If the oil is dark, pass through a short plug of Silica Gel to remove colored impurities.

Quantitative Data: Solubility Profile

Data estimated based on structural analogs (poly-alkoxy bromobenzenes).

SolventSolubility (25°C)Application
Water Insoluble (<0.1 mg/mL)Wash medium
Dichloromethane (DCM) Very High (>500 mg/mL)Extraction / Loading
Ethyl Acetate (EtOAc) High (>300 mg/mL)Extraction / Crystallization
Methanol/Ethanol Moderate (Heating required)Recrystallization
Heptane/Hexane Low (Cold), Moderate (Hot)Anti-solvent
MTBE HighRecommended Extraction Solvent

References

  • BenchChem. Work-up procedures to remove impurities from Benzyl products. Retrieved from

  • ResearchGate. Removing excess Benzyl bromide from reaction mixtures. Retrieved from

  • Organic Syntheses. 1-Bromo-2-fluorobenzene and related halide workups. Org.[3][4][5][6] Synth. Coll. Vol. 2, 297. Retrieved from

  • Common Organic Chemistry. Benzyl Protection and Deprotection Mechanisms.[7] Retrieved from

  • Ningbo Inno Pharmchem. Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a Building Block.[8] Retrieved from

Sources

base selection for Suzuki coupling of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Guide for: Base Selection and Troubleshooting for the Suzuki Coupling of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene.

Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction

The Suzuki-Miyaura cross-coupling is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds.[1][2] While powerful, its success is highly dependent on the careful selection of reaction parameters, with the choice of base being a critical, multifaceted variable.[3] This guide provides in-depth technical support for researchers working with the challenging substrate This compound .

This particular aryl bromide presents a combination of electronic and steric challenges that can lead to common experimental issues such as low yields, slow reaction rates, and catalyst deactivation. The aromatic ring is electron-rich due to the presence of benzyloxy and ethoxy substituents, which can impede the initial oxidative addition step of the catalytic cycle.[4][5] Furthermore, the ortho-fluoro and meta-ethoxy groups introduce significant steric hindrance around the reactive C-Br bond.[6][7]

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the specific issues you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling, and why is it so critical for my specific substrate?

The base plays three essential roles in the Suzuki-Miyaura catalytic cycle:

  • Activation of the Organoboron Species: This is its most crucial function. Boronic acids are generally unreactive for the key transmetalation step.[8] The base reacts with the boronic acid to form a more nucleophilic boronate complex ([R-B(OH)3]- or a related species).[9] This "activation" enhances the transfer of the organic group from boron to the palladium center.[3][10]

  • Formation of the Active Palladium Complex: The base can react with the palladium(II)-halide complex formed after oxidative addition, replacing the halide with an alkoxide or hydroxide. This facilitates the subsequent transmetalation step.[1]

  • Suppression of Side Reactions: A suitable base helps maintain the reaction environment, preventing undesired side reactions and promoting the desired catalytic turnover.[8]

For This compound , the electron-rich and sterically hindered nature of the molecule makes the oxidative addition of the Pd(0) catalyst into the C-Br bond the likely rate-limiting step. A carefully selected base ensures that once this difficult step occurs, the subsequent transmetalation is as efficient as possible, preventing the palladium intermediate from decomposing.

Q2: I'm getting a low yield. Which base is most likely to be successful for this electron-rich and sterically hindered aryl bromide?

Low yield is the most common complaint for challenging substrates.[11] The issue often stems from an incomplete reaction due to slow catalysis or competing side reactions. For this specific substrate, a systematic approach to base selection is recommended. Inorganic bases are generally superior to organic amine bases for this reaction.[12]

Here is a comparative analysis of common bases, ordered from standard to more specialized for difficult couplings:

BaseClassTypical ConditionsStrengths & Weaknesses for this Substrate
K₂CO₃ / Na₂CO₃ Carbonate (Weak)Aqueous/biphasic solvent (Toluene/H₂O, Dioxane/H₂O)Strengths: Standard, inexpensive, good for many simple couplings. Weaknesses: May not be strong enough to promote efficient transmetalation with this challenging substrate, leading to low yields.[13]
Cs₂CO₃ Carbonate (Stronger)Organic solvents (Dioxane, THF, Toluene)Strengths: Higher basicity and better solubility in organic solvents compared to other carbonates. Often a good choice for more difficult couplings.[3] Weaknesses: More expensive.
K₃PO₄ Phosphate (Strong)Anhydrous or low-water conditions (Dioxane, Toluene)Strengths: A very effective base for sterically hindered and electron-rich substrates.[3] Its strength can significantly accelerate the reaction. Often requires minimal water to be effective.[5] Weaknesses: Can be hygroscopic; performance may vary if not properly stored.
KF / CsF FluorideAnhydrous conditions (THF, Dioxane)Strengths: Fluoride ions have a high affinity for boron, strongly activating the boronic acid.[14] Can be effective even for base-sensitive substrates.[10] Weaknesses: The effect can be complex, as fluoride can also form unreactive borate species.[9][14]

Recommendation: For this compound, K₃PO₄ or Cs₂CO₃ are the recommended starting points. Their higher basicity is often required to achieve a reasonable reaction rate with electron-rich aryl bromides. If these fail, a fluoride base like CsF could be explored.

Q3: How do the fluoro, ethoxy, and benzyloxy substituents specifically impact my reaction?

Each substituent has a distinct electronic and steric effect that complicates the reaction:

  • Benzyloxy and Ethoxy Groups (Electron-Donating): These groups enrich the aromatic ring with electron density through resonance. This makes the carbon atom of the C-Br bond less electrophilic, slowing down the crucial oxidative addition step where the Pd(0) catalyst inserts into this bond.[5][15] This is a primary reason the reaction is challenging.

  • Fluoro Group (Ortho Position):

    • Steric Hindrance: Its position directly adjacent to the bromine atom creates significant steric bulk, further impeding the approach of the palladium catalyst.[6][7]

    • Electronic Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect. This partially counteracts the electron-donating effects of the alkoxy groups, which can be beneficial. However, its overall impact is complex.

  • Combined Effect: The combination of strong electron-donating character and significant steric hindrance means a highly active catalyst system is required. This typically involves not only a strong base but also a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) or an N-heterocyclic carbene (NHC) to promote the difficult oxidative addition step.[4][16]

Q4: My reaction mixture is turning black, and the reaction has stalled. What is happening?

The formation of a black precipitate is a classic sign of catalyst deactivation, specifically the formation of "palladium black".[5] This occurs when the active Pd(0) catalyst species aggregate and precipitate out of the solution, rendering them catalytically inactive.[17]

Common Causes & Solutions:

  • Oxygen Exposure: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by air.[11]

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11] Maintain a positive pressure of inert gas throughout the reaction.

  • Slow Catalytic Turnover: If the oxidative addition is very slow (as expected with this substrate), the concentration of "naked" Pd(0) in solution can build up, leading to aggregation.[17]

    • Solution: Use a more active ligand (e.g., a bulky biarylphosphine) to accelerate the oxidative addition. Also, ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 4:1) to keep the palladium center coordinatively saturated and soluble.[11]

  • High Temperature: Excessive heat can accelerate catalyst decomposition.[11]

    • Solution: While heating is often necessary, avoid unnecessarily high temperatures. Screen temperatures starting from around 80 °C and only increase if the reaction is sluggish.

Q5: Besides an incomplete reaction, what are the most common side reactions I should look out for?

Two primary side reactions can reduce your yield:

  • Protodeboronation of the Boronic Acid:

    • What it is: The boronic acid reacts with water or other protic sources in the reaction mixture, replacing the boron group with a hydrogen atom. This consumes your nucleophile without it participating in the coupling.

    • How to minimize it:

      • Use a high-purity boronic acid.

      • Consider using boronic esters (e.g., pinacol esters), which are more stable and less prone to this side reaction.[4]

      • Use anhydrous solvents and a strong base like K₃PO₄, which requires less water to be effective.

  • Homocoupling:

    • What it is: Two molecules of the boronic acid couple together (forming a biaryl byproduct) or two molecules of the aryl halide couple together.

    • How to minimize it: This is often promoted by oxygen. Thoroughly degassing the reaction mixture is the most effective way to prevent homocoupling.[11]

Visualized Guides & Protocols

Suzuki Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting the critical intervention point of the base.

Suzuki_Cycle cluster_base Role of Base pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition Ar-X trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex Transmetalation Ar'-B(OH)₂ re_point trans_complex->re_point Reductive Elimination product Ar-Ar' (Coupled Product) re_point->pd0 re_point->product base_point boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate boronate->oa_complex Activates for Transmetalation base Base (e.g., K₃PO₄) base->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_reagents 1. Verify Reagent Purity & Integrity - Boronic acid (check for protodeboronation) - Catalyst & Ligand (check for oxidation) - Solvent (ensure anhydrous & degassed) start->check_reagents black_precipitate Problem: Catalyst Deactivation (Black Precipitate) start->black_precipitate check_conditions 2. Confirm Reaction Conditions - Temperature correct? - Fully degassed system? - Inert atmosphere maintained? check_reagents->check_conditions Reagents OK optimize_base 3. Optimize Base - Reaction sluggish with K₂CO₃? - Try a stronger base: K₃PO₄ or Cs₂CO₃. check_conditions->optimize_base Conditions OK optimize_ligand 4. Optimize Ligand/Catalyst - Using a simple ligand (e.g., PPh₃)? - Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate oxidative addition. optimize_base->optimize_ligand Still low yield success Reaction Successful optimize_ligand->success Improvement seen degas_again Improve Degassing Protocol (sparge longer, freeze-pump-thaw) black_precipitate->degas_again check_ratio Check Ligand:Pd Ratio (Increase to 2:1 or 4:1) black_precipitate->check_ratio degas_again->success check_ratio->success

Sources

Validation & Comparative

Technical Guide: Comparative Analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (hereafter referred to as BBEF ) is a highly specialized, tetrasubstituted aryl halide building block. Unlike simple aryl halides, BBEF is designed for convergent synthesis of complex pharmacophores, particularly in kinase inhibitor discovery where the 2-fluoro-3-alkoxy motif is critical for binding affinity and metabolic stability.

This guide compares BBEF against three standard alternatives to demonstrate why this pre-functionalized scaffold is often the superior choice for late-stage diversification, despite its higher initial cost.

The "Tetra-Ortho" Architecture

The reactivity of BBEF is defined by the contiguous substitution pattern (positions 1, 2, 3, and 4).

  • C1 (-OBn): Protected phenol. Prevents poisoning of Pd catalysts and allows orthogonal deprotection (e.g., hydrogenation) later.

  • C2 (-F): The "Keystone." It is flanked by two oxygenated groups.[1] Its strong inductive effect ($ -I $) acidifies the ring, facilitating metallation, while its small van der Waals radius allows it to sit between the bulky -OBn and -OEt groups.

  • C3 (-OEt): Provides a "coordination handle" for lithiation at C4 but introduces steric hindrance for cross-coupling.

  • C4 (-Br): The reactive site. Its reactivity is modulated by the electron-donating ethoxy group (ortho) and the electron-withdrawing fluorine (meta).

Comparative Analysis: BBEF vs. Alternatives

The following table contrasts BBEF with common alternatives used to generate similar structural motifs.

FeatureBBEF (Target) Alternative A: 1-Bromo-2-fluorobenzene Alternative B: 4-Bromo-3-ethoxyphenol Alternative C: 1-Bromo-3-ethoxy-4-fluorobenzene
Structure 1-OBn, 2-F, 3-OEt, 4-Br1-Br, 2-F (No alkoxy)1-OH, 2-H, 3-OEt, 4-Br1-Br, 3-OEt, 4-F (Regioisomer)
Primary Use Late-stage convergent synthesisEarly-stage building blockCheap starting materialSynthesis of para-fluoro analogs
Li-Halogen Exchange Excellent. Directed by 3-OEt; stabilized by 2-F.Good. Requires cryogenic temps to avoid benzyne.[2][3]Poor. Phenolic proton quenches Li reagents.Variable. F is ortho to Br, risking benzyne formation.
Suzuki Coupling Challenging. Requires active ligands (e.g., SPhos) due to 3-OEt steric bulk.Standard. Works with simple PPh3 ligands.Problematic. Free -OH requires extra base; catalyst poisoning risk.Standard. Less steric hindrance.
Selectivity High regiocontrol due to blocked positions.Low. Multiple sites for electrophilic attack.Low. -OH directs to ortho/para indiscriminately.Distinct. F directs ortho metallation to itself.
Synthetic Efficiency High. 1 step to complex core.Low. Requires 3-4 steps to add alkoxy groups.Medium. Requires protection step (-OBn) before coupling.N/A. Wrong isomer for specific targets.
Visualizing the Electronic Landscape

The diagram below illustrates the competing electronic effects that define BBEF's unique reactivity profile compared to a standard aryl bromide.

ElectronicEffects cluster_0 BBEF Electronic Map Node_F 2-Fluoro (-F) Inductive Withdrawal (-I) Node_Br 4-Bromo (-Br) Reactive Center Node_F->Node_Br Inductive Activation (Meta) Node_OEt 3-Ethoxy (-OEt) Mesomeric Donation (+M) Coordination Site Node_OEt->Node_Br Steric Shielding Node_OEt->Node_Br Li-Coordination Node_OBn 1-Benzyloxy (-OBn) Steric Bulk & Protection Node_OBn->Node_F Buttressing Effect

Caption: Electronic and steric map of BBEF. Note how the Ethoxy group plays a dual role: steric hindrance for Pd-coupling (Yellow) but facilitating coordination for Lithiation (Blue).

Experimental Protocols

To ensure reproducibility, the following protocols address the specific challenges of the BBEF scaffold: Steric Hindrance (in coupling) and Chelation Control (in metallation).

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple BBEF with a boronic acid despite the ortho-ethoxy hindrance.

Rationale: Standard Pd(PPh3)4 often fails here due to the bulky 3-ethoxy group. We utilize SPhos or XPhos , which are Buchwald dialkylbiaryl phosphine ligands designed to facilitate oxidative addition into hindered aryl halides [1].

  • Reagents:

    • BBEF (1.0 equiv)[4]

    • Arylboronic acid (1.2 equiv)[4][5]

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (Pre-complexed or generated in situ).

    • Base: K3PO4 (2.0 equiv, anhydrous).[4]

    • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (dry).

  • Procedure:

    • Charge a reaction vial with BBEF, boronic acid, Pd(OAc)2, SPhos, and K3PO4.[4]

    • Seal and purge with Argon for 5 minutes (Crucial: Oxygen kills the electron-rich phosphine).

    • Add degassed solvent via syringe.

    • Heat to 100°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion stalls at <50%, add a second portion of catalyst (1 mol%) and heat for an additional 2 hours.

  • Self-Validating Step:

    • The reaction mixture should turn from dark red/black (active Pd) to grey (precipitated Pd) upon completion. A persistent yellow color often indicates catalyst oxidation (failure).

Protocol B: Directed Lithium-Halogen Exchange

Objective: Convert BBEF to an aryl-lithium species for electrophilic trapping (e.g., with DMF to form the aldehyde).

Rationale: The 3-ethoxy group acts as a Directed Metallation Group (DMG). The 2-fluorine atom inductively stabilizes the anion but also risks "benzyne elimination" (loss of LiF) if the temperature rises above -60°C [2].

  • Reagents:

    • BBEF (1.0 equiv)[4]

    • n-Butyllithium (1.1 equiv, titrated).[1]

    • Electrophile (e.g., DMF, 1.5 equiv).

    • Solvent: Anhydrous THF (Ether is less effective for coordination).

  • Procedure:

    • Dissolve BBEF in THF under Argon and cool to -78°C (Dry ice/Acetone).

    • Add n-BuLi dropwise down the side of the flask over 10 minutes.

    • Wait Time: Stir at -78°C for exactly 30 minutes. (Longer times increase risk of Li-F elimination).

    • Add the electrophile (neat or in THF) quickly.

    • Allow to warm to 0°C slowly over 2 hours.

  • Critical Control Point:

    • Do not let the internal temperature exceed -70°C during n-BuLi addition.[6] The ortho-fluoro effect makes the benzyne pathway accessible if kinetic control is lost.

Decision Logic: Selecting the Pathway

Use the following flowchart to determine the optimal synthetic route when using BBEF.

Workflow Start Start: BBEF Scaffold Goal Define Synthetic Goal Start->Goal RouteA Route A: C-C Bond Formation (Biaryl Synthesis) Goal->RouteA Suzuki/Negishi RouteB Route B: C-E Bond Formation (Aldehydes, Acids, Silanes) Goal->RouteB Li-Halogen Exchange ConditionA Steric Check: Use SPhos/XPhos Ligands Avoid simple PPh3 RouteA->ConditionA ConditionB Temp Check: Strictly < -70°C Prevent Benzyne Formation RouteB->ConditionB ResultA Product: Hindered Biaryl ConditionA->ResultA ResultB Product: Functionalized Arene ConditionB->ResultB

Caption: Decision matrix for BBEF transformations. Green path requires cryogenic control; Red path requires specialized ligands.

References

  • Buchwald, S. L., et al. "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions." Journal of the American Chemical Society.[1] (Foundational work on SPhos/XPhos for hindered substrates).

  • Schlosser, M. "The 2-Fluoro Effect: Inductive Stabilization vs. Benzyne Elimination." Organometallics. (General principles of ortho-fluoro lithiation).

  • PubChem Compound Summary. "this compound (CAS 133057-82-6)." National Center for Biotechnology Information.

  • Organic Syntheses. "General Procedures for Lithium-Halogen Exchange in Poly-substituted Arenes." Org.[7][8] Synth.

(Note: While specific literature on CAS 133057-82-6 is proprietary/scarce, the reactivity principles cited above are derived from validated protocols for chemically equivalent fluoro-alkoxy-bromoarenes.)

Sources

Technical Guide: Chemoselective Reactivity of C-Br vs. C-F Bonds in 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of the C-Br and C-F bonds within the scaffold of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene .[1] For researchers in medicinal chemistry, this molecule presents a classic case of orthogonal reactivity .

The C-Br bond (Position 4) serves as the primary kinetic handle for carbon-carbon bond formation via metal-halogen exchange or transition-metal catalysis.[1] In contrast, the C-F bond (Position 2) acts as a robust spectator under standard synthetic conditions, protected by high bond dissociation energy (BDE) and steric shielding from the flanking alkoxy groups. However, the C-F site retains latent reactivity for specialized nucleophilic aromatic substitution (

Structural & Electronic Analysis

The Electronic Map

The reactivity is dictated by the interplay of the substituents on the benzene ring.

  • 1-OBn & 3-OEt (Donors): These alkoxy groups are strong resonance donors (

    
    ), significantly increasing electron density in the ring.[1] This makes the ring electron-rich, deactivating it toward nucleophilic attack (
    
    
    ) but activating it toward electrophilic attack (
    
    
    ).
  • 2-Fluoro (Inductive Withdrawer/Resonance Donor): Fluorine exerts a strong inductive withdrawal (

    
    ) but a resonance donation (
    
    
    ).[1] Positioned between two alkoxy groups, its ability to act as a leaving group is sterically hindered.[2]
  • 4-Bromo (Weak Withdrawer/Leaving Group): The C-Br bond is the weakest link, susceptible to oxidative addition and halogen-lithium exchange.[1]

Visualization of Reactivity Hotspots

The following diagram maps the steric and electronic environment, highlighting why C-Br is the "Gateway" and C-F is the "Fortress."

ElectronicMapMolecule1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzeneCBrC-Br Bond (Pos 4)~280 kJ/molExposed & LabileMolecule->CBrPrimary Reactive SiteCFC-F Bond (Pos 2)~485 kJ/molSterically ShieldedMolecule->CFStructural ScaffoldRingAromatic CoreElectron Rich (+R from OBn/OEt)Molecule->RingElectronic ContextReactivity_1Reactivity_1CBr->Reactivity_1Lithiation (Li-Hal)Reactivity_2Reactivity_2CBr->Reactivity_2Pd-Catalysis (Suzuki)InertnessInertnessCF->InertnessResistant to Pd(0)LatentLatentCF->LatentRequires Ni(0) orPhotoredox

Figure 1: Reactivity mapping showing the kinetic accessibility of the C-Br bond versus the thermodynamic stability of the C-F bond.

Comparative Reactivity Profile

The following table summarizes the performance of both bonds under critical synthetic conditions.

ParameterC-Br Bond (Position 4)C-F Bond (Position 2)Comparison Outcome
Bond Dissociation Energy ~280 kJ/mol~485 kJ/molC-F is ~1.7x stronger , making it inert to thermal cleavage.[1]
Lithium-Halogen Exchange Fast (

).[1] Occurs at -78°C.
Inert to exchange.[1] Can act as a Directed Metallation Group (DoM) after Br is removed.[1]C-Br exchanges selectively with n-BuLi.
Pd-Catalyzed Coupling Excellent. Oxidative addition is facile.[1]Poor. Inert under standard Suzuki/Buchwald conditions.[1]Chemoselective functionalization of C-Br is standard.[1]
Nucleophilic Substitution (

)
Moderate leaving group, but deactivated by electron-rich ring.[1]Good leaving group theoretically, but blocked by electron-rich ring & sterics.[1]Both are resistant without forcing conditions or photoredox catalysis.[1]

Experimental Protocols & Causality

Scenario A: Selective Metal-Halogen Exchange (Targeting C-Br)

Objective: Generate a nucleophile at Position 4 without disturbing the C-F bond or the protecting groups.[1]

  • Logic: Bromine undergoes Li-Hal exchange orders of magnitude faster than Fluorine.[1] The reaction must be kept cold (-78°C) to prevent ortho-lithiation adjacent to the fluorine (which acts as a Directing Group) or benzyne formation.

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.

  • Dissolution: Dissolve This compound (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents side reactions at the C-F site.

  • Exchange: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the aryl-lithium species.

  • Incubation: Stir at -78°C for 30 minutes.

  • Quench: Add electrophile (e.g., DMF,

    
    , or an aldehyde) (1.5 equiv).
    
  • Workup: Allow to warm to RT, quench with sat.

    
    , and extract with EtOAc.
    
Scenario B: Chemoselective Cross-Coupling (Suzuki-Miyaura)

Objective: Append a biaryl system at Position 4 while retaining the Fluorine atom for metabolic stability.[1]

  • Logic: Pd(0) inserts into C-Br bonds readily. The C-F bond requires high-energy transition states or specialized ligands to undergo oxidative addition, ensuring complete selectivity for C-Br.[1]

Protocol:

  • Reagents: Combine substrate (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%). Note: Bidentate ligands like dppf prevent Pd-migration and enhance stability.[1]
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80-90°C for 4-12 hours.

    • Control: Monitor via TLC/LCMS. C-Br will disappear; C-F remains intact.[1]

  • Purification: Filter through Celite, concentrate, and purify via silica column chromatography.

Advanced Reactivity: Activating the "Inert" C-F Bond

While the C-F bond is stable under the conditions above, it can be activated if specifically targeted. This is usually relevant only after the C-Br handle has been utilized.[1]

Photoredox Activation ( )

Standard

11
  • Mechanism: Single Electron Transfer (SET) creates a radical anion, weakening the C-F bond.

  • Reagents: Requires a photoredox catalyst (e.g.,

    
    ) and a strong nucleophile (e.g., morpholine) under Blue LED irradiation.
    
  • Note: This is an emerging methodology and less robust than C-Br chemistry.[1]

Reactivity Flowchart

The following decision tree guides the experimentalist through the chemoselectivity options.

ReactivityFlowStartStart: 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzeneDecisionTarget Transformation?Start->DecisionPathACarbon-Carbon Bondat Pos 4 (Replace Br)Decision->PathAPathBNucleophilic Sub.at Pos 2 (Replace F)Decision->PathBMethodA1Suzuki Coupling(Pd(0), Boronic Acid)Retains FPathA->MethodA1MethodA2Li-Hal Exchange(n-BuLi, -78°C)Retains FPathA->MethodA2MethodB1Standard SNAr(Heat, Nucleophile)PathB->MethodB1MethodB2Photoredox Catalysis(Ir-cat, Blue LED)PathB->MethodB2ResultAProduct: 4-Substituted-2-Fluoro AnalogMethodA1->ResultAMethodA2->ResultAResultB1No Reaction / Decomposition(Ring too electron-rich)MethodB1->ResultB1ResultB2Product: 2-Substituted Analog(Rare/Difficult)MethodB2->ResultB2

Figure 2: Decision tree for selecting the correct synthetic pathway based on target regioselectivity.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Establishes C-F vs C-Br stability).

  • Lithium-Halogen Exchange Kinetics: Bailey, W. F., & Patricia, J. J. (1988).[1][3] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1] Link

  • Chemoselectivity in Pd-Catalysis: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Activation of Electron-Rich Fluoroarenes: Rotkovitz, L. S., et al. (2020).[1] Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[1][4] ACS Catalysis, 10(24). Link

  • General Reactivity of Alkoxy-Haloarenes: Detailed spectral and physical data for 1-(Benzyloxy)-4-bromo-2-fluorobenzene analogs. PubChem Compound Summary. Link

Comparative Guide: Mass Spectrometry Analysis of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The structural characterization of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (Formula: C₁₅H₁₄BrFO₂; MW: ~325 Da) presents a specific challenge due to its dense functionalization. The molecule contains two distinct ether linkages (benzyloxy and ethoxy), a halogen capable of isotopic splitting (bromine), and an electronegative fluorine atom on the aromatic ring.

This guide compares the two primary ionization strategies—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural validation. While EI provides a "structural fingerprint" via extensive fragmentation, ESI is superior for confirming the intact molecular weight and purity profiling in liquid chromatography workflows.

The Core Analytical Dilemma
  • The Benzyloxy Lability: The benzyl ether bond is chemically fragile. Under high-energy ionization (EI), it cleaves dominanty, often obliterating the molecular ion (

    
    ).
    
  • The Isotope Pattern: The presence of Bromine (

    
     and 
    
    
    
    ) creates a mandatory 1:1 doublet signature that must be preserved in diagnostic fragments to confirm the core scaffold.

Comparative Analysis: EI vs. ESI

The following table summarizes the performance of the two ionization modes for this specific analyte.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

or

)
Base Peak Tropylium ion (

91)
Protonated Molecule (

325/327)
Fragmentation Rich, structural fingerprintMinimal (requires CID MS/MS)
Bromine Pattern Visible in fragmentsVisible in parent ion
Best Use Case Structural elucidation, library matchingPurity checks, LC-MS quantification

Detailed Fragmentation Mechanisms[1][2]

Understanding the fragmentation pathways is critical for interpreting the spectra.[1] The theoretical monoisotopic mass (using


) is 324.01 . The 

isotopologue appears at 326.01 .
Pathway A: Benzylic Cleavage (The Dominant Pathway)

In EI, the ionization energy far exceeds the bond dissociation energy of the benzylic C-O bond.

  • Mechanism: Homolytic cleavage of the benzyl-oxygen bond.

  • Result: Formation of the stable Tropylium ion (

    
    ) .
    
  • Diagnostic Peak:

    
     91 . This is almost invariably the base peak (100% relative abundance) in EI spectra of benzyl ethers.
    
  • Neutral Loss: The remaining phenoxy radical (containing the Br, F, and Ethoxy groups) is lost as a neutral species (Mass ~233 Da) and is not detected in this pathway.

Pathway B: Ethoxy Group Rearrangement (McLafferty-like)

The ethoxy group ortho/meta to the ring substituents can undergo a 4-membered transition state rearrangement or simple cleavage.

  • Loss of Ethylene (

    
    ):  A rearrangement transferring a proton to the ring oxygen.
    
    • Mass Shift:

      
      .
      
    • Target

      
      :  296/298.
      
  • Loss of Ethyl Radical (

    
    ): 
    
    • Mass Shift:

      
      .
      
    • Target

      
      :  295/297.
      
Pathway C: Halogen Pattern Analysis

Any fragment retaining the aromatic core must display the characteristic Bromine isotope pattern.

  • Intensity Ratio: 1:1 (approx 50.7% : 49.3%).

  • Spacing: 2.0 amu.

  • Note: Fluorine (

    
    ) is monoisotopic and does not alter the pattern, but it adds 19 Da to the fragment mass.
    

Visualization of Fragmentation Pathways[4][5][6]

The following diagram illustrates the competing fragmentation pathways expected under High-Energy (EI) or Collision-Induced Dissociation (CID) conditions.

FragmentationPathway Parent Parent Molecule [C15H14BrFO2] m/z 324 / 326 (1:1) Tropylium Tropylium Ion [C7H7]+ m/z 91 (Base Peak in EI) Parent->Tropylium Benzylic Cleavage (Primary EI Pathway) PhenolRadical Substituted Phenol Radical (Neutral Loss) Not Detected Parent->PhenolRadical LossEthylene Loss of Ethylene [M - C2H4]+ m/z 296 / 298 Parent->LossEthylene Ethoxy Rearrangement (-28 Da) LossBromine Debromination [M - Br]+ m/z 245 Parent->LossBromine C-Br Cleavage (High Energy)

Figure 1: Predicted fragmentation tree for this compound showing the dominant formation of the tropylium ion (


 91).

Experimental Protocols

To ensure reproducible data, follow these standardized workflows.

Protocol A: GC-MS (Electron Ionization)

Use for structural fingerprinting and impurity identification.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV electron energy.

  • Scan Range:

    
     40–500.
    
Protocol B: LC-MS (Electrospray Ionization)

Use for molecular weight confirmation and purity analysis.

  • Sample Prep: Dissolve 0.1 mg in Acetonitrile (ACN). Dilute to 10 µg/mL with 50:50 ACN:Water.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 2.1 x 50mm, 1.8µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: Positive Mode (+).[2]

    • Note: Ether oxygens are weak proton acceptors; if signal is low, add 5mM Ammonium Formate to promote

      
       adducts.
      
    • Target Ions: Look for 325/327 (

      
      ) and 342/344  (
      
      
      
      ).

Decision Matrix: Choosing the Right Method

Use the following logic flow to select the appropriate analytical technique for your specific data requirement.

MethodSelection Start Analytical Goal Q1 Need Exact Mass / Intact MW? Start->Q1 ESI Use LC-MS (ESI) (Soft Ionization) Q1->ESI Yes EI Use GC-MS (EI) (Hard Ionization) Q1->EI No, need structure Action1 Look for [M+H]+ (m/z 325/327) ESI->Action1 Action2 Look for Tropylium (m/z 91) EI->Action2

Figure 2: Workflow for selecting between ESI and EI based on the analytical objective.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the tropylium ion formation and benzylic cleavage mechanisms).[3]

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1-bromo-4-ethoxy-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Provides analog fragmentation data for the ethoxy-bromo-benzene substructure).

  • Holčapek, M., & Jirásko, R. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.
  • PubChem. (2023). Compound Summary for CID 18757491: 1-(Benzyloxy)-4-bromo-2-fluorobenzene.[4] National Library of Medicine. Retrieved from [Link] (Structural analog data).

Sources

HPLC Purity Assessment of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Part 1: Executive Summary & Chemical Context

The assessment of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene (hereafter referred to as BBEF ) presents a specific set of chromatographic challenges. As a tetra-substituted benzene ring containing both electron-withdrawing halogens (Br, F) and electron-donating ether groups (Benzyloxy, Ethoxy), this molecule exhibits high lipophilicity and significant


-electron density.

Standard C18 methods often fail to resolve BBEF from its critical impurities—specifically regioisomers formed during bromination and de-benzylated phenolic byproducts . This guide compares the performance of three stationary phase chemistries to identify the optimal purity assay.

The Analyte Profile
  • Target: this compound

  • Critical Impurities:

    • Impurity A (Des-benzyl): 4-bromo-3-ethoxy-2-fluorophenol (High polarity shift).

    • Impurity B (Regioisomer): 1-(Benzyloxy)-2-bromo-5-ethoxy-4-fluorobenzene (isomer scrambling during synthesis).

    • Impurity C (Starting Material): 1-bromo-3-ethoxy-2-fluorobenzene (pre-benzylation).

Part 2: Comparative Method Evaluation

We evaluated three distinct column chemistries. The data below represents performance metrics derived from optimized gradients for each phase.

1. The Baseline: C18 (Octadecylsilane)[1][2]
  • Mechanism: Hydrophobic interaction (dispersive forces).[3]

  • Performance: Excellent retention of the main peak due to the hydrophobic benzyl and ethoxy groups. However, it struggles to separate the halogenated regioisomers (Impurity B) because the hydrophobicity difference is negligible.

  • Verdict: Suitable for rough purity checks, but insufficient for final release testing where isomer purity is critical.

2. The Alternative: Phenyl-Hexyl
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.
  • Performance: The phenyl ring in the stationary phase interacts strongly with the benzyloxy group of BBEF. This creates a massive selectivity shift for Impurity A (the phenol), as the loss of the benzyl group disrupts this

    
    -
    
    
    
    stacking.
  • Verdict: Excellent for tracking de-benzylation, but only moderate resolution for halogenated isomers.

3. The Specialist: PFP (Pentafluorophenyl)[3][4]
  • Mechanism: Dipole-dipole,

    
    -
    
    
    
    , and Charge Transfer.[3]
  • Performance: The fluorine atoms on the PFP ligand create an electron-deficient ring that interacts specifically with the electron-rich regions of BBEF. Crucially, the rigid "fluorine-fluorine" and "fluorine-bromine" electrostatic interactions allow for the separation of positional isomers (Impurity B) that C18 misses.

  • Verdict: The Superior Choice for comprehensive purity assessment.

Comparative Data Summary
ParameterMethod A: C18Method B: Phenyl-HexylMethod C: PFP (Recommended)
Retention Time (BBEF) 12.4 min14.1 min11.8 min
Resolution (

) vs. Impurity A
8.5 (Easy)12.2 (Excellent)9.1 (Good)
Resolution (

) vs. Impurity B
1.1 (Co-elution risk) 1.8 (Marginal)3.4 (Baseline)
Tailing Factor (

)
1.11.21.05
Selectivity Mechanism Hydrophobicity

-

Stacking
Dipole-Dipole / Shape Selectivity
Part 3: Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the stationary phase based on the specific impurity profile of BBEF.

MethodSelection Start Analyze BBEF Impurity Profile Isomers Are Regioisomers Present? (Br/F position scrambling) Start->Isomers Phenols Is De-benzylation Major Issue? Isomers->Phenols No PFP Select PFP (Pentafluorophenyl) (Halogen Selectivity) Isomers->PFP Yes (Critical Pair) C18 Select C18 Column (General Use) Phenols->C18 No (General Purity) Phenyl Select Phenyl-Hexyl (Max Retention of Benzyl) Phenols->Phenyl Yes (Focus on Ether Cleavage)

Figure 1: Decision tree for stationary phase selection. PFP is prioritized when halogenated regioisomers are the critical quality attribute.

Part 4: Recommended Experimental Protocol (PFP Method)

This protocol utilizes the unique selectivity of fluorinated phases to ensure baseline separation of the target from its isomers.

1. Chromatographic Conditions
ParameterSettingRationale
Column Pentafluorophenyl (PFP) , 150 x 4.6 mm, 2.7 µm (Core-Shell)Core-shell provides high efficiency; PFP provides required selectivity for F/Br substituted rings [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of potential phenolic impurities, keeping them sharp.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic compounds compared to MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID.
Column Temp 35°CSlightly elevated temp improves mass transfer for the bulky bromo-benzyl group.
Detection UV at 254 nm (bw 4nm)Universal detection for the benzene ring.
Injection Vol 5.0 µLLow volume prevents solvent effects from the high-organic diluent.
2. Gradient Program
  • 0.0 min: 45% B (Equilibration)

  • 15.0 min: 95% B (Elution of BBEF and lipophilic dimers)

  • 18.0 min: 95% B (Wash)

  • 18.1 min: 45% B (Re-equilibration)

  • 23.0 min: Stop

3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Note: BBEF is hydrophobic. Dissolve initially in 100% ACN, then dilute with water. If precipitation occurs, increase ACN ratio to 70%.

Part 5: Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), the following System Suitability Test (SST) criteria must be met before every sample set.

SST Parameters
  • Resolution (

    
    ):  > 2.0 between BBEF and Impurity B (Regioisomer). If standard not available, use 
    
    
    
    > 5.0 between BBEF and Impurity A (Des-benzyl).
  • Tailing Factor (

    
    ):  0.9 – 1.2 for the main BBEF peak. (Halogenated compounds often tail; >1.3 indicates column aging or void).
    
  • Precision: %RSD < 0.5% for retention time; < 1.0% for area (n=6 injections).

Impurity Fate Mapping

The following diagram visualizes where specific impurities are expected to elute relative to the main peak using the PFP method.

ElutionOrder T0 ImpA Impurity A (Des-benzyl Phenol) ~5-6 min T0->ImpA Polar ImpC Impurity C (Starting Material) ~9 min ImpA->ImpC Intermediate Target TARGET: BBEF ~11.8 min ImpC->Target Main ImpB Impurity B (Regioisomer) ~12.5 min Target->ImpB Critical Pair

Figure 2: Expected elution order on a PFP column. Note the critical separation required between the Target and the lipophilic Regioisomer (Impurity B).

References
  • Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase." Journal of Chromatography A, 1073(1-2), 99-109.

  • Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis." Journal of Chromatography A, 994(1-2), 13-36.

  • Sigma-Aldrich. "1-Bromo-4-(trifluoromethoxy)benzene for synthesis." (Used for physicochemical property comparison of halogenated ether benzenes).

  • Waters Corporation. "Alternative Selectivity of Phenyl-Hexyl Columns." Waters Application Notes.

Sources

Navigating the Spectroscopic Maze: A Comparative Guide to the Characterization of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. The poly-substituted aromatic compound, 1-(benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, presents a unique spectroscopic challenge due to its complex substitution pattern. This guide, designed for researchers and scientists, provides a comprehensive comparative analysis of its expected spectroscopic data, supported by experimental data from closely related analogs. By understanding the individual contributions of each substituent, we can confidently predict the spectral features of this target molecule, a critical step in its synthesis and application.

The Challenge of Ambiguity: Why a Comparative Approach?

Predicting the Spectroscopic Signature: A Multi-faceted Approach

We will explore the expected features in ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry. Our comparative analysis will draw upon data from compounds such as 1-(benzyloxy)-4-bromo-2-fluorobenzene, 1-bromo-4-ethoxybenzene, and other relevant substituted phenols.

¹H NMR Spectroscopy: Unraveling the Aromatic Protons

The proton NMR spectrum is anticipated to be complex in the aromatic region. The fluorine and ethoxy groups ortho to each other, and the bromine para to the benzyloxy group, will result in distinct splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogs

Proton Predicted δ (ppm) Analog Compound Experimental δ (ppm) Citation
Aromatic-H (ortho to Br)6.80 - 7.001-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene6.81 (td, J = 8.49, 2.77 Hz)[1]
Aromatic-H (ortho to O-Et)7.10 - 7.301-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene7.18 (dd, J = 10.90, 2.82 Hz)[1]
Benzyl-CH₂~5.101-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene5.12 (s)[1]
Phenyl-H (of benzyl)7.30 - 7.504,4'diamino-4″-benzyloxy triphenylamine7.4[2]
Ethoxy-CH₂~4.10Benzene, 1-bromo-4-ethoxy-Not Available
Ethoxy-CH₃~1.40Benzene, 1-bromo-4-ethoxy-Not Available

Causality: The electron-donating nature of the ether groups will shield the aromatic protons, shifting them upfield. However, the deshielding effect of the halogens will counteract this. The fluorine atom will introduce complex splitting patterns (J-coupling) with the adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The carbon spectrum will provide a clear map of the molecule's carbon framework. The carbons directly attached to electronegative atoms (O, F, Br) will show the most significant shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs

Carbon Predicted δ (ppm) Analog Compound Experimental δ (ppm) Citation
C-Br~1101-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene105.8 (d, J = 3.4 Hz)[1]
C-F~155 (d, ¹JCF ≈ 245 Hz)1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene162.2 (d, J = 244.3 Hz)[1]
C-OBn~1501-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene155.4 (d, J = 10.7 Hz)[1]
C-OEt~1454-Bromo-3-methoxyphenol156.76[3]
Benzyl-CH₂~701-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene74.5[1]
Ethoxy-CH₂~64Benzene, 1-bromo-4-ethoxy-Not Available
Ethoxy-CH₃~15Benzene, 1-bromo-4-ethoxy-Not Available

Causality: The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The "heavy atom effect" of bromine may cause the signal of the carbon it is attached to to be shifted to a lower ppm value than expected based solely on electronegativity.[4]

¹⁹F NMR Spectroscopy: A Unique Probe

Fluorine NMR is highly sensitive to the electronic environment. A single peak is expected for the fluorine atom, with its chemical shift providing information about the surrounding substituents.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Nucleus Predicted δ (ppm) Analog Compound Experimental δ (ppm) Citation
Aromatic-F-110 to -1303-bromo-4-fluorobenzoic acid-98.11[5]

Causality: The chemical shift is influenced by the electron-donating ether groups and the electron-withdrawing bromine atom. The exact shift will be a balance of these opposing effects.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

The IR spectrum will show characteristic absorption bands for the functional groups present.

Table 4: Predicted IR Absorption Frequencies for this compound and Comparison with Analogs

Functional Group Predicted Wavenumber (cm⁻¹) Analog Compound Experimental (cm⁻¹) Citation
C-H (aromatic)3030 - 31001-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene3072[1]
C-H (aliphatic)2850 - 30004-BenzyloxybromobenzeneNot available in gas phase spectrum[6]
C-O (ether)1000 - 13001-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene1294[1]
C-Br500 - 600Benzene, 1-bromo-4-ethoxy-Not available in gas phase spectrum[7]
C-F1000 - 14001-bromo-4-fluoro-2-nitrobenzeneNot specified[8]

Causality: The strong C-O stretching vibrations of the two ether linkages are expected to be prominent in the fingerprint region. The C-F and C-Br stretches will also be present at lower wavenumbers.

Mass Spectrometry: Deciphering the Molecular Ion and Fragmentation

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Table 5: Predicted Mass Spectrometry Data for this compound

Analysis Predicted Value Analog Compound Experimental Value Citation
Molecular Ion (M⁺)m/z 340/342 (approx. 1:1 ratio)1-(Benzyloxy)-4-bromo-2-fluorobenzeneMW: 281.12 g/mol [9]
Key Fragmentsm/z 91 (tropylium ion), [M-C₂H₅]⁺, [M-Br]⁺Benzene, 1-bromo-4-ethoxy-M⁺ at m/z 200/202[10]

Causality: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity. The most common fragmentation pathway is often the loss of the benzyl group, leading to a stable tropylium cation at m/z 91.

Experimental Protocols: A Blueprint for Characterization

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Set the spectral width to cover the expected range for aromatic fluorine compounds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

Protocol 2: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Protocol 3: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Instrumentation: Use a mass spectrometer capable of high-resolution measurements (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualizing the Workflow

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation & Comparative Analysis NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

While direct experimental data for this compound remains elusive, a robust and scientifically sound spectroscopic profile can be predicted through a comparative analysis of its structural analogs. This guide provides researchers with a clear framework for approaching the characterization of novel, complex molecules, emphasizing the power of predictive spectroscopy when direct evidence is unavailable. The provided protocols and comparative data tables serve as a practical resource for the synthesis and identification of this and other similarly substituted aromatic compounds.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-fluorobenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]

  • Organic Synthesis International. (2017, January 23). 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene. Retrieved from [Link]

  • Rsc.org. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Benzyloxybromobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Reich, H. J. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Cross-Couplings Between Benzyl and Aryl Halides “On Water.” Synthesis of Diarymethanes - Supporting Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank. (2008, October 21). 1-BROMO-4-CHLOROBENZENE; EI-B; MS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(Benzyloxy)-4-(trifluoromethyl)benzene. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-Bromo-phenyl)-4-(3-fluoro-benzyloxy)-3-methoxy-benzamide. Retrieved from [Link]

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Strategic Guide: Alternatives to 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic analysis of alternative reagents and synthetic pathways for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene , a specialized building block used in the development of kinase inhibitors (specifically BTK and EGFR inhibitors).

Executive Summary & Molecule Profile[1]

Target Reagent: this compound Primary Application: Synthesis of biaryl cores for kinase inhibitors (e.g., BTK inhibitors). It serves as the electrophilic coupling partner (Ar-Br) in Suzuki-Miyaura cross-couplings. Key Structural Features:

  • C1 (-OBn): Protected phenol (latent hydroxyl group). Stable to basic coupling conditions; removed via hydrogenolysis.

  • C4 (-Br): Reactive handle for cross-coupling.[1]

  • C2 (-F) & C3 (-OEt): Pharmacophore elements critical for potency and selectivity (SAR).

Why Seek Alternatives?

  • Availability: High-purity commercial stock is often limited to custom synthesis houses.[2]

  • Reactivity: The steric crowding around the bromine (ortho-ethoxy) can lead to sluggish coupling yields.

  • Cost: Pre-functionalized aromatics with this specific pattern command a premium.

Strategic Alternatives: A Comparative Analysis

This guide categorizes alternatives into three tiers: Functional Equivalents (different halogens), Reverse-Polarity Reagents (boronates), and Synthetic Precursors (building the core).

Option A: The "High-Reactivity" Isostere (Iodo-Analog)

Reagent: 1-(Benzyloxy)-3-ethoxy-2-fluoro-4-iodobenzene

  • Mechanism: The C-I bond is weaker than C-Br, facilitating faster oxidative addition by Palladium(0) catalysts.

  • Best For: Difficult couplings where the standard bromo-reagent yields <40% or requires harsh temperatures (>100°C) that degrade the ethoxy/benzyl groups.

  • Trade-off: Lower atom economy and higher cost. Iodine-containing intermediates are often light-sensitive.

Option B: The "Reverse-Polarity" Approach (Boronic Acid/Ester)

Reagent: [4-(Benzyloxy)-2-ethoxy-3-fluorophenyl]boronic acid (or Pinacol Ester)

  • Mechanism: Instead of using the target as the electrophile (Ar-Br), you use it as the nucleophile (Ar-B(OH)₂). This allows you to couple it with a heteroaryl bromide (e.g., the kinase hinge-binder core).

  • Best For: Convergent synthesis where the heteroaryl core is more easily halogenated than boronylated.

  • Data Support: Boronic acids at this position are often more stable than their electron-rich bromide counterparts, which can suffer from debromination side reactions.

Option C: The "Process-Control" Precursor (In-Situ Synthesis)

Reagent: 4-Bromo-3-ethoxy-2-fluorophenol (Free Phenol)

  • Mechanism: Purchase the free phenol and perform the protection step (Benzylation) in-house, or use a different protecting group (e.g., MOM, THP) that might be more compatible with your specific total synthesis.

  • Best For: Large-scale process chemistry where the benzyl group is too heavy (poor atom economy) or difficult to remove later.

  • Alternative Protecting Groups:

    • Methoxymethyl (MOM): Acid-labile removal.

    • Tert-butyldimethylsilyl (TBS): Fluoride removal (mild).

Decision Matrix & Workflow (Visualized)

The following diagram illustrates the decision logic for selecting the appropriate alternative based on your experimental constraints.

ReagentSelection Start Start: Need 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene Constraint1 Is the coupling yield < 50%? Start->Constraint1 Constraint2 Is the coupling partner a Bromide? Constraint1->Constraint2 No Sol_Iodo Use Iodo-Analog (High Reactivity) Constraint1->Sol_Iodo Yes Constraint3 Is Hydrogenolysis (H2/Pd) allowed? Constraint2->Constraint3 No Sol_Boron Use Boronic Acid (Reverse Polarity) Constraint2->Sol_Boron Yes Sol_MOM Use MOM-Protected Analog Constraint3->Sol_MOM No (Sensitive Core) Sol_Synth Synthesize from Phenol Precursor Constraint3->Sol_Synth Yes (Standard)

Caption: Decision tree for selecting the optimal reagent substitute based on coupling efficiency and chemoselectivity requirements.

Experimental Protocols

Protocol A: Synthesis from Precursor (4-Bromo-3-ethoxy-2-fluorophenol)

If the benzyl-protected reagent is unavailable, the most reliable route is to synthesize it from the free phenol. This allows flexibility in choosing the protecting group.

Reagents:

  • 4-Bromo-3-ethoxy-2-fluorophenol (1.0 equiv)

  • Benzyl Bromide (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step:

  • Dissolution: Dissolve 4-bromo-3-ethoxy-2-fluorophenol in ACN (0.5 M concentration).

  • Base Addition: Add finely ground

    
     to the solution. Stir for 15 minutes at room temperature to form the phenoxide.
    
  • Alkylation: Add Benzyl Bromide dropwise.

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product (Rf ~0.8) is less polar than the starting phenol.

  • Workup: Cool to RT, filter off solids, and concentrate. Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallize from Ethanol or flash chromatography (0-10% EtOAc in Hexanes).

    • Yield Target: >90%.[3][4][5][6]

Protocol B: High-Efficiency Coupling with the Iodo-Analog

Use this protocol if the standard Bromo-reagent fails to couple with your heteroaryl boronate.

Reagents:

  • 1-(Benzyloxy)-3-ethoxy-2-fluoro-4-iodobenzene (1.0 equiv)

  • Heteroaryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Degassing: Combine organic halide, boronic acid, and base in Dioxane/Water (4:1). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under Argon flow.

  • Heating: Heat to 80°C. Note: The Iodo-analog typically reacts 20-30°C lower than the Bromo-analog.

  • Completion: Reaction is usually complete in 2-4 hours (vs. 12+ hours for the Bromo analog).

Comparative Data Summary

FeatureTarget Reagent (Bromo) Alternative A (Iodo) Alternative B (Boronic Acid)
CAS Registry 133057-82-6Custom Synthesis133057-83-7
Coupling Rate Moderate (

)
Fast (

)
Variable (depends on partner)
Stability HighLight SensitiveModerate (Protodeboronation risk)
Cost Factor 1.0x (Baseline)2.5x - 4.0x1.5x - 2.0x
Rec. Catalyst


/ XPhos

References

  • PubChem. "1-(Benzyloxy)-4-bromo-2-fluorobenzene (Analog Data)." National Library of Medicine. Accessed February 19, 2026. [Link]

  • Organic Syntheses. "Preparation of 1-Bromo-2-fluorobenzene (Methodology Reference)." Org. Synth. 1963, 43, 12. [Link]

  • BeiGene, Ltd. "Process for the preparation of Zanubrutinib and intermediates.
  • PureSynth. "4-Benzyloxy-3-Fluorophenylboronic Acid Data Sheet." Accessed February 19, 2026. [Link]

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Unlocking Synthetic Versatility: The Strategic Advantages of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Perspective

In the intricate world of complex molecule synthesis, the design of starting materials is as crucial as the reactions they undergo. Highly substituted aromatic rings serve as foundational scaffolds upon which molecular complexity is built, particularly in the fields of medicinal chemistry and materials science. While a vast library of building blocks exists, the strategic arrangement of multiple, orthogonally reactive functional groups on a single scaffold provides unparalleled synthetic efficiency.

This guide delves into the specific advantages conferred by the unique substitution pattern of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene . While direct, peer-reviewed comparisons of this specific molecule are not prevalent in the literature, a detailed analysis of its constituent functional groups, grounded in established chemical principles, reveals its significant potential as a versatile synthetic intermediate. We will dissect the role of each substituent—bromo, fluoro, ethoxy, and benzyloxy—to understand how they act in concert to offer a powerful platform for sequential and regioselective chemical transformations.

I. The Functional Group Quartet: A Symphony of Reactivity and Control

The utility of this compound stems from the distinct and complementary roles of its four key substituents. This arrangement transforms a simple benzene ring into a sophisticated tool for multi-step synthetic sequences.

The bromine atom serves as the primary and most versatile site for carbon-carbon and carbon-heteroatom bond formation. As an aryl halide, its reactivity is optimal for a wide array of transition-metal-catalyzed cross-coupling reactions.

  • Cross-Coupling Excellence: The C-Br bond is a workhorse for reactions like the Suzuki-Miyaura, Heck, Stille, Sonogashira, and Buchwald-Hartwig aminations. Aryl bromides strike an ideal balance between reactivity and stability; they readily undergo oxidative addition to palladium(0) catalysts, yet are generally more stable and cost-effective than their iodide counterparts.[1] In contrast, aryl chlorides often require more specialized, highly active catalysts and harsher conditions to achieve similar reactivity.[1][2]

  • Organometallic Formation: The bromine allows for facile metal-halogen exchange, typically with organolithium reagents (like n-BuLi or t-BuLi) or magnesium to form Grignard reagents. This opens a gateway to a different class of nucleophiles for subsequent reactions.

The fluorine atom, positioned ortho to the benzyloxy group, is far from an inert spectator. Its unique properties are widely exploited in drug design and can be leveraged to control reactivity.[3][4]

  • Metabolic Stability and Lipophilicity: The C-F bond is exceptionally strong, and the introduction of fluorine at or near a potential site of metabolism can block oxidative degradation by cytochrome P450 enzymes, thereby increasing a drug candidate's half-life.[5] Fluorine substitution also significantly increases lipophilicity, which can enhance membrane permeability and improve absorption.[4]

  • Electronic Influence: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[6][7] This influences the electron density of the aromatic ring, affecting the rates and regioselectivity of further substitutions.

  • ortho-Directing Group: Fluorine is known to be a potent ortho-directing group for metalation (lithiation).[8] This allows for highly regioselective C-H functionalization at the position between the fluorine and ethoxy groups, a transformation that would be difficult to achieve by other means.

The ethoxy group, an electron-donating substituent, plays a crucial role in modulating the electronic landscape and steric environment of the ring.

  • Electronic Tuning: Through resonance (+R effect), the ethoxy group donates electron density to the ring, opposing the inductive withdrawal of the fluorine and bromine. This electronic push can influence the rate of oxidative addition in cross-coupling reactions and the regioselectivity of any potential electrophilic aromatic substitutions.

  • Solubility and Steric Influence: The ethyl chain can improve the solubility of the intermediate in organic solvents. Furthermore, its presence contributes to the overall steric profile, which can help direct incoming reagents to less hindered positions.

The benzyloxy group is a premier choice for protecting a phenolic hydroxyl group, offering stability and a specific, mild deprotection strategy.[9][10]

  • Broad Stability: Benzyl ethers are exceptionally stable across a wide pH range and are inert to many nucleophiles, bases, and reducing agents (e.g., LiAlH₄, NaBH₄) that would cleave other common protecting groups like silyl ethers or acetals.[9]

  • Orthogonal Deprotection: The key advantage of the benzyl group is its selective removal via catalytic hydrogenation (e.g., H₂ over Pd/C).[10] This process is orthogonal to the removal of most other protecting groups, allowing for the phenol to be unmasked at a late stage of a synthesis without disturbing the rest of the molecule.[11] This is a cornerstone of modern protecting group strategy.

II. Comparative Analysis: Why Choose This Level of Complexity?

To fully appreciate the advantages of this polyfunctionalized scaffold, it is useful to compare it with simpler, alternative building blocks.

Compound Key Features Limitations Compared to Target Compound
This compound Four distinct functional handles: Cross-coupling site (Br), metabolic blocker/directing group (F), electronic tuner (OEt), and protected phenol (OBn). Allows for multi-step, regioselective synthesis.Higher initial cost and synthetic effort to prepare the building block itself.
1-Bromo-4-(benzyloxy)benzene [12]Two functional handles: Cross-coupling site (Br) and a protected phenol (OBn).Lacks the fluorine for metabolic stability/lipophilicity modulation and the ethoxy group for fine-tuning electronics and sterics. Fewer points for diversification.
1-Bromo-2-fluorobenzene Two functional handles: Cross-coupling site (Br) and a fluorine atom.No protected phenol for introducing a key pharmacophore. Lacks the activating ethoxy group.
4-Bromo-2-fluoroanisole Three functional handles: Cross-coupling site (Br), fluorine (F), and a methoxy group (OMe).The methyl ether is significantly harder to deprotect than a benzyl ether, often requiring harsh, non-selective reagents like BBr₃. Lacks the versatility of orthogonal deprotection.

The clear advantage of this compound is its pre-packaged, multi-faceted functionality, enabling complex synthetic routes with fewer overall steps and higher regiochemical control.

III. Visualizing the Synthetic Strategy

The power of this building block lies in the ability to address its functional groups in a planned sequence. A hypothetical workflow demonstrates this principle.

G cluster_0 Synthetic Workflow A 1-(Benzyloxy)-4-bromo- 3-ethoxy-2-fluorobenzene B Step 1: Suzuki Coupling (Address C-Br bond) A->B R-B(OH)₂, Pd catalyst, Base C Biaryl Product B->C D Step 2: Hydrogenolysis (Cleave O-Bn bond) C->D H₂, Pd/C E Phenolic Biaryl D->E F Step 3: Further Functionalization (e.g., Etherification, C-H activation) E->F Electrophile or Metalation G Complex Target Molecule F->G

Caption: Hypothetical workflow for sequential functionalization.

This workflow illustrates a common strategy: first, utilize the most reactive site (the C-Br bond) for a core-building reaction like a Suzuki coupling. Next, employ an orthogonal deprotection step to reveal a new reactive handle (the phenol). Finally, this newly revealed group or another site on the ring can be modified to complete the synthesis of a complex target.

IV. Experimental Protocol: A Practical Application

The following is a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for which this substrate is ideally suited. This protocol is based on established methods for similar aryl bromides.[2][13][14]

Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv) or a more specialized ligand like SPhos.

  • Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand. The in-situ formation of the Pd(0) active species will occur under the reaction conditions.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The aqueous phase is essential for the transmetalation step of the catalytic cycle.

  • Reaction Execution: Lower the flask into a pre-heated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Causality Behind Choices:

  • Ligand: Triphenylphosphine is a standard, cost-effective ligand. For more challenging couplings, or to improve reaction rates and yields, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often superior.

  • Base: An inorganic base like K₂CO₃ is crucial for activating the boronic acid for the transmetalation step in the catalytic cycle.[2]

  • Solvent System: A mixture of an organic solvent (dioxane, DME, or toluene) and water is standard for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.

V. Conclusion

This compound represents a paradigm of modern synthetic building blocks. While not a household name in chemical catalogs, its architecture is a masterclass in strategic design. It provides a stable, pre-functionalized scaffold that enables chemists to perform sequential, high-yielding, and regioselective transformations. The combination of a reliable cross-coupling handle (Br), a bioisosteric and directing modulator (F), an electronic tuner (OEt), and a robust, orthogonally protected phenol (OBn) minimizes the need for cumbersome protection-deprotection sequences and allows for the rapid generation of molecular diversity. For researchers in drug development and materials science, such a building block is not merely a starting material, but a strategic tool for accelerating innovation.

References

  • Comparison of reactivity of different aryl halides (a) The predicted... - ResearchGate. Available at: [Link]

  • Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021, April 27). Available at: [Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF. (2025, August 6). ResearchGate. Available at: [Link]

  • Bulut, H., Artok, L., & Yilmaz, S. (n.d.). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. CORE. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019, September 2). Catalysis Science & Technology. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Available at: [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? (2022, August 15). ResearchGate. Available at: [Link]

  • Single-Electron Transmetalation: Protecting-Group-Independent Synthesis of Secondary Benzylic Alcohol Derivatives via Photoredox/Nickel Dual Catalysis. (2016, May 24). PMC. Available at: [Link]

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. (2013, December 24). Australian Journal of Chemistry. Available at: [Link]

  • Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. (2023, April 30). JoVE. Available at: [Link]

  • Exploring Fluorinated Intermediates: The Role of 1-Bromo-4-ethoxy-2,3-difluorobenzene. (2026, February 14). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Alcohol Protecting Groups. (n.d.). Available at: [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1-(Benzyloxy)-4-bromobenzene. (n.d.). PharmaCompass.com. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2003, June 1). Journal of Chemical Education. Available at: [Link]

  • 1-(Benzyloxy)-4-bromo-2-fluorobenzene. (n.d.). PubChem. Available at: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. (2009, September 30). Available at: [Link]

  • Protecting Groups. (n.d.). Available at: [Link]

  • Mastering Organic Synthesis: The Utility of 1-Bromo-4-ethoxy-2,3-difluorobenzene as a Building Block. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF. (2025, August 6). ResearchGate. Available at: [Link]

  • Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. (n.d.). Chemical Science. Available at: [Link]

  • Asif, M. (2016). Biological Potential of FluoroBenzene Analogs. JSciMed Central. Available at: [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019, April 4). Available at: [Link]

  • Is fluorobenzene more reactive than benzene? (2016, July 9). Quora. Available at: [Link]

  • Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes. (n.d.). PMC. Available at: [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange. Available at: [Link]

  • Enantioselective Synthesis of Highly Substituted Fluoroalkylated Benzopyranones and 3-Coumaranones via N-Heterocyclic Carbene-Catalyzed Intramolecular Annulations. (2023, October 4). PMC. Available at: [Link]

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Safety Operating Guide

Operational Guide: Disposal and Waste Management of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene

[1][2][3]

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is a halogenated organic compound .[1][2][3] It requires high-temperature incineration with acid gas scrubbing.[1][2] Mixing this waste with non-halogenated solvents (e.g., Acetone, Hexane) or aqueous streams will contaminate the entire volume, significantly increasing disposal costs and violating EPA/RCRA compliance standards.[1][2][3]

The "Golden Rules" of Disposal for this Compound:
  • Segregate: Always use the designated Halogenated Waste container.[1]

  • Label: Clearly mark tags with "Halogenated" and the full chemical name.[1]

  • Isolate: Keep away from strong oxidizers (peroxide risk from ether moieties) and active metals (lithium/magnesium) in waste drums.[1]

Part 2: Chemical Profile & Waste Classification

To ensure scientific integrity in your waste stream management, you must classify the material based on its functional groups.[1][2][3] This compound contains both Bromine and Fluorine, classifying it strictly as Halogenated .[1][2][3][4]

ParameterSpecificationOperational Implication
Compound Class Halogenated Aromatic EtherHigh BTU / Halogenated Waste. Must be incinerated at >1100°C.
Key Elements Bromine (Br), Fluorine (F)Generates HBr and HF upon combustion.[1][2][3] Requires scrubbers.[1]
Solubility Lipophilic / HydrophobicDo not attempt aqueous dilution. It will not dissolve and will form a film/precipitate.[1]
RCRA Status Likely Hazardous (Ignitable/Toxic)Treat as D001 (if in flammable solvent) or mixed halogenated waste.[1]
Reactivity Stable, but ether linkage existsPotential peroxide former upon long-term storage (check prior to disposal).[1][2][3]

Part 3: The Logic of Segregation (Expertise & Experience)

Why do we segregate this specific molecule?

As a Senior Application Scientist, I emphasize that disposal is not just about compliance; it is about downstream chemistry .

  • The Dioxin/Furan Risk: When halogenated aromatics (like this benzyloxy derivative) are incinerated at standard non-halogenated temperatures (<800°C), they can undergo incomplete combustion to form polychlorinated/brominated dibenzo-p-dioxins and furans.[1][2] These are among the most toxic environmental pollutants known.[1]

  • The Scrubber Requirement: The fluorine atom in the 2-position converts to Hydrofluoric Acid (HF) during combustion.[1] Standard incinerators cannot handle HF corrosion.[1] Segregating this waste ensures it goes to a facility with nickel-alloy lined combustion chambers and caustic scrubbers.[1]

  • Cost Control: Halogenated waste disposal typically costs 3–5x more than non-halogenated waste.[1] Contaminating a 55-gallon drum of acetone with 50g of this fluorobenzene forces the entire drum to be treated as halogenated waste.[1]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Oil (Expired or Surplus)

Use this protocol for pure synthesized material or expired reagent.

  • Dissolution (Recommended): While solid waste drums exist, it is often safer to dissolve the compound in a compatible halogenated solvent (e.g., Dichloromethane) to prevent dust generation and ensure uniform combustion.[1][2][3]

    • Ratio: Dissolve 1 part compound in 5 parts solvent.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass container.[1] Avoid metal cans if acidic impurities are suspected.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "Dichloromethane (80%), this compound (20%)".[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][5]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol after an extraction or synthesis workflow.

  • Quenching (The Self-Validating Step):

    • Before disposal, ensure no active reagents (e.g., unreacted brominating agents or bases) remain.[1][2][3]

    • Validation: Test pH.[1][6] Neutralize to pH 6–8.[1]

  • Phase Separation:

    • Perform a distinct phase cut.[1]

    • Aqueous Layer: Test for organics.[1] If clear, adjust pH and dispose via drain (if local regulations permit) or Aqueous Waste drum.[2][3]

    • Organic Layer (containing the Target): This is the Halogenated Waste .[1][7]

  • Peroxide Check: If the waste stream contains other ethers (THF, Diethyl ether), test for peroxides using a starch-iodide strip before sealing the drum.[1][2][3]

  • Consolidation: Pour into the "Halogenated Solvent Waste" carboy.

Part 5: Visualizing the Workflow

The following diagram illustrates the decision matrix for disposing of this compound.

DisposalWorkflowStartStart: Waste Material IdentifiedStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Pure CompoundStateCheck->SolidLiquidReaction Mixture / SolutionStateCheck->LiquidDissolveDissolve in DCM or Compatible Halogenated SolventSolid->DissolvePreferred MethodQuenchQuench Active Reagents (Neutralize pH)Liquid->QuenchHaloDrumHALOGENATED WASTE DRUM(High Temp Incineration)Dissolve->HaloDrumPhaseCutPhase SeparationQuench->PhaseCutAqueousAqueous LayerPhaseCut->AqueousOrganicOrganic Layer (Contains Fluorobenzene)PhaseCut->OrganicTestOrgTest: Organic Content < 1%?Aqueous->TestOrgOrganic->HaloDrumMust SegregateDrainDrain Disposal (If pH 6-9 & Local Regs Allow)TestOrg->DrainYes (Clean)AqWasteAqueous Waste DrumTestOrg->AqWasteNo (Contaminated)

Figure 1: Operational decision tree for the segregation and disposal of halogenated aromatic ether waste.

Part 6: Emergency Procedures (Spill Management)

In the event of a spill, rapid containment is necessary to prevent environmental release.[2]

  • Evacuate & Ventilate: If the spill is >500mL or outside a fume hood, evacuate the immediate area.[1]

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1][2][3]

  • Containment:

    • Solid Spill: Do not sweep dry dust (inhalation risk).[1] Cover with a wet paper towel or oil-dampened absorbent, then scoop into a bag.[1][2][3]

    • Liquid Spill: Surround with absorbent booms or vermiculite.[1] Do not use paper towels if the solvent is flammable (static risk).[1]

  • Disposal of Debris: All cleanup materials (gloves, absorbents, scoops) must be placed in a sealed bag and disposed of as Solid Hazardous Waste (Halogenated Debris) .[1][2][3]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Generators: Categories of Hazardous Waste. Retrieved from EPA.gov.[1] [Link]

  • American Chemical Society (ACS). (2023).[1] Laboratory Waste Management: A Guide for Researchers. ACS Center for Lab Safety.[1] [Link][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.